Edp-305
Beschreibung
Eigenschaften
CAS-Nummer |
1933507-63-1 |
|---|---|
Molekularformel |
C36H58N2O5S |
Molekulargewicht |
630.9 g/mol |
IUPAC-Name |
1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea |
InChI |
InChI=1S/C36H58N2O5S/c1-8-26-30-21-24(39)15-18-36(30,7)29-16-19-35(6)27(13-14-28(35)31(29)32(26)40)22(2)17-20-37-33(41)38-44(42,43)25-11-9-23(10-12-25)34(3,4)5/h9-12,22,24,26-32,39-40H,8,13-21H2,1-7H3,(H2,37,38,41)/t22-,24-,26-,27-,28+,29+,30+,31+,32-,35-,36-/m1/s1 |
InChI-Schlüssel |
SJKLCUGQVVYDCX-HRNVLBFRSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of EDP-305 in Nonalcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EDP-305 is a potent and selective, orally administered, non-bile acid farnesoid X receptor (FXR) agonist that was under development for the treatment of nonalcoholic steatohepatitis (NASH). As a key regulator of bile acid, lipid, and glucose homeostasis, FXR has emerged as a significant therapeutic target for NASH. This compound activates FXR, leading to a cascade of downstream effects that collectively address the multifaceted pathophysiology of NASH, including steatosis, inflammation, and fibrosis. Preclinical and clinical studies have demonstrated its ability to reduce liver fat, improve liver biochemistry, and positively modulate markers of inflammation and fibrosis. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from key studies and detailed experimental methodologies.
Core Mechanism of Action: FXR Agonism
This compound is a synthetic, non-steroidal agonist of the farnesoid X receptor, a nuclear hormone receptor highly expressed in the liver, intestine, and kidneys. FXR plays a central role in regulating the synthesis and enterohepatic circulation of bile acids.[1] Its activation by endogenous ligands (such as chenodeoxycholic acid) or synthetic agonists like this compound initiates a signaling cascade with pleiotropic effects beneficial in the context of NASH.
Upon binding to FXR, this compound induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Key Downstream Effects of this compound-Mediated FXR Activation:
-
Regulation of Bile Acid Synthesis and Transport: this compound-mediated FXR activation in the liver and intestine induces the expression of the small heterodimer partner (SHP) and fibroblast growth factor 19 (FGF19), respectively.[2] SHP, in turn, represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[1][3] Intestinal FGF19 signals to the liver to also suppress CYP7A1 expression.[4] This dual mechanism reduces the overall bile acid pool and protects hepatocytes from bile acid-induced toxicity.
-
Modulation of Lipid Metabolism: FXR activation by this compound influences several pathways involved in lipid homeostasis. It decreases the expression of genes involved in lipogenesis, such as sterol regulatory element-binding protein-1c (SREBP-1c), and promotes fatty acid oxidation.[5] This contributes to a reduction in hepatic steatosis.[3]
-
Anti-inflammatory Effects: FXR activation has been shown to have anti-inflammatory properties. This compound has been observed to down-regulate the expression of pro-inflammatory genes.[6]
-
Anti-fibrotic Activity: In preclinical models of liver fibrosis, this compound has demonstrated the ability to reduce the progression of fibrosis.[7] This is thought to be mediated through the inhibition of hepatic stellate cell activation, a key event in liver fibrogenesis.[8]
Signaling Pathways and Experimental Workflows
This compound-Mediated FXR Signaling Pathway in NASH
References
- 1. surf.rutgers.edu [surf.rutgers.edu]
- 2. Role of FXR in Bile Acid and Metabolic Homeostasis in NASH: Pathogenetic Concepts and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enanta.com [enanta.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a novel and highly potent farnesoid X receptor agonist, improves liver steatosis, ballooning and non-alcoholic fatty liver disease (NAFLD) activity score (NAS) in a diet-induced murine model of non-alcoholic steatohepatitis [natap.org]
- 7. Enanta Announces New Preclinical Data on its FXR Agonist this compound for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
- 8. ir.enanta.com [ir.enanta.com]
EDP-305: A Technical Overview of a Farnesoid X Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
EDP-305 is a potent and selective, non-bile acid agonist of the Farnesoid X Receptor (FXR) that was under development by Enanta Pharmaceuticals for the treatment of non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][2] FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism, making it an attractive therapeutic target for these liver diseases.[3][4] this compound was designed as a new class of FXR agonists, featuring both steroidal and non-steroidal components, and notably lacks the carboxylic acid group present in natural bile acids and other FXR agonists, which can lead to the formation of taurine and glycine conjugates.[1] Preclinical studies demonstrated its potential to reduce liver steatosis, inflammation, and fibrosis.[5][6] While showing some positive effects in clinical trials, its development was ultimately discontinued due to the overall balance of efficacy and tolerability.[7] This guide provides a detailed technical summary of this compound, including its mechanism of action, preclinical and clinical data, and experimental methodologies.
Physicochemical Properties
This compound is a small molecule with the chemical formula C36H58N2O5S and a molecular weight of 630.92 g/mol .[8][9]
| Property | Value |
| Molecular Formula | C36H58N2O5S |
| Molecular Weight | 630.92 g/mol |
| CAS Number | 1933507-63-1 |
Mechanism of Action: FXR Agonism
As an FXR agonist, this compound binds to and activates the farnesoid X receptor, a key regulator of various metabolic pathways primarily in the liver and intestine.[10]
FXR Signaling Pathway
The activation of FXR by a ligand like this compound initiates a cascade of transcriptional events. FXR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[4] This binding modulates the expression of genes involved in:
-
Bile Acid Metabolism: FXR activation suppresses the synthesis of bile acids from cholesterol by inhibiting the enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in the classic bile acid synthesis pathway. This is primarily mediated through the induction of the small heterodimer partner (SHP).[10]
-
Lipid Metabolism: FXR activation influences triglyceride and lipoprotein metabolism. It can suppress lipogenesis and promote fatty acid oxidation.[10]
-
Glucose Metabolism: FXR has been shown to be involved in glucose homeostasis.[3]
-
Inflammation and Fibrosis: FXR activation has anti-inflammatory and anti-fibrotic effects in the liver.[5]
FXR Signaling Pathway Activation by this compound.
Preclinical Data
This compound demonstrated robust efficacy in various preclinical models of liver disease.
In Vitro Studies
-
FXR Affinity and Selectivity: this compound is a potent FXR agonist with a single-digit nanomolar affinity for the receptor in vitro.[11] It is highly selective for FXR and does not show cross-reactivity with other nuclear receptors or the Takeda G-protein-coupled receptor 5 (TGR5).[11] In chimeric FXR in CHO cells, the EC50 was 34 nM, and in full-length FXR in HEK cells, the EC50 was 8 nM.[12]
-
Gene Expression: In HepaRG hepatocytes, this compound increased the expression of the FXR target gene SHP and downregulated CYP7A1 expression.[12] It also exhibited anti-fibrotic and anti-inflammatory gene signatures in human macrophage and stellate cell lines and had favorable effects on lipid metabolism in hepatocytes.[5]
In Vivo Animal Models
This compound was evaluated in several rodent models of NASH and liver fibrosis.
-
Diet-Induced NASH (DIN) Mouse Model: In a mouse model of NASH induced by a high-fat, high-cholesterol diet with fructose in the drinking water, this compound treatment for 10 weeks (from week 6 to 16) led to significant improvements compared to vehicle control.[11]
-
Liver Lipids: this compound at both 10 mg/kg and 30 mg/kg doses significantly reduced hepatic cholesterol, triglycerides, and fatty acids.[11] At 30 mg/kg, this compound reduced liver cholesterol by 48% compared to 31% with obeticholic acid (OCA) at the same dose.[11]
-
Histology: this compound significantly decreased liver steatosis and hepatocyte ballooning scores at both doses, leading to a reduction in the total NAFLD Activity Score (NAS).[11]
-
-
Methionine-Choline Deficient (MCD) Diet Mouse Model: In this model of steatohepatitis, this compound treatment for 4 weeks significantly reduced serum ALT levels by 62% compared to controls and profoundly inhibited perisinusoidal fibrosis, with over an 80% reduction in collagen deposition.[6][13]
-
Biliary Fibrosis Models:
-
BALBc.Mdr2-/- Mouse Model: In this model of chronic progressive biliary liver disease, this compound administered for 6 weeks reduced serum transaminases by up to 53% and suppressed periportal bridging fibrosis, with up to a 39% decrease in collagen deposition at the high dose.[6][13]
-
Bile Duct Ligation (BDL) Rat Model: this compound treatment reduced serum markers of liver injury and dose-dependently reduced liver fibrosis.[12]
-
A representative experimental workflow for evaluating this compound in a diet-induced NASH mouse model is outlined below.
Experimental workflow for the Diet-Induced NASH (DIN) mouse model.
Clinical Data
This compound advanced to Phase II clinical trials for both NASH and PBC.
Phase II Study in NASH (ARGON-1)
This was a 12-week, randomized, double-blind, placebo-controlled study in patients with fibrotic NASH.[14][15]
Efficacy Results:
| Endpoint | Placebo | This compound (1 mg) | This compound (2.5 mg) |
| Mean Change in ALT from Baseline (U/L) | -15.4 | -21.7 (p=0.304 vs placebo) | -27.9 (p=0.049 vs placebo) |
| Absolute Liver Fat Reduction (%) | -2.4 | -3.3 | -7.1 (p=0.0009 vs placebo) |
Safety and Tolerability:
The most common adverse event was pruritus (itching).[14][15]
| Adverse Event | Placebo | This compound (1 mg) | This compound (2.5 mg) |
| Pruritus Incidence (%) | 4.2 | 9.1 | 50.9 |
| Discontinuation due to Pruritus (%) | 0 | 1.8 | 20.8 |
Other common adverse events (≥5%) included nausea, vomiting, diarrhea, headache, and dizziness.[14] Changes in lipid profiles were also observed, with an increase in "bad" LDL cholesterol and a decrease in "good" HDL cholesterol with this compound treatment.[16]
Phase II Study in PBC (INTREPID)
This 12-week, randomized, double-blind, placebo-controlled study evaluated this compound in subjects with PBC.[2][17]
Efficacy Results:
While the study did not meet its primary endpoint of a ≥20% reduction in alkaline phosphatase (ALP) in the intent-to-treat analysis, there were numerically higher response rates with this compound compared to placebo.[2][17] this compound did demonstrate statistically significant reductions in other liver enzymes.[2]
| Endpoint (Absolute Change from Baseline) | This compound (1 mg) vs Placebo | This compound (2.5 mg) vs Placebo |
| ALT | p=0.001 | p=0.009 |
| AST | p=0.000 | p=0.001 |
| GGT | p=0.000 | p=0.000 |
Safety and Tolerability:
Pruritus was also a significant adverse event in this study.[17]
| Adverse Event | Placebo | This compound (1 mg) | This compound (2.5 mg) |
| Pruritus Incidence (%) | 33 | 47 | 71 |
| Discontinuation due to Pruritus (%) | 0 | 3 | 18 |
Treatment with this compound had no apparent effect on lipids in the PBC study.[2][17]
Discontinuation of Development
In October 2021, Enanta Pharmaceuticals announced the discontinuation of the Phase 2b monotherapy trial of this compound in NASH.[7] The decision was based on an interim analysis of 12-week data, where the overall balance of activity and tolerability was not substantially differentiated from its follow-up candidate, EDP-297.[7] The company is now seeking to out-license its FXR agonist candidates for use in combination therapies.[7]
Conclusion
This compound is a well-characterized, potent, and selective non-bile acid FXR agonist that showed promise in extensive preclinical models of liver disease. It demonstrated clear target engagement and positive effects on liver enzymes and liver fat content in Phase II clinical trials for NASH and PBC. However, the therapeutic window was narrowed by a dose-dependent increase in pruritus, a known class effect of FXR agonists, which led to a significant discontinuation rate at the higher, more efficacious dose. While development of this compound as a monotherapy has been halted, its mechanism of action and the data generated provide valuable insights for the continued development of FXR-targeted therapies for chronic liver diseases, potentially as part of combination regimens.
References
- 1. Enanta Announces New Preclinical Data on its FXR Agonist this compound for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
- 2. biospace.com [biospace.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. This compound | C36H58N2O5S | CID 121428882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 11. This compound, a novel and highly potent farnesoid X receptor agonist, improves liver steatosis, ballooning and non-alcoholic fatty liver disease (NAFLD) activity score (NAS) in a diet-induced murine model of non-alcoholic steatohepatitis [natap.org]
- 12. abmole.com [abmole.com]
- 13. A novel non-bile acid FXR agonist this compound potently suppresses liver injury and fibrosis without worsening of ductular reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 15. This compound in patients with NASH: A phase II double-blind placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FXR Agonist this compound Lowers ALT and Liver Fat in NASH [natap.org]
- 17. The Liver Meeting Digital Experience™ [aasld.confex.com]
Preclinical Profile of EDP-305: A Potent Farnesoid X Receptor Agonist for the Treatment of Liver Fibrosis
Watertown, MA - Enanta Pharmaceuticals' EDP-305, a novel, potent, and selective non-bile acid farnesoid X receptor (FXR) agonist, has demonstrated significant anti-fibrotic efficacy in a range of preclinical models of liver disease.[1][2] These findings highlight its potential as a therapeutic agent for chronic fibrotic liver conditions, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[2][3] this compound is currently in clinical development, with preclinical data supporting its advancement into human trials.[3][4]
This compound distinguishes itself as a non-steroidal compound with a unique chemical structure that enhances its binding affinity to the FXR receptor.[2] This selectivity, coupled with minimal cross-reactivity with other receptors like TGR5, contributes to its potent biological activity.[1][5] Preclinical studies have consistently shown that this compound effectively reduces liver injury, inflammation, and fibrosis across multiple animal models.[1][6]
Efficacy in Murine Models of Liver Fibrosis
This compound has been rigorously evaluated in various mouse models that recapitulate key aspects of human liver disease. In the multidrug resistance protein 2 knockout (BALBc.Mdr2-/-) mouse model, which mimics progressive biliary fibrosis, this compound treatment led to a significant reduction in liver injury and fibrosis.[1][7] Similarly, in the methionine and choline-deficient (MCD) diet model of steatohepatitis, this compound profoundly inhibited the development of "chicken wire" fibrosis.[1][5] Further studies in a diethylnitrosamine (DEN)-induced rat model of cirrhosis and hepatocellular carcinoma demonstrated that this compound reduced fibrosis, ascites development, and mortality.[8]
Key Quantitative Findings in Preclinical Models:
| Animal Model | Treatment Group | Key Endpoint | Result |
| BALBc.Mdr2-/- Mice | This compound (10 mg/kg) | Serum ALT | 30% reduction vs. control[9] |
| This compound (30 mg/kg) | Serum ALT | 53% reduction vs. control[1][9] | |
| This compound (30 mg/kg) | Collagen Deposition | Up to 39% decrease vs. control[1][5] | |
| MCD-Fed Mice | This compound (30 mg/kg) | Serum ALT | 62% reduction vs. control[1][5] |
| This compound (10 & 30 mg/kg) | Hepatic Collagen | Up to 70% reduction vs. control[9] | |
| This compound (high dose) | Collagen Deposition | Over 80% reduction vs. control[1][5] | |
| DEN-Induced Rat Model | This compound (30 mg/kg) | Fibrosis (Sirius Red) | Dose-dependent decrease[8] |
| This compound (30 mg/kg) | Gene Expression (Col1A1, Acta2) | Reduced expression[8] | |
| BDL Rats | This compound (30 mg/kg) | Collagen Proportional Area | Significant reduction (P < 0.01)[10] |
| This compound (30 mg/kg) | Hydroxyproline | Significant reduction[6] | |
| CDAHFD Mice | This compound (30 mg/kg) | Fibrosis Progression | Halted progression[6] |
| This compound (30 mg/kg) | Fibrogenic Gene Expression | Significant reduction (P < 0.05)[6] |
Mechanism of Action: Targeting Key Fibrogenic Pathways
This compound exerts its anti-fibrotic effects through the activation of FXR, a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[8] FXR activation by this compound directly inhibits the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen production in the liver.[9] In vitro studies have shown that this compound dose-dependently suppresses HSC proliferation and the expression of key pro-fibrogenic genes such as COL1A1, TGF-β1, and TIMP-1.[9]
Furthermore, this compound has been shown to modulate inflammatory responses and lipid metabolism, both of which are key drivers of liver fibrosis.[3][4] The compound exhibits anti-inflammatory gene signatures in human macrophage and stellate cell lines and promotes favorable changes in lipid profiles.[3][4]
Experimental Protocols
The preclinical efficacy of this compound has been established through a series of well-defined experimental protocols in various animal models of liver fibrosis.
BALBc.Mdr2-/- Mouse Model of Biliary Fibrosis
-
Model: BALBc.Mdr2-/- mice, which spontaneously develop progressive biliary liver disease.
-
Treatment: this compound (10 mg/kg or 30 mg/kg) or obeticholic acid (OCA) (30 mg/kg) was administered daily by oral gavage starting from 6 weeks of age, a point at which advanced liver fibrosis is already established.[1][7]
-
Endpoints: Assessment of portal pressure, liver injury (serum transaminases), and fibrosis (collagen deposition, α-SMA and CK19 immunohistochemistry).[1]
Methionine and Choline-Deficient (MCD) Diet-Induced Steatohepatitis Model
-
Model: C57Bl/6 mice fed an MCD diet to induce steatohepatitis and fibrosis.[1]
-
Treatment: Delayed therapeutic intervention with this compound (10 and 30 mg/kg/day) or OCA (30 mg/kg/day).[5][9]
-
Endpoints: Evaluation of serum ALT levels and liver fibrosis through histological analysis and measurement of hepatic collagen content.[1][5]
Diethylnitrosamine (DEN)-Induced Rat Model of Cirrhosis and HCC
-
Model: Male Wistar rats received weekly intraperitoneal injections of DEN for 18 weeks to induce fibrosis, cirrhosis, and hepatocellular carcinoma.[8]
-
Treatment: this compound was administered daily by oral gavage from weeks 9 to 18.[8]
-
Endpoints: Assessment of serum markers of liver injury (ALT, AST, bilirubin), fibrosis (Sirius Red staining, hydroxyproline levels, gene expression of Col1A1 and Acta2), ascites development, tumor formation, and mortality.[8]
Comparative Efficacy and Safety Profile
A key aspect of the preclinical evaluation of this compound has been its direct comparison with the first-in-class FXR agonist, obeticholic acid (OCA).[1][7] In both biliary and metabolic models of liver disease, this compound demonstrated superior anti-fibrotic efficacy compared to OCA.[1] While both drugs improved markers of liver injury, only this compound significantly suppressed hepatic fibrosis.[1][7] This difference in efficacy may be attributed to the observation that OCA, but not this compound, was associated with a worsening of the ductular reaction, a process that can contribute to fibrosis.[1][5]
This compound was well-tolerated in animal studies, with no significant adverse events reported at therapeutic doses.[1][8] This favorable preclinical safety profile, combined with its potent anti-fibrotic activity, underscores the promising therapeutic potential of this compound for patients with chronic liver disease.
References
- 1. enanta.com [enanta.com]
- 2. Enanta Announces New Preclinical Data on its FXR Agonist this compound for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
- 3. Characterization of this compound, a Highly Potent and Selective Farnesoid X Receptor Agonist, for the Treatment of Non-alcoholic Steatohepatitis, International Journal of Gastroenterology, Science Publishing Group [sciencepublishinggroup.com]
- 4. enanta.com [enanta.com]
- 5. A novel non-bile acid FXR agonist this compound potently suppresses liver injury and fibrosis without worsening of ductular reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular magnetic resonance imaging accurately measures the antifibrotic effect of this compound, a novel farnesoid X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enanta.com [enanta.com]
- 9. enanta.com [enanta.com]
- 10. researchgate.net [researchgate.net]
EDP-305: A Technical Overview of a Novel Farnesoid X Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
EDP-305 is a potent and selective, non-bile acid agonist of the Farnesoid X Receptor (FXR) developed by Enanta Pharmaceuticals.[1] It has been investigated as a therapeutic agent for non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[2][3] As a key regulator of bile acid, lipid, and glucose homeostasis, FXR has emerged as a promising therapeutic target for these metabolic and cholestatic liver diseases. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and a summary of key preclinical and clinical findings.
Chemical Structure and Properties
This compound is characterized by a steroidal backbone modified with a substituted urea-sulfonamide side chain. This unique structure contributes to its high potency and selectivity for the FXR.
| Property | Value | Reference |
| IUPAC Name | 1-(4-tert-Butylphenyl)sulfonyl-3-[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea | [1][4] |
| Molecular Formula | C₃₆H₅₈N₂O₅S | [4] |
| Molar Mass | 630.93 g·mol⁻¹ | [1] |
| CAS Number | 1933507-63-1 | [4] |
| SMILES Notation | CC[C@@H]1[C@@H]2C--INVALID-LINK--CC[C@@H]4--INVALID-LINK--CCNC(=O)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C)C)C">C@@HO | [1] |
Mechanism of Action: FXR Agonism
This compound functions as a potent agonist of the Farnesoid X Receptor, a nuclear receptor primarily expressed in the liver, intestine, and kidneys. Upon activation by this compound, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Key signaling pathways regulated by this compound-mediated FXR activation include:
-
Bile Acid Metabolism: Upregulation of the Small Heterodimer Partner (SHP), which in turn inhibits Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5] It also increases the expression of the Bile Salt Export Pump (BSEP), promoting bile acid efflux from hepatocytes.[5]
-
Lipid Metabolism: Regulation of genes involved in triglyceride and cholesterol metabolism, leading to reduced hepatic steatosis and improved lipid profiles.[2][3]
-
Inflammation and Fibrosis: Attenuation of inflammatory and fibrotic pathways in the liver.[2][3]
Caption: this compound activates the FXR signaling pathway.
Preclinical and Clinical Data
In Vitro Potency and Selectivity
This compound has demonstrated high potency and selectivity for FXR in various cell-based assays.
| Assay System | Parameter | This compound | Obeticholic Acid (OCA) | Reference |
| Chimeric FXR Reporter (CHO cells) | EC₅₀ | Potent (specific value not consistently reported) | - | [5] |
| Full-Length FXR Reporter (HEK293 cells) | EC₅₀ | 8 nM | 130 nM | [2][5] |
| TGR5 Activation Assay | Activity | Minimal | Active | [5] |
In Vivo Efficacy in Animal Models
Studies in murine models of NASH have shown that this compound improves key markers of the disease.
| Animal Model | Key Findings | Reference |
| STAM™ Mouse Model | Reduced NAFLD Activity Score (NAS) | [6] |
| Diet-Induced NASH (DIN) Mouse Model | Decreased hepatocyte ballooning, attenuated hepatic steatosis and dyslipidemia | [2][3] |
Phase II Clinical Trial in NASH Patients
A Phase II, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with fibrotic NASH.
| Parameter (Change from Baseline at Week 12) | This compound (2.5 mg) | Placebo | p-value | Reference |
| Alanine Aminotransferase (ALT) | -27.9 U/L | -15.4 U/L | 0.049 | [7] |
| Liver Fat Content (Absolute Reduction) | -7.1% | -2.4% | 0.0009 | [7] |
The most common adverse events reported were pruritus, nausea, vomiting, diarrhea, headache, and dizziness.[7]
Experimental Protocols
FXR Reporter Gene Assay (HEK293 cells)
This protocol outlines the general steps for assessing the potency of FXR agonists like this compound.
Caption: Workflow for an FXR reporter gene assay.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media and seeded into 96-well plates.
-
Transfection: Cells are co-transfected with a plasmid encoding full-length human FXR and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple Farnesoid X Receptor Response Elements (FXREs).
-
Compound Treatment: Following a post-transfection incubation period, cells are treated with a range of concentrations of this compound, a known FXR agonist (e.g., obeticholic acid) as a positive control, and a vehicle control (e.g., DMSO).
-
Luciferase Assay: After a 24-hour incubation with the compounds, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of FXR activation, is measured using a luminometer.[2][5]
-
Data Analysis: The luminescence data is normalized to the vehicle control, and dose-response curves are generated to calculate the EC₅₀ value, representing the concentration at which this compound elicits 50% of its maximal response.[2]
In Vivo Gene Expression Analysis in Mice
This protocol describes the general procedure for evaluating the effect of this compound on FXR target gene expression in vivo.
Methodology:
-
Animal Dosing: C57BL/6 mice are administered this compound or a vehicle control via oral gavage for a specified number of days.[5]
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and liver and intestinal tissues are collected.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the collected tissues, and its quality and quantity are assessed. The RNA is then reverse-transcribed into complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of FXR target genes (e.g., Shp, Bsep, Cyp7a1) and a housekeeping gene (e.g., 18S rRNA) are quantified using qRT-PCR with specific primers.[5]
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, with the housekeeping gene used for normalization.[5]
Drug-Drug Interaction Profile
Preclinical studies indicated that CYP3A4 is the primary enzyme involved in the metabolism of this compound.[8] Clinical studies in healthy volunteers have further characterized its drug-drug interaction potential:
-
Coadministration with strong or moderate inhibitors and inducers of CYP3A4 is not recommended.[8]
-
Caution is advised when co-administering with substrates of CYP3A4.[8]
-
There is a potential for increased exposure of CYP1A2 substrates with a narrow therapeutic index when administered with this compound.[8]
-
The interaction potential with drug transporters is low.[8]
Conclusion
This compound is a highly potent and selective non-bile acid FXR agonist that has shown promise in preclinical models and a Phase II clinical trial for the treatment of NASH. Its ability to modulate key pathways in bile acid and lipid metabolism, coupled with its anti-inflammatory and anti-fibrotic effects, underscores its therapeutic potential. Further clinical development will be necessary to fully establish its efficacy and safety profile for the treatment of chronic liver diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. enanta.com [enanta.com]
- 3. Characterization of this compound, a Highly Potent and Selective Farnesoid X Receptor Agonist, for the Treatment of Non-alcoholic Steatohepatitis, International Journal of Gastroenterology, Science Publishing Group [sciencepublishinggroup.com]
- 4. This compound | C36H58N2O5S | CID 121428882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. enanta.com [enanta.com]
- 7. This compound in patients with NASH: A phase II double-blind placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of drug-drug interaction potential with this compound, a farnesoid X receptor agonist, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
EDP-305: A Potent FXR Agonist as a Therapeutic Target for Non-Alcoholic Fatty Liver Disease (NAFLD)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant subset of patients progressing to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a key regulator of bile acid, lipid, and glucose metabolism, making it a prime therapeutic target for NAFLD. EDP-305 is a novel, potent, and selective non-bile acid FXR agonist that has demonstrated promising results in preclinical models and clinical trials for the treatment of NASH. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of preclinical and clinical data, and detailed experimental protocols relevant to its study.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable, small molecule agonist of the farnesoid X receptor.[1][2] As a non-bile acid agonist, this compound is designed to offer a distinct pharmacological profile.[3] Its therapeutic potential in NAFLD stems from its ability to modulate multiple pathways implicated in the disease's pathogenesis.[4]
Activation of FXR by this compound in the liver and intestine initiates a cascade of transcriptional events that collectively contribute to the amelioration of NAFLD hallmarks. In the liver, FXR activation transcriptionally regulates genes involved in:
-
Bile Acid Metabolism: Inhibition of bile acid synthesis and promotion of bile acid transport.[5]
-
Lipid Metabolism: Reduction of de novo lipogenesis and enhancement of fatty acid oxidation.[6]
-
Glucose Homeostasis: Improvement of insulin sensitivity.[7]
-
Inflammation and Fibrosis: Suppression of pro-inflammatory and pro-fibrotic gene expression.[4][8]
Signaling Pathway
The binding of this compound to FXR leads to the recruitment of co-activators and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key downstream targets include the induction of the small heterodimer partner (SHP), which in turn represses the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis, and cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5][9] In the intestine, FXR activation induces the expression of fibroblast growth factor 19 (FGF19), which signals to the liver to further suppress bile acid synthesis.[5]
Preclinical Data
This compound has been evaluated in several preclinical models of NAFLD and NASH, demonstrating significant beneficial effects on liver histology and metabolic parameters.[4][8][10]
In Vitro Studies
In vitro studies have confirmed that this compound is a potent and selective FXR agonist.[4] It has been shown to regulate the expression of genes involved in lipid metabolism, inflammation, and fibrosis in human hepatocyte, macrophage, and stellate cell lines.[4]
In Vivo Animal Models
The efficacy of this compound has been demonstrated in various murine models of NASH, including the streptozotocin-high fat diet (STAM™) model and a dietary induced NASH (DIN) model.[4][11] In these models, this compound treatment led to significant improvements in key histological features of NASH.[4][10]
Table 1: Summary of Key Preclinical Findings for this compound in NASH Models
| Parameter | Model | This compound Dose | Key Findings | Reference |
| NAFLD Activity Score (NAS) | STAM™ | 3 and 10 mg/kg | Significant reduction compared to control. | [4] |
| DIN | 10 and 30 mg/kg | Significant reduction compared to control. | [4][11] | |
| Hepatocyte Ballooning | STAM™ | 3 and 10 mg/kg | Marked improvement. | [4] |
| DIN | 10 and 30 mg/kg | Significantly lowered scores. | [4][11] | |
| Hepatic Steatosis | DIN | 10 and 30 mg/kg | Significantly attenuated. | [4][11] |
| Liver Lipids | DIN | 10 and 30 mg/kg | Significant reductions in hepatic cholesterol, triglycerides, and fatty acids. | [11] |
| Liver Fibrosis | Choline-deficient, high-fat diet | Not specified | Reduced fibrosis progression. | [8] |
| Bile duct ligation (rat) | Not specified | Reduced fibrosis progression. | [8] | |
| Gene Expression | In vitro (various cell lines) | Not applicable | Favorable anti-lipogenic, anti-inflammatory, and anti-fibrotic gene signatures. | [4] |
Clinical Development
This compound has progressed through Phase I and Phase II clinical trials for the treatment of NASH.[1][3]
Phase I Studies
Phase I studies in healthy volunteers and subjects with presumed NAFLD evaluated the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound.[3][12] The results demonstrated that this compound was generally well-tolerated, with a pharmacokinetic profile supporting once-daily oral dosing.[3] Strong engagement of the FXR receptor was confirmed by dose-dependent increases in FGF19 and reductions in C4, biomarkers of FXR activity.[3][12]
Phase II ARGON-1 Study
The ARGON-1 study was a Phase IIa, randomized, double-blind, placebo-controlled trial that assessed the efficacy and safety of this compound in patients with NASH and fibrosis.[1][2][13] Patients were randomized to receive 1 mg of this compound, 2.5 mg of this compound, or placebo once daily for 12 weeks.[2]
The primary endpoint was the change in alanine aminotransferase (ALT) levels from baseline to week 12.[2] The key secondary endpoint was the change in liver fat content, as measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF).[2]
Table 2: Key Efficacy Results from the Phase II ARGON-1 Study at Week 12
| Endpoint | Placebo | This compound (1 mg) | This compound (2.5 mg) | p-value (vs. Placebo) | Reference |
| Mean Change in ALT (U/L) | -15.4 | -21.7 | -27.9 | 0.049 | [2] |
| Absolute Liver Fat Reduction (MRI-PDFF) | -2.4% | -3.3% | -7.1% | 0.0009 | [1][2] |
The most common adverse event was pruritus (itching), which was dose-dependent.[1][2] In the 2.5 mg group, 50.9% of patients experienced pruritus, leading to study discontinuation in 20.8% of this group.[1][2]
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of this compound and other FXR agonists in the context of NAFLD.
In Vitro FXR Agonist Assay
Objective: To determine the potency and efficacy of a test compound in activating the FXR.
Materials:
-
CHO (Chinese Hamster Ovary) or HEK293T cells.
-
FXR expression plasmid.
-
Luciferase reporter plasmid under the control of an FXR-responsive promoter (e.g., BSEP promoter).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound) and positive control (e.g., obeticholic acid).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed CHO or HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the FXR expression plasmid and the FXR-responsive luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or positive control.
-
Incubate the cells for an additional 22-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Calculate EC50 values by fitting the dose-response data to a logistical model.
Dietary Induced NASH (DIN) Mouse Model
Objective: To induce NASH in mice through a diet that mimics human dietary habits associated with the disease.
Materials:
-
C57BL/6J mice (male, 8-12 weeks of age).
-
High-fat, high-cholesterol diet (e.g., 42% kcal from fat, 0.1-0.2% cholesterol).
-
Drinking water supplemented with high fructose and glucose (e.g., 23.1 g/L D-fructose + 18.9 g/L D-glucose).
-
Standard chow diet and normal water for control group.
-
Test compound (e.g., this compound) formulated for oral administration.
Protocol:
-
Acclimatize mice to the facility for at least one week.
-
Divide mice into control and experimental groups.
-
Provide the control group with a standard chow diet and normal water.
-
Provide the experimental group with the high-fat, high-cholesterol diet and fructose/glucose-supplemented drinking water ad libitum.
-
After a period of disease induction (e.g., 6-16 weeks), initiate treatment with the test compound or vehicle control via oral gavage once daily.
-
Continue the diet and treatment for a specified duration (e.g., 10 weeks).
-
At the end of the study, collect blood and liver tissue for biochemical and histological analysis.
Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF)
Objective: To non-invasively quantify the fraction of protons bound to fat in the liver.
Protocol Overview:
-
Patient Preparation: Patients are typically required to fast for a few hours before the scan.
-
Image Acquisition:
-
The patient is positioned in the MRI scanner.
-
A multi-echo 3D gradient-echo sequence is performed to acquire data over the entire liver in a single breath-hold.
-
This sequence acquires images at multiple echo times, which allows for the separation of the signals from water and fat protons.
-
-
Image Processing:
-
Specialized software is used to process the acquired data.
-
The software corrects for factors that can confound fat quantification, such as T2* decay and the multi-peak spectral complexity of fat.
-
A proton density fat fraction (PDFF) map of the liver is generated, where the value of each voxel represents the percentage of fat.
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the PDFF map, typically in multiple segments of the liver, to obtain a mean liver PDFF value.
-
Liver Biopsy and NAFLD Activity Score (NAS) Assessment
Objective: To histologically assess the severity of NAFLD and grade disease activity.
Protocol Overview:
-
Liver Biopsy: A tissue sample is obtained from the liver, typically via a percutaneous needle biopsy.
-
Tissue Processing: The liver tissue is fixed in formalin, embedded in paraffin, and sectioned.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and often with a connective tissue stain like Masson's trichrome or Sirius red to assess fibrosis.
-
Histopathological Evaluation: A pathologist examines the stained slides under a microscope and scores the following features according to the NASH Clinical Research Network (CRN) scoring system:
-
Steatosis: Graded 0-3 based on the percentage of hepatocytes containing fat droplets.
-
Lobular Inflammation: Graded 0-3 based on the number of inflammatory foci per 200x field.
-
Hepatocyte Ballooning: Graded 0-2 based on the presence and extent of ballooned hepatocytes.
-
-
NAFLD Activity Score (NAS): The NAS is the unweighted sum of the scores for steatosis, lobular inflammation, and hepatocyte ballooning, ranging from 0 to 8. A score of ≥5 is highly correlated with a diagnosis of "definite NASH".
-
Fibrosis Staging: Fibrosis is staged separately on a scale of 0-4, from no fibrosis to cirrhosis.
Conclusion and Future Directions
This compound has demonstrated a clear biological effect as a potent FXR agonist, leading to statistically significant reductions in ALT and liver fat in patients with NASH. These findings support the continued investigation of FXR agonists as a therapeutic strategy for NAFLD. However, the dose-dependent pruritus observed with this compound highlights a key challenge for this class of drugs. While Enanta Pharmaceuticals has since discontinued the monotherapy development of this compound for NASH, the potential for FXR agonists in combination therapies remains an active area of research.[14] Future efforts in this field will likely focus on developing second-generation FXR agonists with improved tolerability profiles or exploring synergistic combinations with other therapeutic agents that target different pathways in the complex pathophysiology of NASH.
References
- 1. Discovery, optimization, and evaluation of non-bile acid FXR/TGR5 dual agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enanta.com [enanta.com]
- 3. Characterization of this compound, a Highly Potent and Selective Farnesoid X Receptor Agonist, for the Treatment of Non-alcoholic Steatohepatitis, International Journal of Gastroenterology, Science Publishing Group [sciencepublishinggroup.com]
- 4. A novel non-bile acid FXR agonist this compound potently suppresses liver injury and fibrosis without worsening of ductular reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of drug-drug interaction potential with this compound, a farnesoid X receptor agonist, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. This compound in patients with NASH: A phase II double-blind placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recommendations for Diagnosis, Referral for Liver Biopsy, and Treatment of NAFLD and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse models for investigating the underlying mechanisms of nonalcoholic steatohepatitis-derived hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transplant Pathology Internet Services [tpis.upmc.com]
The Role of EDP-305 in Bile Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EDP-305 is a potent and selective, non-bile acid steroidal agonist of the Farnesoid X Receptor (FXR), a critical nuclear receptor in the regulation of bile acid, lipid, and glucose homeostasis. Developed by Enanta Pharmaceuticals, this compound was investigated as a therapeutic agent for non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). By activating FXR, this compound modulates the expression of key genes involved in the synthesis and transport of bile acids, leading to a reduction in the overall bile acid pool and exhibiting anti-inflammatory and anti-fibrotic effects in the liver. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on bile acid metabolism, and a summary of its preclinical and clinical findings. Detailed experimental protocols for key assays and visualizations of relevant pathways are also presented to facilitate further research and understanding of this compound class. Although the development of this compound as a monotherapy for NASH has been discontinued, the study of its pharmacological profile provides valuable insights into the therapeutic potential and challenges of FXR agonism.
Introduction to Farnesoid X Receptor (FXR) and Bile Acid Metabolism
The Farnesoid X Receptor (FXR) is a nuclear hormone receptor that functions as a primary sensor for bile acids.[1][2] Predominantly expressed in the liver, intestine, kidneys, and adrenal glands, FXR plays a central role in maintaining bile acid homeostasis.[1] When activated by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding initiates a cascade of transcriptional events that regulate the synthesis, conjugation, and transport of bile acids, thereby preventing their accumulation to cytotoxic levels.[2]
The primary pathway for bile acid synthesis from cholesterol is controlled by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1).[2] FXR activation leads to the transcriptional induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that, in turn, inhibits the expression of CYP7A1, establishing a negative feedback loop.[2] Additionally, intestinal FXR activation induces the secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents), which travels to the liver and signals through the FGF receptor 4 (FGFR4) to further suppress CYP7A1 expression.[2] Beyond bile acid regulation, FXR signaling influences lipid and glucose metabolism, and modulates inflammatory and fibrotic pathways, making it an attractive therapeutic target for a range of metabolic and liver diseases.[1][3]
This compound: A Potent and Selective FXR Agonist
This compound is a novel, orally bioavailable, non-bile acid steroidal FXR agonist.[4] Its chemical structure was designed to optimize potency and selectivity for FXR, while minimizing activity at other receptors, such as the G-protein coupled bile acid receptor 1 (TGR5), which has been associated with pruritus, a common side effect of some FXR agonists.[4]
In Vitro Potency and Selectivity
In vitro studies have demonstrated that this compound is a highly potent activator of FXR. In a full-length human FXR reporter assay in HEK293 cells, this compound exhibited an EC50 of 8 nM, making it approximately 16-fold more potent than obeticholic acid (OCA), a first-generation FXR agonist.[4] In a chimeric FXR reporter assay in CHO cells, the EC50 for this compound was 34 nM.[4] Furthermore, this compound displayed high selectivity for FXR, with minimal to no activity observed against a panel of other nuclear receptors, including TGR5.[4]
Mechanism of Action of this compound in Bile Acid Metabolism
The therapeutic effects of this compound are primarily mediated through its potent agonism of FXR, leading to the modulation of downstream gene expression involved in bile acid homeostasis.
Regulation of Bile Acid Synthesis
Upon binding to FXR in hepatocytes, this compound initiates a signaling cascade that leads to the robust suppression of bile acid synthesis. This is achieved through two main pathways:
-
Induction of SHP: this compound treatment in human hepatocytes (HepaRG cells) leads to a dose-dependent increase in the expression of SHP mRNA.[4] At a concentration of 12 nM, this compound induced a 5-fold increase in SHP expression.[4] SHP, in turn, represses the transcriptional activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), which are key transcription factors for the CYP7A1 gene.[2]
-
Downregulation of CYP7A1: The induction of SHP and the activation of the intestinal FXR-FGF19 axis culminate in the potent downregulation of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway. In vitro studies have shown that this compound treatment can reduce CYP7A1 mRNA expression to as low as 5% of baseline levels.[4]
Regulation of Bile Acid Transport
In addition to suppressing synthesis, this compound also modulates the expression of transporters involved in the enterohepatic circulation of bile acids. In vitro experiments have shown that this compound treatment leads to an 18-fold induction of Bile Salt Export Pump (BSEP) mRNA at a 12 nM concentration.[4] BSEP is a key canalicular transporter responsible for the efflux of bile acids from hepatocytes into the bile. By upregulating BSEP, this compound promotes the excretion of bile acids from the liver, further contributing to the reduction of the hepatic bile acid pool.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
| Parameter | Assay System | This compound | Obeticholic Acid (OCA) | Reference |
| EC50 | Full-length human FXR (HEK293 cells) | 8 nM | 130 nM | [4] |
| EC50 | Chimeric FXR (CHO cells) | 34 nM | 569 nM | [4] |
| EC50 | TGR5 Activation | >15,000 nM | 381 nM | [4] |
Table 1: In Vitro Potency of this compound
| Gene | Cell Line | This compound Concentration | Fold Change in mRNA Expression | Reference |
| SHP | HepaRG | 12 nM | 5-fold increase | [4] |
| BSEP | Huh7.5 | 12 nM | 18-fold increase | [4] |
| CYP7A1 | HepaRG | 12 nM | ~95% decrease | [4] |
Table 2: In Vitro Gene Expression Changes Induced by this compound
| Animal Model | This compound Dose | Parameter | Result | Reference |
| STAM NASH Mice | 3 mg/kg & 10 mg/kg | NAFLD Activity Score (NAS) | Significant reduction | [4] |
| Diet-Induced NASH Mice | 10 mg/kg & 30 mg/kg | Hepatic Triglycerides | Significant reduction | [4] |
| Diet-Induced NASH Mice | 10 mg/kg & 30 mg/kg | Hepatic Cholesterol | Significant reduction | [4] |
Table 3: In Vivo Efficacy of this compound in NASH Models
Experimental Protocols
FXR Reporter Gene Assay (Luciferase-Based)
Objective: To determine the in vitro potency (EC50) of this compound as an FXR agonist.
Materials:
-
HEK293 or CHO cells
-
Expression plasmid for full-length human FXR or a chimeric FXR (Gal4-DBD fused to FXR-LBD)
-
Luciferase reporter plasmid containing FXREs upstream of a minimal promoter
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
This compound and reference compounds (e.g., OCA, GW4064)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Seed HEK293 or CHO cells in 96-well plates at an appropriate density.
-
Co-transfect the cells with the FXR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the transfection medium with fresh medium containing serial dilutions of this compound or reference compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the changes in mRNA expression of FXR target genes (e.g., SHP, BSEP, CYP7A1) in response to this compound treatment.
Materials:
-
HepaRG or Huh7.5 cells
-
This compound
-
RNA extraction kit
-
Reverse transcription kit for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for SHP, BSEP, CYP7A1, and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Protocol:
-
Seed HepaRG or Huh7.5 cells in 6-well plates.
-
Treat the cells with this compound at various concentrations for a specified duration (e.g., 16-24 hours). Include a vehicle control.
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Run the qPCR reactions in a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to calculate the relative fold change in gene expression, normalizing to the housekeeping gene.
Streptozotocin-High Fat Diet (STAM) NASH Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a model of NASH with fibrosis.
Materials:
-
C57BL/6J male mice
-
Streptozotocin (STZ)
-
High-fat diet (e.g., 60% kcal from fat)
-
This compound formulated for oral administration
-
Standard laboratory equipment for animal housing, dosing, and sample collection
Protocol:
-
At 2 days of age, inject C57BL/6J male mice subcutaneously with a single low dose of STZ (200 µ g/mouse ) to induce a diabetic phenotype.
-
From 4 weeks of age, feed the mice a high-fat diet ad libitum to induce steatohepatitis.
-
At a predetermined time point when NASH and fibrosis are established (e.g., 6-8 weeks of age), randomize the mice into treatment groups (vehicle control, this compound at different doses).
-
Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks).
-
At the end of the treatment period, euthanize the mice and collect blood and liver tissue for analysis.
-
Perform histological analysis of liver sections (H&E and Sirius Red staining) to assess the NAFLD Activity Score (NAS) and fibrosis stage.
-
Conduct biochemical analyses of plasma (e.g., ALT, AST, lipids) and liver tissue (e.g., triglyceride content).
Visualizations
Caption: FXR Signaling Pathway in Hepatocytes.
Caption: Preclinical Evaluation Workflow for this compound.
Clinical Development and Future Perspectives
This compound progressed to Phase 2 clinical trials for the treatment of NASH (ARGON-2 study, NCT04378010) and PBC.[5] In the Phase 2 study in patients with NASH, this compound demonstrated a significant reduction in alanine aminotransferase (ALT) levels and liver fat content after 12 weeks of treatment.[5] However, the study also highlighted a dose-dependent incidence of pruritus (itching), a known class effect of FXR agonists, which led to discontinuation in a significant portion of patients in the higher dose group.[5]
In October 2021, Enanta Pharmaceuticals announced the discontinuation of the Phase 2b ARGON-2 study of this compound as a monotherapy for NASH.[6] The decision was based on an interim analysis that suggested the overall balance of activity and tolerability was not substantially differentiated from other FXR agonists.[6]
Despite the cessation of its development as a standalone therapy, the journey of this compound has provided valuable insights into the therapeutic potential and challenges of targeting FXR for metabolic liver diseases. The potent and selective nature of this compound underscores the feasibility of designing non-bile acid FXR agonists with distinct pharmacological profiles. The dose-limiting pruritus observed with this compound and other FXR agonists highlights the need for second-generation compounds with improved safety profiles or for combination therapies that can mitigate these side effects while retaining efficacy. Future research in this area will likely focus on developing tissue-specific FXR modulators or exploring synergistic combinations with other therapeutic agents to address the multifactorial nature of diseases like NASH.
Conclusion
This compound is a potent and selective non-bile acid FXR agonist that effectively modulates bile acid metabolism by suppressing bile acid synthesis and enhancing their excretion. Its mechanism of action, centered on the upregulation of SHP and BSEP and the downregulation of CYP7A1, has been well-characterized in preclinical models. While its clinical development for NASH as a monotherapy has been halted due to tolerability concerns, the scientific knowledge gained from the investigation of this compound remains a significant contribution to the field of FXR-targeted therapies. The data and methodologies presented in this technical guide serve as a comprehensive resource for researchers and drug developers working to advance the next generation of treatments for metabolic and fibrotic liver diseases.
References
- 1. StarD5 levels of expression correlate with onset and progression of steatosis and liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. enanta.com [enanta.com]
- 5. scribd.com [scribd.com]
- 6. tandfonline.com [tandfonline.com]
The Anti-Inflammatory Properties of Edp-305: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Edp-305 is a novel, potent, and selective non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor with a critical role in regulating bile acid, lipid, and glucose metabolism. Beyond its metabolic functions, FXR has emerged as a key modulator of inflammatory and fibrotic processes, particularly in the liver. This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and illustrating the core signaling pathways involved. This compound has demonstrated significant anti-inflammatory and anti-fibrotic efficacy in various models of liver injury, positioning it as a therapeutic candidate for inflammatory liver diseases such as non-alcoholic steatohepatitis (NASH).
Mechanism of Action: FXR-Mediated Anti-Inflammation
This compound exerts its anti-inflammatory effects primarily through the activation of FXR. As a selective FXR agonist, this compound has an EC50 of 8 nM in a full-length FXR reporter assay, demonstrating significantly higher potency compared to obeticholic acid (OCA), another FXR agonist.[1] Its selectivity is highlighted by minimal cross-reactivity with other nuclear receptors or the TGR5 receptor.[1]
The anti-inflammatory mechanism of this compound is multifaceted and involves the transcriptional regulation of genes central to inflammatory signaling. A key aspect of this is the negative crosstalk between FXR and the Nuclear Factor-kappa B (NF-κB) pathway, a cornerstone of the inflammatory response.[2] Activation of FXR by this compound has been shown to inhibit the expression of NF-κB and its downstream targets, including pro-inflammatory cytokines and chemokines such as Tumor Necrosis Factor-alpha (TNFα), Interleukin-1 beta (IL-1β), and C-C motif chemokine ligand 2 (CCL2).[2] This suppression of inflammatory mediators has been observed in in vitro models using human macrophage-like THP-1 cells stimulated with lipopolysaccharide (LPS).[2]
Furthermore, the activation of FXR by this compound in the intestine leads to the increased expression of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents).[3] FGF19 enters the portal circulation and acts on hepatocytes to suppress the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2] This signaling axis not only regulates bile acid homeostasis but also contributes to the overall anti-inflammatory and hepatoprotective effects of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical and clinical studies investigating the anti-inflammatory and anti-fibrotic effects of this compound.
Table 1: Preclinical Efficacy of this compound in Animal Models of Liver Injury
| Model | Treatment Group | Dose | Duration | Key Findings | Reference |
| BALBc.Mdr2-/- (Biliary Fibrosis) | This compound | 10 mg/kg/day | 6 weeks | - Serum Transaminases: Up to 53% reduction- Collagen Deposition: Up to 39% decrease | [1][4] |
| This compound | 30 mg/kg/day | 6 weeks | - Serum Transaminases: Significant reduction- Portal Pressure: Decreased | [1][4] | |
| MCD Diet (Steatohepatitis) | This compound | 30 mg/kg/day | 4 weeks | - Serum ALT: 62% reduction- Collagen Deposition: Over 80% reduction | [1][4] |
| STAM™ Model (NASH) | This compound | 3 mg/kg/day | 4 weeks | - NAFLD Activity Score (NAS): Significant reduction | [2][5] |
| This compound | 10 mg/kg/day | 4 weeks | - Hepatocyte Ballooning: Significant reduction- NAFLD Activity Score (NAS): Significant reduction | [2][5] | |
| Diet-Induced NASH (DIN) Model | This compound | 10 mg/kg/day | 10 weeks | - Liver Cholesterol: Significant reduction- Hepatocyte Ballooning: Significantly lowered scores | [3] |
| This compound | 30 mg/kg/day | 10 weeks | - Liver Cholesterol: 48% reduction vs. vehicle | [3] | |
| Rat Model of Cirrhosis and HCC | This compound | 10 mg/kg/day | 9 weeks | - Ascites Development: Reduced incidence (2/10 vs. 4/8 in control) | [6] |
| This compound | 30 mg/kg/day | 9 weeks | - Ascites Development: No incidence observed (0/10) | [6] |
Table 2: Clinical Efficacy of this compound in Patients with NASH (Phase II ARGON-1 Study)
| Treatment Group | Dose | Duration | Key Findings | Reference |
| This compound | 1 mg/day | 12 weeks | - ALT Reduction: -21.7 U/L (not statistically significant vs. placebo) | [7] |
| This compound | 2.5 mg/day | 12 weeks | - ALT Reduction: -27.9 U/L (p = 0.049 vs. placebo)- Absolute Liver Fat Reduction: -7.1% (p = 0.0009 vs. placebo) | [2][7] |
| Placebo | - | 12 weeks | - ALT Reduction: -15.4 U/L- Absolute Liver Fat Reduction: -2.4% | [2][7] |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
In Vitro Anti-Inflammatory and Anti-Fibrotic Assays
-
Cell Culture and Treatment:
-
THP-1 Cells (Human Monocytic Cell Line): THP-1 monocytes are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) at a concentration of 5-100 ng/mL for 24-48 hours. Following differentiation, the cells are treated with lipopolysaccharide (LPS) at 50 ng/mL to induce an inflammatory response, with or without co-treatment with this compound (e.g., 50 nM).[2]
-
LX-2 Cells (Human Hepatic Stellate Cell Line): LX-2 cells are cultured in DMEM supplemented with fetal bovine serum. To induce a fibrotic response, cells are stimulated with Transforming Growth Factor-beta 1 (TGF-β1) at a concentration of 10 ng/mL, with or without co-treatment with this compound (e.g., 500 nM).[2]
-
-
Gene Expression Analysis (Quantitative Real-Time PCR):
-
RNA Extraction: Total RNA is isolated from cultured cells or homogenized liver tissue using a suitable reagent like TRIzol.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: The relative expression of target genes (e.g., NF-κB, TNFα, IL-1β, CCL2, α-SMA, COL1A1) is quantified using a real-time PCR system with specific primers and a fluorescent dye such as SYBR Green. Gene expression levels are typically normalized to a housekeeping gene (e.g., GAPDH, 18S rRNA).
-
-
FXR Reporter Assay:
-
Cell Transfection: HEK293 cells are co-transfected with a plasmid expressing the full-length human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter.
-
Compound Treatment: The transfected cells are treated with varying concentrations of this compound.
-
Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. The EC50 value is calculated from the dose-response curve.
-
In Vivo Animal Models of Liver Injury
-
BALBc.Mdr2-/- Mouse Model of Biliary Fibrosis:
-
Model Induction: These mice have a genetic deletion of the Mdr2 gene, leading to impaired phospholipid secretion into the bile and resulting in spontaneous development of sclerosing cholangitis and progressive liver fibrosis.
-
Treatment: this compound (e.g., 10 or 30 mg/kg/day) or vehicle is administered orally by gavage for a specified duration (e.g., 6 weeks).
-
Endpoints: Serum levels of liver enzymes (ALT, AST), portal pressure, and histological analysis of liver tissue for collagen deposition (e.g., Sirius Red staining) and markers of hepatic stellate cell activation (e.g., α-SMA immunohistochemistry).
-
-
Methionine/Choline-Deficient (MCD) Diet-Induced NASH Model:
-
Model Induction: C57BL/6 mice are fed a diet deficient in methionine and choline, which leads to the development of steatohepatitis, inflammation, and fibrosis.
-
Treatment: this compound (e.g., 30 mg/kg/day) or vehicle is administered orally.
-
Endpoints: Serum ALT levels, liver histology for NAFLD Activity Score (NAS), and quantification of fibrosis.
-
-
Diet-Induced NASH (DIN) Model:
-
Model Induction: C57BL/6 mice are fed a high-fat, high-cholesterol diet with fructose in the drinking water to induce a metabolic phenotype that more closely resembles human NASH.
-
Treatment: this compound (e.g., 10 or 30 mg/kg/day) or vehicle is administered for an extended period (e.g., 10 weeks).
-
Endpoints: Plasma and liver lipid profiles, liver histology for steatosis, inflammation, and ballooning (NAS).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: FXR signaling pathway activated by this compound.
Caption: General experimental workflow for this compound evaluation.
Conclusion
This compound is a potent and selective FXR agonist with well-documented anti-inflammatory and anti-fibrotic properties. Its mechanism of action, centered on the activation of FXR and subsequent inhibition of the NF-κB pathway, provides a strong rationale for its therapeutic potential in inflammatory liver diseases. Preclinical studies have consistently demonstrated its efficacy in reducing liver injury, inflammation, and fibrosis across multiple relevant animal models. Furthermore, Phase II clinical data in patients with NASH have shown promising results in reducing liver enzymes and hepatic fat content. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals investigating the therapeutic utility of this compound and other FXR agonists in the context of inflammatory diseases. Continued research and clinical development will be crucial to fully elucidate the therapeutic role of this compound in managing chronic liver conditions.
References
- 1. Methionine- and Choline-Deficient Diet–Induced Nonalcoholic Steatohepatitis Is Associated with Increased Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Models of Diet-Induced Nonalcoholic Steatohepatitis Reproduce the Heterogeneity of the Human Disease | PLOS One [journals.plos.org]
- 3. A new Mdr2(-/-) mouse model of sclerosing cholangitis with rapid fibrosis progression, early-onset portal hypertension, and liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Development and evaluation of a high-fat/high-fructose diet-induced nonalcoholic steatohepatitis mouse model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mdr2 (Abcb4)-/- mice spontaneously develop severe biliary fibrosis via massive dysregulation of pro- and antifibrogenic genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
EDP-305: A Technical Guide to its Selectivity for FXR over TGR5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Farnesoid X Receptor (FXR) agonist, EDP-305, with a specific focus on its selectivity for FXR versus the Takeda G-protein-coupled receptor 5 (TGR5). This compound is a potent, non-bile acid FXR agonist that has been developed for the treatment of liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). A key attribute of this compound is its high selectivity for FXR with minimal activity towards TGR5, a characteristic that differentiates it from other FXR agonists like obeticholic acid (OCA).
Quantitative Analysis of this compound Selectivity
The selectivity of this compound for FXR over TGR5 has been quantified in several in vitro studies. The following table summarizes the key potency (EC50) data for this compound and the comparator compound, OCA.
| Compound | Receptor | Assay Type | Cell Line | EC50 (nM) | Source |
| This compound | FXR | Full-length FXR Luciferase Reporter Assay | HEK293 | 8 | [1][2] |
| OCA | FXR | Full-length FXR Luciferase Reporter Assay | HEK293 | 130 | [1][2] |
| This compound | TGR5 | cAMP Activation Assay | CHO | >15,000 | [2] |
| OCA | TGR5 | cAMP Activation Assay | CHO | 381 | [2] |
As the data indicates, this compound is a highly potent FXR agonist, being approximately 16-fold more potent than OCA in a full-length FXR reporter assay.[1][2] Crucially, this compound demonstrates minimal activity against TGR5, with an EC50 value greater than 15,000 nM.[2] In contrast, OCA shows significant dual-agonist activity, activating TGR5 with an EC50 of 381 nM.[2] This significant separation in activity underscores the high selectivity of this compound for the Farnesoid X Receptor.
Experimental Methodologies
The determination of this compound's selectivity for FXR versus TGR5 relies on specific and robust in vitro assays. The following sections detail the principles and a representative protocol for each key experiment.
Farnesoid X Receptor (FXR) Activation Assay
Principle: The potency of this compound as an FXR agonist was determined using a cell-based luciferase reporter gene assay. In this assay, Human Embryonic Kidney 293 (HEK293) cells are transiently transfected with plasmids encoding the full-length human FXR and a luciferase reporter gene under the control of an FXR-responsive element (FXRE). Upon activation by an agonist like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR), binds to the FXRE, and drives the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of FXR activation.
Representative Protocol:
-
Cell Culture and Transfection: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. For the assay, cells are seeded in 96-well plates. Cells are then co-transfected with an expression vector for full-length human FXR and a reporter plasmid containing an FXRE-driven luciferase gene, using a suitable lipid-based transfection reagent.
-
Compound Treatment: After a 24-hour incubation period to allow for receptor expression, the culture medium is replaced with a medium containing serial dilutions of this compound or a control agonist (e.g., OCA, CDCA). The cells are then incubated for an additional 18-24 hours.
-
Luciferase Activity Measurement: Following the treatment period, the cells are lysed, and a luciferase assay reagent containing the substrate luciferin is added to each well. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The relative light units (RLU) are plotted against the compound concentration, and the EC50 value, the concentration at which 50% of the maximal response is achieved, is calculated using a non-linear regression analysis.
Takeda G-protein-coupled Receptor 5 (TGR5) Activation Assay
Principle: The activity of this compound on TGR5 was assessed by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP) in Chinese Hamster Ovary (CHO) cells engineered to express human TGR5. TGR5 is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to produce cAMP. The level of cAMP is then quantified using a competitive immunoassay, often employing enzyme fragment complementation or other sensitive detection methods.
Representative Protocol:
-
Cell Culture: CHO cells stably or transiently expressing human TGR5 are cultured in a suitable growth medium. For the assay, cells are seeded in 96-well plates.
-
Compound Treatment: The culture medium is replaced with a stimulation buffer containing various concentrations of this compound or a known TGR5 agonist. The cells are incubated for a specific period, typically 30-60 minutes, to allow for cAMP production.
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit. These kits are often based on a competitive immunoassay format where cAMP from the cell lysate competes with a labeled cAMP for binding to a specific antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: The signal is measured using a plate reader, and the cAMP concentration is calculated based on a standard curve. The EC50 value for TGR5 activation is then determined by plotting the cAMP concentration against the compound concentration.
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and experimental logic, the following diagrams have been generated using the DOT language.
Farnesoid X Receptor (FXR) Signaling Pathway
References
preliminary studies on Edp-305 efficacy
An In-depth Technical Guide on the Preliminary Efficacy of Edp-305
Introduction
This compound is a potent and selective, non-bile acid agonist of the Farnesoid X Receptor (FXR) that was under development for the treatment of non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][2] As a nuclear receptor, FXR is a key regulator of bile acid, lipid, and glucose metabolism, as well as inflammation and fibrosis.[2][3][4] Activation of FXR has been identified as a promising therapeutic strategy for various metabolic and liver diseases.[3][5] this compound was designed as a new class of FXR agonist, featuring steroidal and non-steroidal components, to optimize binding interactions with the receptor.[1][2] This guide provides a detailed overview of the preliminary efficacy data for this compound, derived from both preclinical and clinical studies, with a focus on its mechanism of action, experimental protocols, and quantitative outcomes.
Core Mechanism of Action: FXR Agonism
Farnesoid X Receptor (FXR) is a ligand-activated transcription factor primarily expressed in tissues central to metabolism, such as the liver, intestine, and kidneys.[3][6] Its natural ligands are bile acids.[4][5] Upon activation by an agonist like this compound, FXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA response elements in the promoter regions of target genes, thereby modulating their expression.[7]
This signaling cascade has several beneficial downstream effects for liver health:
-
Regulation of Bile Acid Homeostasis: FXR activation in the liver and intestine initiates a negative feedback loop that suppresses bile acid synthesis. It represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid production.[4][8] This is achieved primarily through the induction of the Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 19 (FGF19) in the intestine.[4][8]
-
Modulation of Lipid and Glucose Metabolism: FXR plays a crucial role in regulating lipid and glucose homeostasis, contributing to reduced liver fat accumulation (steatosis).[3][4]
-
Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to limit inflammatory responses and inhibit the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis.[2][3][6]
Preclinical Efficacy Studies
This compound has demonstrated robust potency and efficacy in a variety of preclinical animal models of NASH, fibrosis, and cirrhosis.[2] In vitro assays showed this compound to be a highly potent FXR agonist with an EC50 value of 8 nM, making it approximately 16-fold more potent than obeticholic acid (OCA).[8][9]
Experimental Protocols
A range of validated animal models were used to assess the therapeutic potential of this compound:
-
Diet-Induced NASH Models:
-
Choline-Deficient, High-Fat-Diet (CD-HFD) Mouse Model: This model induces key features of NASH, including steatosis and fibrosis.[1]
-
Dietary-Induced NASH (DIN) Mouse Model: Mice are fed a diet high in fat, cholesterol, and fructose to mimic human NASH development.[9]
-
Methionine and Choline-Deficient (MCD) Diet Mouse Model: This model induces severe steatohepatitis and perisinusoidal fibrosis.[10]
-
-
Biliary Fibrosis Models:
-
Cirrhosis and HCC Model:
-
Diethylnitrosamine (DEN)-Induced Rat Model: Chronic administration of DEN induces liver cirrhosis and the development of hepatocellular carcinoma.[11]
-
In a typical preclinical study, the disease is induced over several weeks, after which animals are randomized to receive a daily oral gavage of either vehicle (placebo), this compound at various doses (e.g., 10 mg/kg, 30 mg/kg), or a comparator drug like OCA.[10][11] Treatment duration varies depending on the model, followed by collection of blood and tissue samples for analysis.
Quantitative Preclinical Data Summary
Across multiple studies, this compound demonstrated significant improvements in liver health markers.
| Model Type | Key Findings | Reference |
| Biliary Fibrosis (Mdr2-/- mice) | - Serum transaminases reduced by up to 53%. - Collagen deposition (fibrosis) decreased by up to 39%. | [10] |
| Steatohepatitis (MCD-fed mice) | - Serum ALT reduced by 62%. - Collagen deposition (fibrosis) reduced by over 80%. | [10] |
| Cirrhosis/HCC (DEN-induced rats) | - Dose-dependently decreased serum ALT, AST, and bilirubin. - Reduced fibrosis, ascites development, and tumor nodule formation. | [11] |
| NASH (DIN mice) | - Significantly decreased hepatocyte ballooning. - Lowered NAFLD Activity Score (NAS). - Reduced liver and plasma lipid content. | [1][9] |
Clinical Efficacy Studies
This compound advanced to Phase 2 clinical trials for both NASH and PBC, providing valuable data on its efficacy and safety in human populations.
Phase 2 Study in NASH (ARGON-1)
This 12-week, randomized, double-blind, placebo-controlled study (NCT03421431) evaluated the efficacy and safety of this compound in patients with fibrotic NASH.[12][13]
Experimental Protocol: 134 patients with fibrotic NASH (diagnosed by historical biopsy or phenotypically) were randomized to one of three arms: placebo, this compound 1 mg daily, or this compound 2.5 mg daily for 12 weeks. The primary endpoint was the mean change in serum alanine aminotransferase (ALT) levels, a marker of liver injury. The key secondary endpoint was the change in liver fat content, measured by magnetic resonance imaging proton density fat fraction (MRI-PDFF).[12]
References
- 1. Enanta Announces New Preclinical Data on its FXR Agonist this compound for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
- 2. ir.enanta.com [ir.enanta.com]
- 3. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 4. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enanta.com [enanta.com]
- 8. enanta.com [enanta.com]
- 9. enanta.com [enanta.com]
- 10. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enanta.com [enanta.com]
- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 13. This compound in patients with NASH: A phase II double-blind placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Edp-305: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edp-305 is a novel, non-bile acid, selective farnesoid X receptor (FXR) agonist that has been under investigation for the treatment of non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). As a potent activator of FXR, this compound modulates multiple pathways integral to lipid and bile acid metabolism, inflammation, and fibrosis. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the associated signaling pathways and experimental workflows.
Introduction
The farnesoid X receptor (FXR) is a nuclear hormone receptor with a crucial role in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammatory and fibrotic processes, primarily in the liver and intestines.[1] Its activation triggers a cascade of transcriptional events that are protective against liver injury. This compound was developed as a potent and selective FXR agonist, designed to harness the therapeutic potential of this pathway while minimizing off-target effects.[2][3] This document serves as a comprehensive resource on the pharmacodynamic properties of this compound.
Mechanism of Action and In Vitro Potency
This compound is a selective agonist for the farnesoid X receptor (FXR) with minimal cross-reactivity against other nuclear receptors, including the G protein-coupled bile acid receptor 1 (TGR5).[3][4] Its agonistic activity on FXR initiates a signaling cascade that plays a critical role in the regulation of various metabolic and inflammatory pathways.
In Vitro Potency and Selectivity
This compound demonstrates high potency in activating the FXR. In a full-length FXR reporter assay using Human Embryonic Kidney 293 (HEK) cells, this compound exhibited a half-maximal effective concentration (EC50) of 8 nM.[4][5] This represents a significant increase in potency compared to the first-in-class FXR agonist, obeticholic acid (OCA), which had an EC50 of 130 nM in the same assay.[4][5] Furthermore, in a chimeric FXR reporter assay in Chinese hamster ovary (CHO) cells, this compound showed an EC50 of 34 ± 8 nM.[6]
A key characteristic of this compound is its high selectivity for FXR over TGR5. In a TGR5 activation assay, this compound had an EC50 greater than 15 µM, indicating minimal activity. In contrast, OCA is a dual agonist for both FXR and TGR5, with a TGR5 EC50 of 0.381 µM.[4][5]
| Compound | FXR Activation (HEK cells) EC50 (nM) | FXR Activation (CHO cells) EC50 (nM) | TGR5 Activation (CHO cells) EC50 (µM) |
| This compound | 8 ± 3 | 34 ± 8 | >15 |
| Obeticholic Acid (OCA) | 130 ± 39 | 569 ± 96 | 0.381 ± 102 |
Table 1: In Vitro Potency and Selectivity of this compound and OCA.[4][5][6]
FXR Signaling Pathway
Upon binding to this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, leading to the regulation of their transcription.
Preclinical Pharmacodynamics
The therapeutic potential of this compound has been evaluated in various preclinical models of liver disease, including models for NASH and biliary fibrosis.
Effects on Gene Expression
In Vitro: In human hepatocyte (Huh7.5) cell lines, this compound demonstrated a dose-dependent regulation of FXR target genes. At a concentration of 12 nM, this compound induced the expression of Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP) mRNA by 5-fold and 18-fold, respectively.[5] In contrast, OCA showed minimal induction at the same concentration.[5] Furthermore, this compound effectively reduced the expression of Cholesterol 7α-hydroxylase (CYP7A1) mRNA, the rate-limiting enzyme in bile acid synthesis, to approximately 5% of control levels.[5]
In Vivo: In C57BL/6 mice, oral administration of this compound led to a dose-dependent increase in the expression of SHP and Fibroblast Growth Factor 15 (FGF15) in the ileum.[5] In the liver, this compound treatment resulted in increased SHP and BSEP mRNA levels and a dose-dependent reduction in CYP7A1 mRNA.[5]
Efficacy in Animal Models of Liver Disease
In a mouse model of steatohepatitis induced by an MCD diet, this compound treatment for four weeks demonstrated significant therapeutic effects.
| Treatment Group | Dose | Serum ALT Reduction | Collagen Deposition Reduction |
| This compound | 10 mg/kg/day | - | - |
| This compound | 30 mg/kg/day | 62% | >80% |
| OCA | 30 mg/kg/day | ~30% | No improvement |
Table 2: Efficacy of this compound in MCD-Fed Mice.[4][7]
In this model of chronic progressive biliary liver disease, this compound was administered for six weeks after the establishment of advanced liver fibrosis.
| Treatment Group | Dose | Serum Transaminase Reduction | Collagen Deposition Reduction |
| This compound | 10 mg/kg/day | Up to 53% | - |
| This compound | 30 mg/kg/day | Up to 53% | Up to 39% |
| OCA | 30 mg/kg/day | Up to 30% | No improvement |
Table 3: Efficacy of this compound in BALBc.Mdr2-/- Mice.[4][8]
In a DIN mouse model, which mimics human NAFLD/NASH, this compound treatment for ten weeks led to significant improvements in liver histology and lipid content.[3]
| Treatment Group | Dose | Liver Steatosis | Hepatocyte Ballooning | NAFLD Activity Score (NAS) |
| This compound | 10 mg/kg/day | Significantly decreased | Significantly lowered | Significantly reduced |
| This compound | 30 mg/kg/day | Significantly decreased | Significantly lowered | Significantly reduced |
| OCA | 30 mg/kg/day | No significant effect | No improvement | No significant reduction |
Table 4: Efficacy of this compound in the DIN Mouse Model.[3]
This compound at 30 mg/kg also significantly decreased liver cholesterol by 48% compared to a 31% reduction with OCA at the same dose.[3]
References
- 1. enanta.com [enanta.com]
- 2. Enanta Announces New Preclinical Data on its FXR Agonist this compound for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
- 3. This compound, a novel and highly potent farnesoid X receptor agonist, improves liver steatosis, ballooning and non-alcoholic fatty liver disease (NAFLD) activity score (NAS) in a diet-induced murine model of non-alcoholic steatohepatitis [natap.org]
- 4. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. enanta.com [enanta.com]
- 7. enanta.com [enanta.com]
- 8. A novel non-bile acid FXR agonist this compound potently suppresses liver injury and fibrosis without worsening of ductular reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of EDP-305 on Hepatocyte Gene Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
EDP-305 is a potent and selective, orally administered, non-bile acid agonist for the Farnesoid X Receptor (FXR).[1][2][3][4] FXR is a nuclear receptor that is highly expressed in the liver and intestine and serves as a critical regulator of bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic pathways.[2][5] As such, FXR has emerged as a key therapeutic target for non-alcoholic steatohepatitis (NASH), a chronic liver disease characterized by steatosis, inflammation, and fibrosis.[6][7][8] This technical guide provides an in-depth analysis of the preclinical and clinical data on this compound, with a specific focus on its impact on gene expression in hepatocytes.
Mechanism of Action: FXR Agonism
This compound is a synthetic, non-steroidal FXR agonist that has been engineered to optimize binding interactions with the receptor.[2] It demonstrates high potency, with an EC50 value of 8 nM in a full-length FXR reporter assay using HEK cells, which is approximately 16-fold more potent than obeticholic acid (OCA).[6] Importantly, this compound is highly selective for FXR and shows minimal cross-reactivity with other nuclear receptors, including the G protein-coupled bile acid receptor 1 (TGR5).[4][6]
Upon binding to FXR in hepatocytes, this compound initiates a signaling cascade that modulates the expression of numerous target genes. This leads to beneficial effects on several pathways implicated in the pathogenesis of NASH.
Impact on Gene Expression in Human Hepatocytes (In Vitro)
Studies utilizing human hepatocyte cell lines, including HepaRG and Huh7.5, have demonstrated that this compound potently modulates the expression of genes involved in bile acid metabolism, lipid metabolism, inflammation, and fibrosis.[1][2][6][9]
Bile Acid Metabolism
This compound treatment leads to a dose-dependent regulation of genes central to bile acid homeostasis. A key target is the Small Heterodimer Partner (SHP), a negative regulator of bile acid synthesis, which is significantly upregulated.[1][6] This, in turn, suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.[1][6][8] Additionally, this compound increases the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for the efflux of bile acids from hepatocytes.[6]
| Gene | Cell Line | This compound Concentration | Change in mRNA Expression | Reference |
| SHP | Huh7.5 | 12 nM | 5-fold increase | [6] |
| BSEP | Huh7.5 | 12 nM | 18-fold increase | [6] |
| CYP7A1 | Huh7.5 | 12 nM | Reduced to ~5% of control | [6] |
| SHP | HepaRG | Dose-dependent | Increase | [2] |
| CYP7A1 | HepaRG | Dose-dependent | Decrease | [2] |
| FGF19 | Human Hepatocytes | Not specified | Induced expression | [1] |
Table 1: Effect of this compound on Bile Acid Metabolism Gene Expression in Human Hepatocytes.
Lipid Metabolism
This compound has demonstrated favorable effects on lipid metabolism in hepatocytes. It has been shown to reduce the expression of lipogenic genes such as Stearoyl-CoA desaturase-1 (SCD1), Diacylglycerol O-acyltransferase 2 (DGAT2), and CD36.[2][9] This leads to decreased triglyceride accumulation in these cells.[7][8] Furthermore, this compound treatment has been associated with enhanced low-density lipoprotein (LDL)-cholesterol uptake.[7][8]
| Gene/Parameter | Cell Line | This compound Concentration | Change in Expression/Level | Reference |
| SCD1 | Huh7.5 | 50 nM | Decrease | [2] |
| CD36 | Huh7.5 | 50 nM | Decrease | [2] |
| DGAT2 | Huh7.5 | 50 nM | Decrease | [2] |
| Triglyceride Accumulation | Huh7.5 & HepaRG | 1 µM | Decrease | [2][7] |
| LDL-Cholesterol Uptake | Not specified | Not specified | Enhanced | [7][8] |
Table 2: Effect of this compound on Lipid Metabolism in Human Hepatocytes.
Inflammation and Fibrosis
Beyond its metabolic effects, this compound exhibits anti-inflammatory and anti-fibrotic properties by modulating gene expression in relevant cell types. In human macrophage-like THP-1 cells, this compound treatment resulted in the downregulation of key inflammatory genes, including NF-κB, TNFα, IL-1β, and CCL2.[2] In primary human hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, this compound treatment led to an anti-fibrotic gene signature with decreased expression of α-SMA, Col1A1, Col3A1, and TIMP2.[2]
| Gene | Cell Type | Condition | This compound Concentration | Change in mRNA Expression | Reference |
| NF-κB | THP-1 | LPS-stimulated | 50 nM | Decrease | [2] |
| TNFα | THP-1 | LPS-stimulated | 50 nM | Decrease | [2] |
| IL-1β | THP-1 | LPS-stimulated | 50 nM | Decrease | [2] |
| CCL2 | THP-1 | LPS-stimulated | 50 nM | Decrease | [2] |
| α-SMA | Primary HSCs | TGFβ-stimulated | 500 nM | Decrease | [2] |
| Col1A1 | Primary HSCs | TGFβ-stimulated | 500 nM | Decrease | [2] |
| Col3A1 | Primary HSCs | TGFβ-stimulated | 500 nM | Decrease | [2] |
| TIMP2 | Primary HSCs | TGFβ-stimulated | 500 nM | Decrease | [2] |
Table 3: Anti-inflammatory and Anti-fibrotic Gene Expression Changes with this compound Treatment.
Experimental Protocols
In Vitro Gene Expression Analysis
Cell Culture and Treatment:
-
Human hepatocyte cell lines (HepaRG or Huh7.5) were cultured under standard conditions.[2][6]
-
For analysis of genes involved in bile acid metabolism, HepaRG cells were treated with varying concentrations of this compound for 16 hours.[2]
-
For analysis of lipogenic genes, Huh7.5 cells were pre-treated with this compound (e.g., 50 nM) for 40 hours, followed by an 8-hour co-treatment with the LXR agonist TO901317 (1µM).[2]
RNA Isolation and cDNA Synthesis:
-
Total RNA was extracted from the treated cells using the TRIzol method, a widely used protocol for efficient isolation of high-quality RNA.[6]
-
The isolated RNA was then reverse-transcribed to complementary DNA (cDNA) using standard commercially available kits.
Quantitative Real-Time PCR (qPCR):
-
The expression levels of target genes (e.g., SHP, CYP7A1, SCD1) and a housekeeping gene (e.g., 18S rRNA in in-vivo studies) were quantified using real-time PCR.[1][2][6]
-
Relative gene expression was calculated from the cycle threshold (CT) values, typically normalized to the expression of the housekeeping gene and expressed as a fold change relative to a vehicle-treated control (e.g., DMSO).
In Vivo Evidence and Clinical Relevance
Preclinical studies in murine models of NASH and liver fibrosis have corroborated the in vitro findings, demonstrating that this compound treatment reduces liver steatosis, hepatocyte ballooning, inflammation, and fibrosis.[4][7][8][10][11][12] These beneficial histological changes are associated with the modulation of genes involved in these pathological processes.
A Phase II clinical trial (NCT03421431) in patients with NASH demonstrated that 12 weeks of treatment with this compound (1 mg and 2.5 mg) led to statistically significant reductions in alanine aminotransferase (ALT) levels and liver fat content.[3] The most common adverse event was pruritus, which was dose-dependent.[3] These clinical results provide evidence of target engagement and support the therapeutic potential of this compound in treating NASH.
Conclusion
This compound is a potent and selective FXR agonist that favorably modulates the gene expression profiles in hepatocytes and other relevant liver cell types. Through the upregulation of genes involved in bile acid transport (BSEP) and feedback inhibition of bile acid synthesis (SHP), and the downregulation of genes involved in de novo lipogenesis (SCD1, DGAT2), inflammation (NF-κB, TNFα), and fibrosis (COL1A1, TIMP1), this compound addresses multiple key drivers of NASH pathology. The preclinical and clinical data to date underscore the promise of this compound as a potential therapeutic agent for patients with NASH. Further investigation into its long-term efficacy and safety is warranted.
References
- 1. enanta.com [enanta.com]
- 2. enanta.com [enanta.com]
- 3. A novel non-bile acid FXR agonist this compound potently suppresses liver injury and fibrosis without worsening of ductular reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound, a Highly Potent and Selective Farnesoid X Receptor Agonist, for the Treatment of Non-alcoholic Steatohepatitis, International Journal of Gastroenterology, Science Publishing Group [sciencepublishinggroup.com]
- 5. mdpi.com [mdpi.com]
- 6. enanta.com [enanta.com]
- 7. US20210379043A1 - Combination treatment of liver disorders - Google Patents [patents.google.com]
- 8. Comprehensive analysis of epigenetic and epitranscriptomic genes’ expression in human NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. natap.org [natap.org]
- 11. mdpi.com [mdpi.com]
- 12. enanta.com [enanta.com]
Initial Safety Profile of Edp-305 in Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edp-305 is a novel, potent, and selective non-bile acid farnesoid X receptor (FXR) agonist that was under development for the treatment of non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][2] As a key regulator of bile acid, lipid, and glucose metabolism, FXR has emerged as a promising therapeutic target for these chronic liver diseases.[1][2] This technical guide provides a comprehensive summary of the initial safety and efficacy profile of this compound as determined in various preclinical animal models, based on publicly available data.
Core Mechanism of Action: FXR Agonism
This compound functions by activating FXR, a nuclear receptor highly expressed in the liver, intestine, and kidneys.[3] FXR activation plays a crucial role in regulating the transcription of genes involved in bile acid synthesis and transport, lipid and lipoprotein metabolism, inflammation, and fibrosis.[1][2] In preclinical studies, this compound demonstrated a potent ability to modulate these pathways, leading to hepatoprotective effects.[2] It is characterized by its high selectivity for FXR with minimal cross-reactivity with other nuclear receptors like TGR5.[4][5][6]
Below is a simplified representation of the FXR signaling pathway activated by this compound.
Caption: Simplified signaling pathway of this compound as an FXR agonist.
Preclinical Safety and Tolerability in Animal Models
Across multiple reported studies in mice and rats, this compound was generally described as well-tolerated at therapeutic doses.
General Observations:
-
In a murine model of steatohepatitis (methionine and choline-deficient diet), oral gavage treatment with this compound at doses of 10 mg/kg and 30 mg/kg did not result in apparent adverse effects or weight loss.[4]
-
Similarly, in the BALB/c.Mdr2-/- mouse model of biliary fibrosis, this compound was well tolerated at both 10 mg/kg and 30 mg/kg doses, with no reported weight loss or other drug-related toxicity events.[5]
-
In a rat model of Nonalcoholic Steatohepatitis (NASH) cirrhosis (CDAHFD-fed), this compound was well tolerated, as indicated by no change in body weight compared to the vehicle control group.[7]
Quantitative Safety Data: Detailed quantitative toxicology data such as LD50 or NOAELs from dedicated toxicology studies are not extensively reported in the reviewed literature. The focus of the available publications is primarily on the efficacy of the compound in disease models.
Efficacy in Animal Models of Liver Disease
This compound has demonstrated significant efficacy in reducing liver injury, fibrosis, and steatosis in a variety of animal models.
Anti-Fibrotic and Hepatoprotective Effects
Table 1: Summary of this compound Efficacy in Rodent Models of Liver Fibrosis
| Animal Model | Dosing Regimen | Key Efficacy Endpoints | Outcome |
| BALB/c.Mdr2-/- Mouse (Biliary Fibrosis) | 10 mg/kg/day & 30 mg/kg/day for 6 weeks | Serum Transaminases, Portal Pressure, Collagen Deposition | - Up to 53% reduction in serum transaminases.- Decreased portal pressure.- Up to 39% decrease in collagen deposition at the high dose.[4][6] |
| MCD-fed Mouse (Steatohepatitis) | 10 mg/kg/day & 30 mg/kg/day for 4 weeks | Serum ALT, Collagen Deposition | - 62% reduction in serum ALT.- Over 80% reduction in collagen deposition.[4][6] |
| CDAHFD-fed Rat (NASH Cirrhosis) | 30 mg/kg/day for 8 weeks | Serum ALT, Fibrosis (Sirius Red staining, Hydroxyproline levels), Gene Expression | - Decreased serum ALT.- Reduced fibrosis progression.- Decreased expression of Col1A1.[7] |
| BDL Rat (Biliary Fibrosis) | 10 mg/kg/day & 30 mg/kg/day for 17-18 days | Collagen Proportional Area (CPA), Hydroxyproline levels | - Dose-dependent reduction in CPA.- Significant reduction in hydroxyproline levels at the high dose.[8] |
Effects on NASH Phenotype
Table 2: Summary of this compound Efficacy in Rodent Models of NASH
| Animal Model | Dosing Regimen | Key Efficacy Endpoints | Outcome |
| STAM™ Mouse (Streptozotocin-High Fat Diet) | 3 mg/kg/day & 10 mg/kg/day for 4 weeks | Hepatocyte Ballooning Score, NAFLD Activity Score (NAS) | - Significantly lower hepatocyte ballooning scores.- Significant reduction in total NAS.[2][9] |
| DIN Mouse (Dietary Induced NASH) | 10 mg/kg/day & 30 mg/kg/day for 10 weeks | Hepatocyte Ballooning, NAS, Hepatic Steatosis, Dyslipidemia | - Significantly decreased hepatocyte ballooning and NAS.- Significantly attenuated hepatic steatosis and dyslipidemia.[2][10] |
Experimental Protocols
General Animal Husbandry
All animal experiments cited were conducted in accordance with institutional guidelines for animal care and use.[2][4] Animals were typically housed with a 12-hour light-dark cycle and had ad libitum access to water and a standard chow diet unless otherwise specified by the disease model protocol.[4]
Disease Model Induction and Treatment Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound in a diet-induced animal model of NASH.
Caption: Generalized experimental workflow for this compound evaluation in NASH models.
Specific Methodologies
-
BALB/c.Mdr2-/- Mouse Model: These mice spontaneously develop biliary fibrosis. Treatment with this compound or vehicle was initiated at 6 weeks of age, a time when advanced liver fibrosis is already established, and continued for 6 weeks.[4][5]
-
Methionine and Choline-Deficient (MCD) Diet Model: C57Bl/6 mice were fed an MCD diet to induce steatohepatitis. Four-week oral gavage treatment with this compound, obeticholic acid (OCA), or vehicle was started after 4 weeks on the MCD diet, at the stage of incipient perisinusoidal fibrosis.[4][5]
-
Choline-Deficient, L-Amino Acid-defined, High-Fat Diet (CDAHFD) Rat Model: Male Wistar rats were fed a CDAHFD for 12 weeks to induce NASH cirrhosis. Animals were randomized to receive this compound (30mg/kg) or vehicle starting at week 5.[7]
-
Drug Administration: In the cited studies, this compound was administered via oral gavage. The vehicle was typically 0.5% methylcellulose.[7]
Conclusion
The initial preclinical data for this compound in various rodent models of liver disease consistently demonstrate its potent efficacy in reducing liver injury, steatosis, and fibrosis. The compound was reported to be well-tolerated at effective doses in these disease models. These promising preclinical findings supported the clinical evaluation of this compound for the treatment of fibrotic liver diseases, including NASH and PBC.[4][6] However, it should be noted that a phase II clinical trial in patients with NASH, while meeting its primary endpoint of reducing ALT levels, also showed a dose-dependent increase in pruritus, a known side effect of some FXR agonists.[11] This highlights the importance of careful dose selection and safety monitoring in the clinical development of this class of drugs. The preclinical animal data provided a strong rationale for its development, showcasing a favorable safety and efficacy profile in non-human subjects.
References
- 1. ir.enanta.com [ir.enanta.com]
- 2. enanta.com [enanta.com]
- 3. enanta.com [enanta.com]
- 4. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. A novel non-bile acid FXR agonist this compound potently suppresses liver injury and fibrosis without worsening of ductular reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enanta.com [enanta.com]
- 8. researchgate.net [researchgate.net]
- 9. enanta.com [enanta.com]
- 10. Enanta Announces New Preclinical Data on its FXR Agonist this compound for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
- 11. This compound in patients with NASH: A phase II double-blind placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of EDP-305 in the Treatment of Cholangiopathies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cholangiopathies, a group of chronic liver diseases characterized by damage to the bile ducts, represent a significant unmet medical need. The farnesoid X receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose homeostasis, has emerged as a promising therapeutic target. EDP-305 is a novel, potent, and selective non-bile acid FXR agonist that has shown considerable promise in preclinical and clinical studies for the treatment of cholestatic liver diseases, including primary biliary cholangitis (PBC). This technical guide provides an in-depth overview of the core data and methodologies related to the investigation of this compound in cholangiopathies, with a focus on its mechanism of action, preclinical efficacy, and clinical trial findings.
Introduction to this compound
This compound is a synthetic, non-steroidal FXR agonist developed by Enanta Pharmaceuticals.[1] It is characterized by its high potency and selectivity for the FXR receptor with minimal cross-reactivity to other receptors such as the G protein-coupled bile acid receptor 1 (TGR5).[2][3] This selectivity is a key differentiator from other FXR agonists, like obeticholic acid (OCA), and may contribute to its distinct therapeutic profile.[2][3] this compound has been designed to avoid the formation of taurine and glycine conjugates, which are metabolites of bile acid-based FXR agonists that may be associated with off-target effects.[1]
Mechanism of Action: FXR Agonism in Cholangiopathies
The therapeutic potential of this compound in cholangiopathies stems from its activation of the farnesoid X receptor (FXR). FXR is highly expressed in the liver and intestine and plays a central role in maintaining bile acid homeostasis.[4]
Signaling Pathway of FXR Activation:
Figure 1: Simplified signaling pathway of this compound as an FXR agonist.
Activation of FXR by this compound in the intestine leads to the induction of Fibroblast Growth Factor 19 (FGF19), which then travels to the liver.[5] In hepatocytes, FGF19 binds to its receptor complex (FGFR4/β-Klotho) and, along with direct FXR activation by this compound, upregulates the Small Heterodimer Partner (SHP).[5] SHP, in turn, inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5] This dual mechanism leads to a potent reduction in the overall bile acid pool. Furthermore, hepatic FXR activation upregulates the Bile Salt Export Pump (BSEP), promoting the excretion of bile acids from hepatocytes into the bile canaliculi.[4]
Preclinical Evidence in Cholangiopathy Models
The efficacy of this compound has been rigorously evaluated in murine models of biliary fibrosis that mimic key aspects of human cholangiopathies.
BALB/c.Mdr2-/- Mouse Model of Biliary Fibrosis
The BALB/c.Mdr2-/- mouse model is characterized by a genetic defect that leads to progressive biliary fibrosis, portal hypertension, and mimics features of primary sclerosing cholangitis (PSC).[2][3]
Experimental Workflow for BALB/c.Mdr2-/- Mouse Model Study:
Figure 2: Experimental workflow for the this compound study in the BALB/c.Mdr2-/- mouse model.
Quantitative Data from the BALB/c.Mdr2-/- Mouse Model:
| Parameter | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) | OCA (30 mg/kg) |
| Serum ALT (U/L) | ~400 | ~280 (↓30%) | ~188 (↓53%) | ~280 (↓30%) |
| Portal Pressure (mmHg) | ~12 | Decreased | Significantly Decreased | No significant change |
| Collagen Deposition (% area) | High | Decreased | ↓39% | No significant change |
| α-SMA positive area (%) | High | Decreased | ~3-fold reduction | Dichotomous effects |
| CK19 positive area (%) | High | Decreased | ~3-fold reduction | Worsened ductular reaction |
| Procollagen α1(I) mRNA | High | Significantly Reduced | Significantly Reduced | No effect |
| TGFβ1 mRNA | High | Significantly Reduced | Significantly Reduced | No effect |
| TIMP-1 mRNA | High | Significantly Reduced | Significantly Reduced | No effect |
Data compiled from An et al., Hepatology 2020.[2][3]
In this model, this compound treatment for 6 weeks, starting at an age when fibrosis is already established, led to significant improvements in liver injury and fibrosis.[2][3] Notably, this compound reduced serum transaminases by up to 53% and decreased portal pressure.[2][3] Histological analysis revealed a dose-dependent reduction in periportal bridging fibrosis, with up to a 39% decrease in collagen deposition at the high dose.[2][3] In contrast, while OCA also reduced serum transaminases, it did not improve fibrosis and was associated with a worsening of the ductular reaction, a key pathological feature of cholangiopathies.[2][3] this compound, however, suppressed the ductular reaction.[2][3]
Methionine-Choline Deficient (MCD) Diet Mouse Model
While primarily a model for non-alcoholic steatohepatitis (NASH), the MCD diet model also induces significant liver injury and fibrosis, providing further insights into the anti-fibrotic potential of this compound.
Quantitative Data from the MCD-fed Mouse Model:
| Parameter | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) | OCA (30 mg/kg) |
| Serum ALT (U/L) | High | - | ↓62% | ↓30% |
| Collagen Deposition (% area) | High | ↓ | >80% reduction | No significant change |
Data compiled from An et al., Hepatology 2020.[2][3]
In MCD-fed mice, this compound treatment for 4 weeks significantly reduced serum ALT by 62% and profoundly inhibited perisinusoidal fibrosis, with an over 80% reduction in collagen deposition.[2][3] Similar to the Mdr2-/- model, OCA had a less pronounced effect on ALT and did not improve fibrosis.[2][3]
Clinical Development in Primary Biliary Cholangitis (PBC)
Based on the promising preclinical data, this compound advanced into clinical trials for the treatment of PBC, a chronic autoimmune cholangiopathy.
The INTREPID Study (Phase 2)
The INTREPID study was a Phase 2, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy, safety, and tolerability of this compound in patients with PBC who had an inadequate response to or were intolerant of ursodeoxycholic acid (UDCA).[6]
INTREPID Study Design:
Figure 3: Overview of the INTREPID Phase 2 study design in PBC.
Quantitative Data from the INTREPID Study:
| Endpoint | Placebo | This compound 1 mg | This compound 2.5 mg |
| Primary Endpoint: ≥20% reduction in ALP at Week 12 | 11% of patients | 45% of patients | - |
| Secondary Endpoint: Change from baseline in ALT | - | Met | Met |
| Secondary Endpoint: Change from baseline in AST | - | Met | Met |
| Secondary Endpoint: Change from baseline in GGT | - | Met | Met |
| Adverse Events: Pruritus | Mild | Mild to Moderate | Mild to Moderate |
Data compiled from public press releases and clinical trial information.[7]
The study met its primary endpoint, with 45% of patients in the 1 mg this compound arm achieving at least a 20% reduction in alkaline phosphatase (ALP) at week 12, compared to 11% in the placebo group.[7] The study also met its secondary endpoints, demonstrating significant changes from baseline in liver enzymes including ALT, AST, and GGT.[7] The most common adverse event was pruritus, which was generally mild to moderate in severity.[7]
Experimental Protocols
Preclinical Studies
Animal Models:
-
BALB/c.Mdr2-/- Mice: Male BALB/c.Mdr2-/- mice were used. From 6 to 12 weeks of age, mice received daily oral gavage of either vehicle (0.5% methylcellulose), this compound (10 or 30 mg/kg), or OCA (30 mg/kg).[2][3]
-
MCD Diet Mice: Male C57BL/6J mice were fed a methionine-choline deficient diet for 4 weeks to establish liver injury. For the following 4 weeks, mice received daily oral gavage of vehicle, this compound (10 or 30 mg/kg), or OCA (30 mg/kg).[2][3]
Histological and Molecular Analysis:
-
Liver Histology: Liver tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections were stained with Hematoxylin and Eosin (H&E) for general morphology and Picrosirius Red for collagen deposition.[2][3]
-
Immunohistochemistry (IHC): IHC was performed for α-smooth muscle actin (α-SMA) to identify activated hepatic stellate cells and for cytokeratin 19 (CK19) to assess the ductular reaction.[2][3]
-
Gene Expression Analysis: Total RNA was extracted from liver tissue, and quantitative real-time PCR (qPCR) was performed to measure the mRNA levels of pro-fibrogenic genes (Procollagen α1(I), TGFβ1, TIMP-1).[2][3]
In Vitro Studies:
-
Hepatic Stellate Cell (HSC) Isolation and Culture: Primary HSCs were isolated from healthy mouse livers and cultured. Cells were treated with this compound or vehicle to assess the direct effects on HSC activation and proliferation.[2][3]
Clinical Studies (INTREPID Trial)
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled study.[6]
-
Patient Population: Adults with a diagnosis of PBC with an inadequate response to or intolerance to UDCA.[6]
-
Intervention: Patients were randomized to receive once-daily oral doses of this compound (1 mg or 2.5 mg) or placebo for 12 weeks.[6]
-
Primary Endpoint: The proportion of patients achieving at least a 20% reduction in serum ALP from baseline at Week 12.[7]
-
Secondary Endpoints: Changes from baseline in other liver enzymes (ALT, AST, GGT) and safety and tolerability assessments.[7]
Conclusion and Future Directions
This compound has demonstrated a promising preclinical profile as a potent and selective FXR agonist with significant anti-cholestatic and anti-fibrotic effects in relevant animal models of cholangiopathy. A key differentiating feature appears to be its ability to suppress the ductular reaction, a component of liver injury that is exacerbated by the first-generation FXR agonist OCA. The positive results from the Phase 2 INTREPID study in PBC patients further support its potential as a novel therapeutic for cholangiopathies. While pruritus remains a class effect of FXR agonists, the data suggests a potential for a therapeutic window with this compound. Further clinical development, including larger and longer-term studies, will be crucial to fully elucidate the efficacy and safety profile of this compound and to establish its place in the evolving treatment landscape for these challenging liver diseases. The focus of further development for this compound has shifted towards NASH, but its demonstrated efficacy in models of biliary disease suggests its potential utility in a broader range of fibrotic liver conditions.[7]
References
- 1. patientworthy.com [patientworthy.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in patients with NASH: A phase II double-blind placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enanta reports results of this compound ARGON-1 Phase 2a study for NASH [clinicaltrialsarena.com]
- 7. scienceblog.cincinnatichildrens.org [scienceblog.cincinnatichildrens.org]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of EDP-305
Audience: Researchers, scientists, and drug development professionals.
Introduction:
EDP-305 is a potent and selective non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that is a key regulator of bile acid, lipid, and glucose homeostasis.[1][2][3][4][5] Activation of FXR by this compound initiates a signaling cascade that modulates the transcription of numerous genes, leading to beneficial effects in models of liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[2][4] These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its potency, selectivity, and effects on target gene expression and cellular functions.
Data Presentation
Table 1: Potency of this compound in FXR Reporter Assays
| Assay Type | Cell Line | Compound | EC50 (nM) | Relative Potency (vs. OCA) |
| Full-Length Human FXR Luciferase Reporter | HEK293 | This compound | 8 | ~16-fold higher |
| Full-Length Human FXR Luciferase Reporter | HEK293 | Obeticholic Acid (OCA) | 130 | 1 |
| Chimeric FXR Reporter | CHO | This compound | 569 ± (SD not specified) | - |
Data compiled from multiple sources.[1][2][3][6]
Table 2: Effect of this compound on FXR Target Gene Expression in Huh7.5 Cells
| Gene | Treatment (12 nM this compound) | Fold Change (mRNA Expression) |
| SHP | This compound | 5-fold increase |
| BSEP | This compound | 18-fold increase |
| CYP7A1 | This compound | ~95% decrease (reduced to 5% of control) |
Data is based on a 10-hour treatment of Huh7.5 cells.[1]
Signaling Pathway
The activation of the Farnesoid X Receptor (FXR) by this compound triggers a well-defined signaling pathway that is central to bile acid and metabolic regulation. Upon entering the cell, this compound binds to the ligand-binding domain of FXR. This binding event induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR).[7] The this compound/FXR/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) located in the promoter regions of target genes.[7]
One of the key primary target genes is the Small Heterodimer Partner (SHP). The induction of SHP, which is a transcriptional repressor, leads to the downstream inhibition of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[7] This negative feedback loop is a cornerstone of FXR's role in maintaining bile acid homeostasis. Additionally, the activated FXR/RXR heterodimer directly upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for the efflux of bile salts from hepatocytes into the bile canaliculi.[1]
Caption: this compound/FXR signaling pathway in a hepatocyte.
Experimental Protocols
FXR Reporter Gene Assay
This protocol describes a cell-based luciferase reporter assay to determine the potency (EC50) of this compound in activating the human FXR.
Materials:
-
HEK293 or CHO cells
-
Full-length human FXR expression vector
-
Luciferase reporter vector containing FXREs
-
Transfection reagent
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Obeticholic Acid (OCA) as a positive control
-
DMSO (vehicle control)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 or CHO cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the FXR expression vector and the FXRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound and OCA in DMSO. The final concentration of DMSO in the cell culture medium should be ≤ 0.1%.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the serially diluted compounds or vehicle control.
-
Incubation: Incubate the plate for 22-24 hours at 37°C in a CO2 incubator.[1][8]
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., co-transfected Renilla luciferase or total protein). Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
FXR Target Gene Expression Analysis by qPCR
This protocol outlines the measurement of changes in the expression of FXR target genes in response to this compound treatment in a human hepatocyte cell line.
Materials:
-
Huh7.5 or HepaRG cells
-
Cell culture medium
-
This compound
-
DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH, 18S rRNA)
-
6-well tissue culture plates
-
Real-time PCR instrument
Procedure:
-
Cell Seeding: Seed Huh7.5 or HepaRG cells in 6-well plates and allow them to adhere overnight. For some experiments, serum-reduced media (1% FBS) may be used.[1]
-
Treatment: Treat the cells with this compound at various concentrations (e.g., a dose-response from 1 nM to 1 µM) or with a vehicle control (DMSO). A typical treatment duration is 10-16 hours.[1][2]
-
RNA Extraction: After treatment, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Express the results as fold change relative to the vehicle-treated control.
Experimental Workflow Diagram
Caption: General workflow for in vitro characterization of this compound.
References
- 1. enanta.com [enanta.com]
- 2. enanta.com [enanta.com]
- 3. enanta.com [enanta.com]
- 4. Enanta Announces New Preclinical Data on its FXR Agonist this compound for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
- 5. Characterization of this compound, a Highly Potent and Selective Farnesoid X Receptor Agonist, for the Treatment of Non-alcoholic Steatohepatitis, International Journal of Gastroenterology, Science Publishing Group [sciencepublishinggroup.com]
- 6. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 8. Discovery, optimization, and evaluation of non-bile acid FXR/TGR5 dual agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EDP-305 in a Mouse Model of Nonalcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of EDP-305, a potent and selective farnesoid X receptor (FXR) agonist, in preclinical mouse models of Nonalcoholic Steatohepatitis (NASH). This compound has demonstrated significant efficacy in reducing hepatic steatosis, inflammation, and fibrosis in various animal models, making it a promising therapeutic candidate for NASH.[1][2][3][4][5]
Mechanism of Action
This compound is a non-bile acid FXR agonist that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[6][7] Its activation of FXR in the liver and intestine leads to the modulation of key genes involved in metabolic and inflammatory pathways.[5][6] This includes the suppression of genes involved in lipogenesis and inflammation, and the upregulation of genes that promote insulin sensitivity and lipid clearance.[1][5] this compound has been shown to reduce the expression of pro-fibrogenic and pro-inflammatory genes, contributing to its beneficial effects in NASH models.[2][8]
Signaling Pathway of this compound (FXR Agonist)
Caption: this compound activates FXR, leading to beneficial changes in gene expression.
Experimental Protocols
Two well-established mouse models for studying NASH are the Streptozotocin-High Fat Diet (STAM™) model and the Diet-Induced NASH (DIN) model. This compound has demonstrated efficacy in both.[1]
Protocol 1: STAM™ Mouse Model of NASH
This model induces a NASH phenotype that progresses to fibrosis and hepatocellular carcinoma.
Experimental Workflow:
Caption: Workflow for the STAM mouse model of NASH.
Methodology:
-
Animal Model: Male C57BL/6J mice.[1]
-
NASH Induction:
-
Treatment:
-
At 6 weeks of age, divide the mice into treatment groups (n=7-10 per group).[5]
-
Administer this compound mixed in the HFD at doses of 3 mg/kg or 10 mg/kg daily for 4 weeks.[1][5]
-
Include a vehicle control group (0.5% methylcellulose in HFD) and a positive control group (e.g., Obeticholic Acid (OCA) at 10 mg/kg in diet).[1][5]
-
-
Endpoint Analysis (at 10 weeks of age):
-
Collect blood for serum biomarker analysis (e.g., ALT, AST).
-
Harvest livers for histological analysis (H&E for NAFLD Activity Score, Sirius Red for fibrosis) and gene expression analysis.
-
Protocol 2: Diet-Induced NASH (DIN) Mouse Model
This model more closely mimics the metabolic syndrome-associated NASH observed in humans.
Experimental Workflow:
Caption: Workflow for the DIN mouse model of NASH.
Methodology:
-
Animal Model: Male C57Bl/6 mice.[8]
-
NASH Induction:
-
Treatment:
-
Initiate treatment between 6 weeks (incipient ballooning) and 16 weeks (advanced ballooning) of the diet (n=10 per group).[8]
-
Administer this compound mixed in the diet at doses of 10 mg/kg or 30 mg/kg daily for 10 weeks.[1][8]
-
Include a vehicle control group and a positive control group (e.g., OCA at 30 mg/kg in diet).[8]
-
-
Endpoint Analysis (after 10 weeks of treatment):
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in mouse models of NASH.
Table 1: Efficacy of this compound in the STAM™ Mouse Model
| Treatment Group | Dose (mg/kg) | Hepatocyte Ballooning Score | NAFLD Activity Score (NAS) |
| Vehicle Control | - | 1.9 | 5.3 |
| This compound | 3 | 1.1 | 3.7 |
| This compound | 10 | 0.7 | 3.4** |
| OCA | 10 | 1.1 | 4.3 |
| *p < 0.05 vs. vehicle; **p < 0.01 vs. vehicle. Data from Enanta Pharmaceuticals, 2019.[1][5] |
Table 2: Efficacy of this compound in the DIN Mouse Model
| Treatment Group | Dose (mg/kg) | Change in Plasma Total Cholesterol | Change in Hepatic Triglycerides | Steatosis Score | Hepatocyte Ballooning Score | NAFLD Activity Score (NAS) |
| Vehicle Control | - | Baseline | Baseline | Significant | Significant | Significant |
| This compound | 10 | Significant Decrease | Significant Decrease | Significant Decrease (p<0.01) | Significantly Lower | Significantly Reduced (p<0.05) |
| This compound | 30 | Significant Decrease | Significant Decrease | Significant Decrease (p<0.01) | Significantly Lower | Significantly Reduced (p<0.05) |
| OCA | 30 | No Significant Effect | Lesser Reduction | No Significant Effect | No Improvement | No Significant Improvement |
| Data from Enanta Pharmaceuticals, 2019 and NATAP, 2017.[1][8] |
Table 3: Effects of this compound on Liver Lipids in the DIN Mouse Model
| Treatment Group | Dose (mg/kg) | Hepatic Cholesterol Reduction vs. Vehicle |
| This compound | 30 | 48% |
| OCA | 30 | 31% |
| Data from NATAP, 2017.[8] |
Conclusion
This compound has demonstrated robust, dose-dependent efficacy in reducing key histological features of NASH in both the STAM™ and DIN mouse models.[1] Its potent activation of FXR leads to improvements in hepatocyte ballooning, steatosis, and overall NAFLD Activity Score, often exceeding the effects of the comparator FXR agonist, OCA.[1][8] These detailed protocols and application notes provide a framework for researchers to effectively utilize this compound in their preclinical NASH studies.
References
- 1. enanta.com [enanta.com]
- 2. Enanta Announces New Preclinical Data on its FXR Agonist this compound for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
- 3. ir.enanta.com [ir.enanta.com]
- 4. enanta.com [enanta.com]
- 5. enanta.com [enanta.com]
- 6. Role of FXR in Bile Acid and Metabolic Homeostasis in NASH: Pathogenetic Concepts and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. surf.rutgers.edu [surf.rutgers.edu]
- 8. This compound, a novel and highly potent farnesoid X receptor agonist, improves liver steatosis, ballooning and non-alcoholic fatty liver disease (NAFLD) activity score (NAS) in a diet-induced murine model of non-alcoholic steatohepatitis [natap.org]
Application Notes and Protocols for EDP-305 Administration in STAM Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of EDP-305, a potent and selective farnesoid X receptor (FXR) agonist, in the STAM™ (STreptozotocin-And-High-fat-diet) mouse model of non-alcoholic steatohepatitis (NASH). The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound and similar compounds for the treatment of NASH and liver fibrosis.
Introduction to this compound and the STAM Mouse Model
This compound is a farnesoid X receptor (FXR) agonist that has been investigated for the treatment of non-alcoholic steatohepatitis (NASH).[1][2] As an FXR agonist, this compound modulates bile acid and lipid metabolism and reduces the expression of genes involved in inflammation and fibrosis.[1][2]
The STAM mouse model is a widely used preclinical model that mimics the progression of human NASH, from steatosis to fibrosis and, eventually, hepatocellular carcinoma (HCC).[3] This model is established by inducing a diabetic state with a low dose of streptozotocin (STZ) in neonatal mice, followed by a high-fat diet (HFD) from four weeks of age.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies of this compound in STAM mice.
Table 1: Effects of this compound on NAFLD Activity Score (NAS) and Hepatocyte Ballooning in STAM Mice [4]
| Treatment Group | Dose (mg/kg/day) | n | Hepatocyte Ballooning Score (Mean) | NAFLD Activity Score (NAS) (Mean) |
| Vehicle Control | - | 7 | 1.9 | 5.3 |
| This compound | 3 | 7 | 1.1 | 3.7 |
| This compound | 10 | 7 | 0.7 | 3.4** |
| Obeticholic Acid (OCA) | 10 | 7 | 1.1 | 4.3 |
*p < 0.05 vs. Vehicle Control **p < 0.01 vs. Vehicle Control
Experimental Protocols
I. Induction of NASH in STAM Mice
This protocol details the steps for inducing the NASH phenotype in C57BL/6J mice.
Materials:
-
Pregnant C57BL/6J mice
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
High-Fat Diet (HFD) (e.g., 57-60 kcal% fat)
-
Standard chow
-
Sterile syringes and needles
Protocol:
-
Day 2 Post-Birth: Prepare a fresh solution of STZ in citrate buffer.
-
Administer a single subcutaneous injection of a low dose of STZ to male C57BL/6J mouse pups.[3]
-
Wean the pups at 3-4 weeks of age and provide them with standard chow and water ad libitum.
-
At 4 weeks of age: Switch the diet of the male mice from standard chow to a high-fat diet.[3][4]
-
Continue the HFD for the duration of the study to induce the progression of NASH. Fatty liver is typically evident at 5 weeks, NASH at 7 weeks, and fibrosis at 9 weeks of age.[4]
II. Administration of this compound in STAM Mice
This protocol outlines the preparation and administration of this compound to STAM mice with established NASH.
Materials:
-
This compound
-
Vehicle: 0.5% methylcellulose
-
High-Fat Diet (HFD)
-
Dosing gavage needles
Protocol:
-
Treatment Initiation: Begin treatment at 6 weeks of age, when NASH is typically established in the STAM model.[5]
-
Preparation of Dosing Formulation: Prepare a suspension of this compound in 0.5% methylcellulose. The concentration should be calculated based on the desired dosage (3 mg/kg or 10 mg/kg) and the average body weight of the mice.
-
Administration: Administer this compound or vehicle control to the mice. One documented method is to incorporate the compound directly into the high-fat diet to be provided ad libitum.[5] The dosages are calculated as mg/kg/day.[4]
-
Duration of Treatment: Treat the mice for a period of 4 weeks for the evaluation of NASH endpoints.[4][5]
-
Monitoring: Monitor the body weight and general health of the animals regularly throughout the study.
-
Endpoint Analysis: At the end of the treatment period (10 weeks of age), euthanize the mice and collect blood and liver tissue for biochemical and histological analysis.
Visualizations
Signaling Pathway of this compound (FXR Agonist)
Caption: this compound activates FXR, leading to beneficial effects on NASH.
Experimental Workflow for this compound Treatment in STAM Mice
References
Application Notes and Protocols for EDP-305 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
EDP-305 is a potent and selective, non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] As a non-bile acid agonist, this compound offers a distinct pharmacological profile compared to endogenous ligands and other synthetic FXR agonists.[4] These characteristics make it a valuable tool for in vitro studies investigating metabolic diseases, liver fibrosis, and other FXR-related pathologies. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to ensure reproducible and accurate results.
Mechanism of Action
This compound exerts its biological effects by binding to and activating FXR. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. Key downstream targets of FXR activation include the small heterodimer partner (SHP), bile salt export pump (BSEP), and fibroblast growth factor 19 (FGF19), while it inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from in vitro studies.
| Parameter | Cell Line | Value | Reference |
| EC50 (FXR Activation) | HEK293 cells (full-length FXR reporter assay) | 8 nM | [2] |
| EC50 (FXR Activation) | CHO cells (chimeric FXR reporter assay) | Not specified, but noted as a potent agonist | |
| Effective Concentration | Huh7.5 cells (gene expression studies) | 12 nM - 1 µM | |
| Effective Concentration | HepG2 cells (LDL uptake assay) | 50 nM | [5] |
| Treatment Duration | Huh7.5 cells | 10 - 40 hours | |
| Solvent | In vitro studies | Dimethyl sulfoxide (DMSO) | |
| Storage (Powder) | -20°C for 3 years | [6] | |
| Storage (In solvent) | -80°C for 1 year | [6] |
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Cell culture medium appropriate for the cell line of interest
-
Sterile serological pipettes
-
Vortex mixer
-
Calibrated pipettes
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the solution.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out the required mass based on its molecular weight.
-
Dissolution in DMSO:
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex the tube gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles of the main stock.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[6] A working stock can be stored at -20°C for up to one month.
-
Protocol 2: Preparation of Working Solutions and Cell Treatment
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Once thawed, gently vortex the tube to ensure homogeneity.
-
-
Serial Dilutions:
-
Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final working concentrations (e.g., 1 µM, 100 nM, 50 nM, 10 nM).
-
Important: To avoid precipitation, it is recommended to perform dilutions in a stepwise manner. For example, first dilute the 10 mM stock to 1 mM in medium, and then further dilute to the final concentrations.
-
Ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Aspirate the existing medium from the cultured cells.
-
Add the freshly prepared medium containing the desired concentration of this compound to the cells.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
Incubate the cells for the desired experimental duration (e.g., 10, 24, or 40 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Experimental Workflow
Caption: General workflow for this compound cell culture experiments.
Safety Precautions
-
This compound is a bioactive molecule. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DMSO can facilitate the absorption of substances through the skin. Exercise caution when handling DMSO and this compound/DMSO solutions.
-
Dispose of all waste materials in accordance with institutional and local regulations.
References
- 1. lifetein.com [lifetein.com]
- 2. Generating DMSO Stocks for Cell Culture - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for EDP-305 Treatment in Diet-Induced NASH (DIN) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a key regulator of bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic pathways.[1][2][3][4] Consequently, FXR has emerged as a promising therapeutic target for NASH.[1][2][3][4]
EDP-305 is a potent and selective, non-bile acid FXR agonist that has shown promise in preclinical and clinical studies for the treatment of NASH.[5][6][7][8] These application notes provide a comprehensive overview of the use of this compound in diet-induced animal models of NASH, including detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action of this compound in NASH
This compound exerts its therapeutic effects by activating FXR, which in turn modulates the expression of numerous target genes involved in the pathophysiology of NASH. Key mechanistic aspects include:
-
Bile Acid Homeostasis: Activation of FXR by this compound induces the expression of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This leads to reduced intrahepatic bile acid levels, thereby mitigating their cytotoxic effects.
-
Lipid Metabolism: this compound has been shown to reduce hepatic steatosis by decreasing the expression of lipogenic genes and reducing triglyceride accumulation.[7] It can also influence cholesterol metabolism.
-
Anti-inflammatory Effects: FXR activation has been demonstrated to have anti-inflammatory properties. This compound has been shown to exhibit anti-inflammatory gene signatures in human macrophage and stellate cell lines.[7]
-
Anti-fibrotic Effects: this compound has demonstrated anti-fibrotic effects in preclinical models of liver fibrosis.[8] It can reduce the expression of pro-fibrotic genes and decrease collagen deposition in the liver.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound in treating NASH has been evaluated in both diet-induced animal models and clinical trials. The following tables summarize the key quantitative findings.
Table 1: Efficacy of this compound in a Diet-Induced NASH (DIN) Mouse Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | Reference |
| NAFLD Activity Score (NAS) | High | Significantly Decreased | Significantly Decreased | [7] |
| Hepatocyte Ballooning Score | High | Significantly Decreased | Significantly Decreased | [7] |
| Liver Steatosis Score | High | Significantly Decreased | Significantly Decreased | [7] |
| Plasma Total Cholesterol | Increased | Significantly Decreased | Significantly Decreased | [7] |
| Hepatic Total Cholesterol | Increased | Decreased | Decreased | [7] |
| Hepatic Triglycerides | Increased | Decreased | Decreased | [7] |
| Hepatic Fatty Acids | Increased | Decreased | Decreased | [7] |
Table 2: Results from a Phase II, 12-Week, Double-Blind, Placebo-Controlled Study of this compound in Patients with NASH
| Parameter | Placebo | This compound (1 mg) | This compound (2.5 mg) | Reference |
| Mean Change in ALT (U/L) | -15.4 | -21.7 | -27.9 (p=0.049) | [5][9] |
| Absolute Reduction in Liver Fat Content | -2.4% | -3.3% | -7.1% (p=0.0009) | [5][9] |
| Incidence of Pruritus | 4.2% | 9.1% | 50.9% | [5][9] |
Experimental Protocols
The following are detailed protocols for inducing NASH in mice using a diet-induced model and for the subsequent treatment with this compound.
Protocol 1: Induction of NASH in Mice using a High-Fat, High-Cholesterol, High-Fructose Diet
This protocol is designed to induce a NASH phenotype in mice that mimics the metabolic and histological features of human NASH.
Materials:
-
Male C57BL/6J mice, 4-6 weeks old
-
High-Fat/High-Cholesterol Diet (e.g., 40-60% kcal from fat, 1.25-2% cholesterol)
-
Fructose solution (10-42% w/v in drinking water)
-
Standard chow diet (for control group)
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatization: Upon arrival, acclimatize mice to the animal facility for at least one week with ad libitum access to standard chow and water.
-
Group Allocation: Randomly assign mice to a control group (standard chow) and a NASH induction group.
-
Dietary Induction:
-
Control Group: Provide mice with standard chow and regular drinking water.
-
NASH Group: Provide mice with the high-fat/high-cholesterol diet and fructose-supplemented drinking water ad libitum.
-
-
Monitoring: Monitor body weight, food, and water consumption weekly.
-
Disease Progression: The development of NASH is time-dependent.
-
Steatosis: Typically develops within 6-8 weeks.
-
Steatohepatitis and Fibrosis: More advanced features of NASH, including inflammation, hepatocyte ballooning, and fibrosis, develop over 16-24 weeks.
-
-
Verification of NASH Phenotype: At desired time points, a subset of animals can be euthanized to collect liver tissue for histological and biochemical analysis to confirm the NASH phenotype before initiating treatment studies.
Protocol 2: Treatment of DIN-NASH Mice with this compound
This protocol outlines the administration of this compound to mice with established NASH.
Materials:
-
DIN-NASH mice (from Protocol 1)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Analytical equipment for biochemical and histological analysis
Procedure:
-
Treatment Group Allocation: Once the NASH phenotype is established, randomly assign the DIN-NASH mice to a vehicle control group and one or more this compound treatment groups (e.g., 10 mg/kg and 30 mg/kg).
-
Drug Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations.
-
Administration: Administer this compound or vehicle to the respective groups daily via oral gavage. The volume of administration should be based on the most recent body weight measurement.
-
Treatment Duration: The treatment period can range from 4 to 12 weeks, depending on the study endpoints.
-
Monitoring: Continue to monitor body weight, food, and water intake throughout the treatment period.
-
Terminal Procedures: At the end of the treatment period, euthanize the animals and collect blood and liver tissue for analysis.
-
Blood Collection: Collect blood via cardiac puncture for the analysis of serum markers such as ALT, AST, cholesterol, and triglycerides.
-
Liver Collection: Perfuse the liver with saline, then excise and weigh it. Section the liver for:
-
Histology: Fix a portion in 10% neutral buffered formalin for H&E and Sirius Red staining.
-
Gene Expression Analysis: Snap-freeze a portion in liquid nitrogen for RNA extraction.
-
Lipid Analysis: Snap-freeze a portion for the measurement of hepatic triglycerides and cholesterol.
-
-
Protocol 3: Histological Analysis of Liver Tissue
Materials:
-
Formalin-fixed, paraffin-embedded liver sections
-
Hematoxylin and Eosin (H&E) stains
-
Sirius Red stain
-
Microscope and imaging system
Procedure:
-
Sectioning and Staining: Prepare 4-5 µm thick sections from the paraffin-embedded liver tissue blocks. Stain separate sections with H&E and Sirius Red.
-
NAFLD Activity Score (NAS) Assessment:
-
Examine the H&E stained sections under a microscope.
-
Score the following components according to the criteria established by Kleiner et al.:
-
Steatosis: (0-3) based on the percentage of hepatocytes containing lipid droplets.
-
Lobular Inflammation: (0-3) based on the number of inflammatory foci per 200x field.
-
Hepatocyte Ballooning: (0-2) based on the presence and extent of ballooned hepatocytes.
-
-
The NAS is the sum of these three scores (ranging from 0 to 8).
-
-
Fibrosis Staging:
-
Examine the Sirius Red stained sections.
-
Stage the degree of fibrosis based on the pattern and extent of collagen deposition (e.g., using the Brunt et al. staging system).
-
Protocol 4: Biochemical Analysis
Materials:
-
Serum samples
-
Liver tissue homogenates
-
Commercial assay kits for ALT, AST, cholesterol, and triglycerides
Procedure:
-
Serum Analysis:
-
Thaw serum samples on ice.
-
Use commercial colorimetric or enzymatic assay kits to measure the levels of ALT, AST, total cholesterol, and triglycerides according to the manufacturer's instructions.
-
-
Hepatic Lipid Analysis:
-
Homogenize a pre-weighed portion of the frozen liver tissue.
-
Extract lipids from the homogenate.
-
Use commercial assay kits to measure the concentrations of triglycerides and cholesterol in the lipid extract.
-
Normalize the results to the weight of the liver tissue used.
-
Conclusion
This compound has demonstrated significant therapeutic potential in preclinical models of diet-induced NASH and in clinical trials involving patients with NASH. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working on novel therapies for this challenging disease. The use of well-characterized diet-induced animal models is crucial for the preclinical evaluation of FXR agonists like this compound, and the detailed methodologies provided herein will aid in the design and execution of such studies. Further investigation into the long-term efficacy and safety of this compound is warranted.
References
- 1. This compound, a novel and highly potent farnesoid X receptor agonist, improves liver steatosis, ballooning and non-alcoholic fatty liver disease (NAFLD) activity score (NAS) in a diet-induced murine model of non-alcoholic steatohepatitis [natap.org]
- 2. 2.4. Histological Staining and NAFLD Activity Score (NAS) [bio-protocol.org]
- 3. enanta.com [enanta.com]
- 4. Establishment of a General NAFLD Scoring System for Rodent Models and Comparison to Human Liver Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. benchchem.com [benchchem.com]
- 7. enanta.com [enanta.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: qRT-PCR Analysis of FXR Target Genes Following Edp-305 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edp-305 is a potent and selective farnesoid X receptor (FXR) agonist that has shown promise in the treatment of non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][2][3] As a key regulator of bile acid, lipid, and glucose metabolism, FXR activation by this compound leads to the modulation of a cascade of target genes.[1][4] Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive and widely used technique to measure changes in gene expression, making it an essential tool for characterizing the pharmacological effects of FXR agonists like this compound.[5][6][7] This document provides detailed protocols and data presentation for the analysis of FXR target gene expression in response to this compound treatment.
Data Presentation
The following tables summarize the quantitative data on the regulation of key FXR target genes by this compound in various in vitro and in vivo models.
Table 1: In Vitro Regulation of FXR Target Gene Expression by this compound
| Cell Line | Gene | Treatment Concentration | Fold Change vs. Vehicle | Reference |
| HepaRG Hepatocytes | SHP | 0-5 µM (16h) | Dose-dependent increase | [2] |
| HepaRG Hepatocytes | CYP7A1 | 0-5 µM (16h) | Dose-dependent decrease | [2] |
| Huh7.5 Hepatocytes | SHP | 12 nM | ~5-fold increase | [8] |
| Huh7.5 Hepatocytes | BSEP | 12 nM | ~18-fold increase | [8] |
| Huh7.5 Hepatocytes | CYP7A1 | 12 nM | Reduced to ~5% of control | [8] |
| THP-1 (LPS-stimulated) | NF-κB | 50 nM | Decrease | [1] |
| THP-1 (LPS-stimulated) | TNFα | 50 nM | Decrease | [1] |
| THP-1 (LPS-stimulated) | IL-1β | 50 nM | Decrease | [1] |
| THP-1 (LPS-stimulated) | CCL2 | 50 nM | Decrease | [1] |
| Human Hepatic Stellate Cells | α-SMA | Not specified | Decrease | [9] |
| Human Hepatic Stellate Cells | COL1A2 | Not specified | Decrease | [9] |
| Human Hepatic Stellate Cells | COL3A1 | Not specified | Decrease | [9] |
| Human Hepatic Stellate Cells | TIMP1 | Not specified | Decrease | [9] |
| Human Hepatic Stellate Cells | TIMP2 | Not specified | Decrease | [9] |
Table 2: In Vivo Regulation of FXR Target Gene Expression by this compound in Mice
| Tissue | Gene | Treatment Dose | Fold Change vs. Vehicle | Reference |
| Ileum | SHP | Dose-dependent | Increase | [8] |
| Ileum | FGF15 | Dose-dependent | Increase | [8] |
| Liver | SHP | Dose-dependent | Increase | [8] |
| Liver | BSEP | Dose-dependent | Increase | [8] |
| Liver | CYP7A1 | Dose-dependent | Decrease | [8] |
Experimental Protocols
Protocol 1: In Vitro Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Hepatocyte cell line (e.g., HepaRG, Huh7.5)
-
Cell culture medium and supplements
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell culture plates
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in a cell culture medium to achieve the final desired concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 16 hours).[1]
-
After incubation, wash the cells with PBS and proceed with RNA extraction.
Protocol 2: RNA Isolation and Reverse Transcription
This protocol outlines the steps for extracting total RNA and synthesizing complementary DNA (cDNA).
Materials:
-
RNA extraction kit (e.g., TRIzol, RNeasy Kit)
-
DNase I
-
Reverse transcription kit
-
Nuclease-free water
Procedure:
-
Lyse the cells directly in the culture plate using the lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.
-
Perform reverse transcription to synthesize cDNA from the isolated RNA using a reverse transcription kit.[5][6] A mix of oligo(dT) and random primers is often used for priming the cDNA synthesis.[6]
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the setup and execution of the qRT-PCR experiment. A two-step RT-qPCR approach is commonly used.[5][6]
Materials:
-
cDNA template
-
Gene-specific forward and reverse primers for target genes (e.g., SHP, CYP7A1, BSEP) and a housekeeping gene (e.g., GAPDH, ACTB, 18S rRNA)
-
qPCR master mix (containing SYBR Green or a probe-based detection chemistry)
-
qPCR instrument
-
Optical-grade PCR plates or tubes
Procedure:
-
Design and validate primers for the target and housekeeping genes.
-
Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, and nuclease-free water.
-
Add the cDNA template to the reaction mix in the PCR plate/tubes. Each sample should be run in duplicate or triplicate.[6]
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
Seal the plate/tubes and centrifuge briefly.
-
Place the plate/tubes in the qPCR instrument and run the appropriate thermal cycling program. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
The accumulation of PCR product is monitored in real-time by detecting the fluorescence signal.[10]
Protocol 4: Data Analysis
The most common method for relative quantification of gene expression is the comparative CT (ΔΔCT) method.
Procedure:
-
Determine the threshold cycle (CT) value for each reaction. The CT value is the cycle number at which the fluorescence signal crosses a defined threshold.[6][10]
-
Normalize the CT value of the target gene to the CT value of the housekeeping gene for each sample to obtain the ΔCT.
-
ΔCT = CT (target gene) - CT (housekeeping gene)
-
-
Calculate the ΔΔCT by subtracting the ΔCT of the control group (vehicle-treated) from the ΔCT of the experimental group (this compound-treated).
-
ΔΔCT = ΔCT (treated) - ΔCT (control)
-
-
Calculate the fold change in gene expression using the formula:
-
Fold Change = 2-ΔΔCT
-
Visualizations
Caption: FXR Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for qRT-PCR Analysis.
Caption: Logical Flow of qRT-PCR Data Analysis.
References
- 1. enanta.com [enanta.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elearning.unite.it [elearning.unite.it]
- 7. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 8. enanta.com [enanta.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Assessing Protein Changes with Edp-305 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edp-305 is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1] Activation of FXR by this compound triggers a cascade of downstream signaling events that modulate the expression of numerous target genes involved in metabolic homeostasis, inflammation, and fibrosis.[2] Consequently, this compound holds therapeutic promise for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[3]
Western blotting is an indispensable technique for elucidating the mechanism of action of therapeutic compounds like this compound by enabling the detection and quantification of changes in protein expression levels. This document provides a detailed protocol for utilizing Western blot analysis to assess the impact of this compound on key proteins within its signaling pathway.
This compound Signaling Pathway
This compound, as an FXR agonist, initiates a signaling cascade that leads to the regulation of target gene expression. Upon binding to FXR, this compound promotes the recruitment of coactivators and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription and subsequent protein expression.
Key downstream targets of this compound-activated FXR signaling include:
-
Upregulated Proteins:
-
Small Heterodimer Partner (SHP): A crucial transcriptional repressor that, in turn, inhibits the expression of CYP7A1.[1]
-
-
Downregulated Proteins:
-
Cholesterol 7α-hydroxylase (CYP7A1): The rate-limiting enzyme in bile acid synthesis.[1]
-
Alpha-smooth muscle actin (α-SMA): A marker of myofibroblast activation and fibrosis.[2]
-
Tissue inhibitor of metalloproteinases 1 (TIMP1): A protein involved in the regulation of extracellular matrix degradation and fibrogenesis.[2]
-
The following diagram illustrates the simplified signaling pathway of this compound.
Caption: Simplified signaling pathway of this compound activation of FXR.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps in the Western blot protocol to assess protein changes following this compound treatment.
Caption: Overview of the Western blot experimental workflow.
Detailed Experimental Protocol
This protocol is designed for the analysis of protein expression in either cultured hepatocytes or liver tissue samples treated with this compound.
1. Sample Preparation
-
For Cultured Hepatocytes:
-
After treatment with this compound or vehicle control, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly on the culture plate by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
For Liver Tissue:
-
Excise the liver tissue and immediately snap-freeze in liquid nitrogen.[4] Store at -80°C until use.
-
Homogenize the frozen tissue in ice-cold RIPA buffer with a protease inhibitor cocktail using a tissue homogenizer.
-
Follow steps 1.4 to 1.6 from the cultured hepatocytes protocol.
-
2. Protein Quantification
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with RIPA buffer to ensure equal loading in the subsequent steps.
3. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples by mixing the lysate with 4x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per well onto a 4-20% precast polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein migration and estimate molecular weights.
-
Run the gel in 1x Tris-Glycine-SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100V for 1-2 hours or at 25V overnight at 4°C.
-
After transfer, briefly wash the membrane with deionized water and then with Tris-buffered saline with 0.1% Tween-20 (TBST).
5. Blocking
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of antibodies.[5]
6. Primary Antibody Incubation
-
Dilute the primary antibody in the blocking buffer according to the recommended dilutions (see Table 1).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[6]
7. Secondary Antibody Incubation
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[7]
8. Signal Detection
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
9. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.
-
Compare the normalized protein expression levels between this compound-treated and vehicle-treated samples.
Quantitative Data Summary
The following table provides a summary of the target proteins, recommended antibody dilutions, and their expected molecular weights.
| Target Protein | Function | Recommended Primary Antibody Dilution | Expected Molecular Weight (kDa) |
| FXR | Nuclear receptor activated by this compound | 1:1000 | ~54 |
| SHP | Transcriptional repressor, downstream of FXR | 1:500 - 1:1000 | ~28 |
| CYP7A1 | Rate-limiting enzyme in bile acid synthesis | 1:500 - 1:2000[8] | ~57 |
| α-SMA | Myofibroblast activation marker | 1:1000 - 1:2000 | ~42 |
| TIMP1 | Inhibitor of metalloproteinases, fibrotic marker | 1:800[9] | ~28-30 |
| β-actin | Loading Control | 1:5000 | ~42 |
| GAPDH | Loading Control | 1:5000 | ~37 |
Note: Optimal antibody dilutions and incubation times should be determined empirically for each specific antibody and experimental setup.
Conclusion
This application note provides a comprehensive protocol for utilizing Western blot analysis to investigate the effects of this compound on key protein targets within its signaling pathway. By following this detailed methodology, researchers can effectively quantify changes in protein expression, thereby gaining valuable insights into the molecular mechanisms underlying the therapeutic effects of this compound. The provided diagrams and data table serve as useful resources for planning and executing these experiments.
References
- 1. Western Blot Sample Preparation Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. benchchem.com [benchchem.com]
- 3. remedypublications.com [remedypublications.com]
- 4. Sample preparation for western blot | Abcam [abcam.com]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. CYP7A1 Polyclonal Antibody (PA5-100892) [thermofisher.com]
- 9. TIMP1 antibody - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Notes and Protocols for Histological Analysis of Liver Tissue from EDP-305 Treated Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
EDP-305 is a potent and selective farnesoid X receptor (FXR) agonist that has demonstrated significant efficacy in preclinical mouse models of liver disease.[1][2][3] As a non-bile acid FXR agonist, this compound shows promise for the treatment of non-alcoholic steatohepatitis (NASH) and other fibrotic liver diseases.[1][3][4] Histological analysis of liver tissue is a critical component in evaluating the therapeutic effects of this compound, providing qualitative and quantitative assessment of changes in steatosis, inflammation, and fibrosis. These application notes provide a summary of the reported histological findings and detailed protocols for the analysis of liver tissue from mice treated with this compound.
I. Summary of this compound Effects on Liver Histology
Treatment with this compound has been shown to significantly improve liver histology in various mouse models of liver fibrosis, including the multidrug resistance protein 2 knockout (Mdr2-/-) model of biliary fibrosis and the methionine- and choline-deficient (MCD) diet model of steatohepatitis.[1][2][3]
Quantitative Histological Data Summary
The following tables summarize the key quantitative histological findings from studies involving this compound treatment in mice.
Table 1: Effect of this compound on Liver Fibrosis in BALBc.Mdr2-/- Mice
| Parameter | Treatment Group | Dose | Reduction vs. Control | Reference |
| Collagen Deposition (Morphometry) | This compound | 30 mg/kg/day | Up to 53% | [1][2] |
| Hepatic Hydroxyproline Content | This compound | 30 mg/kg/day | Up to 39% | [1][2] |
| α-SMA Positive Area (HSC Activation) | This compound | 30 mg/kg/day | Up to 3-fold | [2] |
| CK19 Positive Area (Ductular Reaction) | This compound | 30 mg/kg/day | Up to 3-fold | [2] |
Table 2: Effect of this compound on Liver Fibrosis in MCD-fed Mice
| Parameter | Treatment Group | Dose | Reduction vs. Control | Reference |
| Collagen Deposition | This compound | 30 mg/kg/day | Over 80% | [1][3] |
| Serum ALT | This compound | 30 mg/kg/day | 62% | [1][3] |
Table 3: Effect of this compound on NAFLD Activity Score (NAS) in NASH Mouse Models
| Parameter | Treatment Group | Dose | Effect | Reference |
| Hepatocyte Ballooning | This compound | 10 and 30 mg/kg | Significantly decreased | [4] |
| NAFLD Activity Score (NAS) | This compound | 10 and 30 mg/kg | Significantly lowered | [4] |
| Hepatic Steatosis | This compound | 10 and 30 mg/kg | Significantly attenuated | [4] |
II. Experimental Protocols
Detailed methodologies for the key histological experiments are provided below.
Liver Tissue Preparation
A standardized protocol for harvesting and fixing liver tissue is crucial for reliable histological analysis.
Protocol 1: Mouse Liver Tissue Harvesting and Fixation
-
Euthanasia and Perfusion:
-
Euthanize the mouse via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perform cardiac perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood from the liver.
-
-
Liver Excision:
-
Carefully dissect the entire liver.
-
Wash the liver in ice-cold PBS to remove any remaining blood.
-
-
Fixation:
-
For paraffin embedding, fix the liver tissue in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
For frozen sections, embed fresh tissue in Optimal Cutting Temperature (OCT) compound and snap-freeze in isopentane cooled with liquid nitrogen. Store at -80°C.
-
-
Processing and Embedding (for paraffin sections):
-
After fixation, dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).
-
Clear the tissue with xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning:
-
Cut 4-5 µm thick sections using a microtome.
-
Mount the sections on positively charged glass slides.
-
Experimental Workflow for Liver Tissue Histological Analysis
Caption: Workflow for histological analysis of mouse liver tissue.
Staining Protocols
Protocol 2: Hematoxylin and Eosin (H&E) Staining
This protocol is for general morphological assessment of liver tissue, including evaluation of steatosis, inflammation, and hepatocyte ballooning.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol: 100% (2 x 2 minutes), 95% (2 x 2 minutes), and rinse in running tap water.
-
-
Hematoxylin Staining:
-
Stain in Mayer's hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol (briefly dip).
-
"Blue" in running tap water for 5 minutes.
-
-
Eosin Staining:
-
Counterstain in eosin Y solution for 1-2 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol: 95% (2 x 2 minutes), 100% (2 x 2 minutes).
-
Clear in xylene (2 x 5 minutes).
-
Mount with a permanent mounting medium.
-
Protocol 3: Sirius Red Staining for Collagen
This method is used to visualize and quantify collagen fibers, a key indicator of fibrosis.
-
Deparaffinization and Rehydration:
-
Follow step 1 of the H&E staining protocol.
-
-
Staining:
-
Incubate slides in Picro-Sirius Red solution for 60 minutes at room temperature.
-
-
Rinsing and Dehydration:
-
Rinse slides in two changes of 0.5% acetic acid solution.
-
Dehydrate rapidly in 100% ethanol (3 changes).
-
Clear in xylene (2 x 5 minutes).
-
-
Mounting:
-
Mount with a permanent mounting medium.
-
Protocol 4: Immunohistochemistry (IHC) for α-SMA and CK19
This protocol outlines the general steps for detecting specific proteins. Optimization of antibody concentrations and incubation times is recommended.
-
Deparaffinization, Rehydration, and Antigen Retrieval:
-
Follow step 1 of the H&E staining protocol.
-
Perform heat-induced epitope retrieval. For α-SMA and CK19, citrate buffer (pH 6.0) is commonly used.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Block non-specific binding with a blocking serum (e.g., normal goat serum) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody (anti-α-SMA or anti-CK19) at the optimized dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount as described in the H&E protocol.
-
Quantitative Morphometry
Quantitative analysis of stained liver sections provides objective data on the extent of histological changes.
Protocol 5: Digital Image Analysis for Fibrosis Quantification
-
Image Acquisition:
-
Capture high-resolution digital images of Sirius Red-stained sections at a consistent magnification (e.g., 10x or 20x).
-
Acquire multiple random, non-overlapping fields per liver section to ensure representative sampling.
-
-
Image Analysis Software:
-
Utilize image analysis software (e.g., ImageJ/Fiji, Visiopharm, HALO).
-
-
Quantification of Collagen Proportionate Area (CPA):
-
Set a color threshold to specifically select the red-stained collagen fibers.
-
Measure the total area of the tissue section, excluding large vessels and artifacts.
-
Calculate the CPA as the ratio of the collagen area to the total tissue area, expressed as a percentage.
-
-
Quantification of α-SMA and CK19 Positive Areas:
-
For IHC-stained slides, use a similar thresholding method to quantify the brown (DAB) stained area corresponding to the protein of interest.
-
Express the results as the percentage of the positive area relative to the total tissue area.
-
III. This compound Signaling Pathway in the Liver
This compound exerts its therapeutic effects by activating the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism.
This compound Mechanism of Action in Liver Fibrosis
Caption: this compound activates FXR, leading to beneficial downstream effects on liver histology.
Activation of FXR by this compound in hepatocytes and hepatic stellate cells (HSCs) leads to a cascade of events that collectively ameliorate liver injury and fibrosis.[2] These include:
-
Regulation of Bile Acid Homeostasis: FXR activation reduces the synthesis and cellular uptake of bile acids while promoting their detoxification and excretion, thus mitigating bile acid-induced hepatotoxicity.
-
Modulation of Lipid Metabolism: this compound helps to reduce hepatic steatosis by inhibiting lipogenesis and promoting fatty acid oxidation.[4]
-
Anti-inflammatory Effects: FXR activation can suppress inflammatory pathways in the liver.
-
Anti-fibrotic Effects: A key mechanism of this compound is the direct inhibition of HSC activation and proliferation, the primary cell type responsible for collagen deposition in the liver.[1][2] This leads to a reduction in the expression of pro-fibrogenic genes and a decrease in extracellular matrix production.
By following these detailed protocols and understanding the underlying mechanism of action, researchers can effectively and reproducibly evaluate the therapeutic potential of this compound in preclinical models of fibrotic liver disease.
References
- 1. Characterization of this compound, a Highly Potent and Selective Farnesoid X Receptor Agonist, for the Treatment of Non-alcoholic Steatohepatitis, International Journal of Gastroenterology, Science Publishing Group [sciencepg.com]
- 2. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computer morphometry for quantitative measurement of liver fibrosis: comparison with Knodell's score, colorimetry and conventional description reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sirius Red staining of murine tissues [protocols.io]
Application Notes and Protocols: Measuring Edp-305 Activity with Luciferase Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edp-305 is a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2][3][4][5] As a key regulator in these pathways, FXR has emerged as a significant therapeutic target for various metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH).[1] Luciferase reporter assays are a robust and widely used method for quantifying the activity of nuclear receptor agonists like this compound. This application note provides a detailed protocol for using a luciferase reporter assay to determine the potency and efficacy of this compound in a cell-based system.
The principle of this assay involves the co-transfection of mammalian cells with two key plasmids: an expression vector for the human FXR and a reporter vector containing a luciferase gene under the transcriptional control of FXR response elements (FXREs).[6][7][8] When an FXR agonist such as this compound enters the cell and binds to the FXR, the receptor undergoes a conformational change, forms a heterodimer with the retinoid X receptor (RXR), and binds to the FXREs on the reporter plasmid.[6][7][9] This binding event initiates the transcription of the luciferase gene. The resulting luciferase enzyme catalyzes a light-emitting reaction when its substrate is provided. The intensity of the emitted light is directly proportional to the level of FXR activation and can be quantified using a luminometer.
Signaling Pathway and Assay Principle
The following diagram illustrates the mechanism of FXR activation by this compound and the principle of the luciferase reporter assay.
Caption: this compound activates FXR, leading to luciferase gene expression.
Experimental Workflow
The following diagram outlines the key steps in performing a luciferase reporter assay to measure this compound activity.
Caption: Workflow for measuring this compound activity using a luciferase assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format and uses Human Embryonic Kidney (HEK293) cells.
Materials and Reagents:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Human FXR expression plasmid
-
FXRE-luciferase reporter plasmid (e.g., pGL4.27[luc2P/minP/Hygro] with FXRE inserts)
-
Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
This compound
-
Reference FXR agonist (e.g., Obeticholic Acid or Chenodeoxycholic acid)
-
DMSO (vehicle control)
-
96-well white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
On the day before transfection, seed the cells into a 96-well white, clear-bottom plate at a density of 1.5 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate overnight to allow for cell adherence.
-
-
Co-transfection:
-
For each well, prepare a DNA-transfection reagent complex in Opti-MEM according to the manufacturer's instructions. A typical ratio would be 100 ng of FXRE-luciferase reporter plasmid, 50 ng of FXR expression plasmid, and 10 ng of a Renilla luciferase control plasmid.
-
Add the transfection complex to the cells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in DMEM. A typical concentration range would be from 1 pM to 10 µM. Also, prepare solutions for the reference agonist and a vehicle control (DMSO).
-
After the 24-hour transfection incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound, the reference agonist, or the vehicle control.
-
Incubate the plate for an additional 18-24 hours.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagents to room temperature.
-
Follow the protocol for the dual-luciferase reporter assay system. This typically involves:
-
Removing the growth medium.
-
Adding a passive lysis buffer and incubating for 15 minutes.
-
Adding the firefly luciferase substrate and measuring the luminescence (Signal 1).
-
Adding the stop and Renilla luciferase substrate and measuring the luminescence (Signal 2).
-
-
Data Analysis:
-
Normalization: For each well, normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal to correct for variations in transfection efficiency and cell number.
-
Normalized Response = (Firefly Luciferase Signal) / (Renilla Luciferase Signal)
-
-
Fold Induction: Calculate the fold induction for each compound concentration by dividing the normalized response of the treated wells by the average normalized response of the vehicle control wells.
-
Fold Induction = (Normalized Response of Treated Well) / (Average Normalized Response of Vehicle Control)
-
-
Dose-Response Curve: Plot the fold induction against the logarithm of the this compound concentration.
-
EC₅₀ Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic equation) to fit the dose-response curve and determine the EC₅₀ value, which is the concentration of this compound that elicits a half-maximal response.
Data Presentation
The quantitative data for this compound and a reference compound, Obeticholic Acid (OCA), are summarized below. These values are based on published findings from full-length FXR luciferase reporter assays in HEK cells.[1][10][11][12]
| Compound | EC₅₀ (nM) | Relative Potency (vs. OCA) | Cell Line | Assay Type |
| This compound | 8 | 16-fold higher | HEK293 | Full-length FXR Luciferase Reporter |
| Obeticholic Acid (OCA) | 130 | 1 | HEK293 | Full-length FXR Luciferase Reporter |
| This compound | 34 | - | CHO | Chimeric FXR Reporter |
| Chenodeoxycholic acid (CDCA) | ~10,000 | - | - | - |
Conclusion
The luciferase reporter assay is a highly effective and reproducible method for characterizing the activity of FXR agonists like this compound.[1] This application note provides a comprehensive protocol that can be adapted for screening and characterizing novel FXR modulators. The high potency of this compound, as demonstrated in these assays, underscores its potential as a therapeutic agent for NASH and other liver diseases.[4][10]
References
- 1. enanta.com [enanta.com]
- 2. Phase 1 Study of this compound, a Novel Once-Daily Oral Farnesoid X Receptor Agonist, in Healthy Subjects and Those with Presumptive Nonalcoholic Fatty Liver Disease, International Journal of Gastroenterology, Science Publishing Group [sciencepg.com]
- 3. enanta.com [enanta.com]
- 4. A novel non-bile acid FXR agonist this compound potently suppresses liver injury and fibrosis without worsening of ductular reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. besjournal.com [besjournal.com]
- 8. signosisinc.com [signosisinc.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. enanta.com [enanta.com]
- 11. enanta.com [enanta.com]
- 12. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EDP-305 in Primary Human Hepatic Stellate Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
EDP-305 is a novel, potent, and selective non-bile acid agonist of the Farnesoid X Receptor (FXR).[1] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. In the context of liver disease, FXR activation in hepatic stellate cells (HSCs) has been shown to be a key mechanism for attenuating liver injury and fibrosis.[1][2] Hepatic stellate cells are the primary cell type responsible for the deposition of extracellular matrix and scar tissue formation in the liver during fibrosis.[1] Upon activation, these cells transdifferentiate into myofibroblast-like cells, a process characterized by increased proliferation and expression of profibrogenic genes. This compound has demonstrated significant anti-fibrotic efficacy in preclinical models by directly inhibiting the activation of hepatic stellate cells.[2][3][4]
These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on primary human hepatic stellate cells.
Data Presentation
Table 1: Effect of this compound on Profibrogenic Gene Expression in Primary Murine Hepatic Stellate Cells
| Treatment | Concentration (nM) | Collagen α1(I) mRNA Expression (Fold Change vs. Control) | TGFβ1 mRNA Expression (Fold Change vs. Control) | TIMP-1 mRNA Expression (Fold Change vs. Control) |
| Control (Vehicle) | - | 1.0 | 1.0 | 1.0 |
| This compound | 50 | Markedly Reduced | Markedly Reduced | Markedly Reduced |
| This compound | 500 | ~0.3 - 0.5 | ~0.4 - 0.6 | ~0.4 - 0.6 |
Data synthesized from studies demonstrating a two- to three-fold reduction in profibrogenic gene expression at 500nM this compound concentration.[1][5]
Table 2: Effect of this compound on Proliferation of Primary Murine Hepatic Stellate Cells
| Treatment | Concentration (nM) | Inhibition of Cell Proliferation |
| Control (Vehicle) | - | Baseline |
| This compound | 50 - 500 | Dose-dependent inhibition |
Based on findings from MTT assays on serum-stimulated primary murine HSCs.[1][5]
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: Thawing and Culturing Primary Human Hepatic Stellate Cells
Materials:
-
Cryopreserved primary human hepatic stellate cells
-
Stellate Cell Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Collagen I-coated culture flasks or plates
-
Water bath at 37°C
-
Sterile conical tubes (15 mL and 50 mL)
-
Centrifuge
-
70% Ethanol
Procedure:
-
Pre-warm the Stellate Cell Growth Medium to 37°C.
-
Rapidly thaw the cryovial of cells in the 37°C water bath until a small ice crystal remains.
-
Sterilize the outside of the vial with 70% ethanol before opening in a sterile cell culture hood.
-
Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes at room temperature.
-
Aspirate the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh growth medium.
-
Perform a cell count and viability assessment (e.g., using Trypan Blue exclusion).
-
Seed the cells onto Collagen I-coated culture vessels at a recommended density of 5,000-10,000 cells/cm².
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
Protocol 2: Treatment of Primary Human HSCs with this compound
Materials:
-
Cultured primary human hepatic stellate cells (70-80% confluent)
-
This compound stock solution (e.g., in DMSO)
-
Stellate Cell Growth Medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare serial dilutions of this compound in Stellate Cell Growth Medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM).
-
Prepare a vehicle control using the same concentration of DMSO as in the highest this compound concentration.
-
Aspirate the old medium from the cultured HSCs.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells or flasks.
-
Incubate the cells for the desired treatment period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
After incubation, proceed with downstream assays such as RNA or protein extraction.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., COL1A1, ACTA2, TGFB1, TIMP1) and a housekeeping gene (e.g., GAPDH, B2M)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from this compound-treated and control HSCs using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls for each primer set.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Protocol 4: Western Blotting for Protein Expression Analysis
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-α-SMA, anti-Collagen I, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the this compound-treated and control HSCs with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
Application Notes & Protocols: Assessing EDP-305 Efficacy with In Vivo Imaging
Introduction
EDP-305 is a potent and selective non-bile acid agonist for the Farnesoid X Receptor (FXR).[1][2][3] FXR is a nuclear receptor highly expressed in the liver and intestine, where it functions as a master regulator of bile acid, lipid, and glucose metabolism.[4][5] Activation of FXR has shown therapeutic potential in treating chronic liver diseases like non-alcoholic steatohepatitis (NASH) by reducing liver fat accumulation (steatosis), inflammation, and fibrosis.[5][6][7][8] Preclinical studies have demonstrated that this compound can reduce the expression of genes involved in fibrosis, decrease hepatocyte ballooning, and lower NAFLD Activity Scores (NAS).[1][2][3]
These application notes provide an overview and detailed protocols for utilizing non-invasive, quantitative in vivo imaging techniques to assess the therapeutic efficacy of this compound in preclinical and clinical research settings. The described methods allow for longitudinal monitoring of key NASH pathological features, offering robust, reproducible alternatives to invasive liver biopsies.[9]
FXR Signaling Pathway in NASH Pathogenesis
This compound binds to and activates FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to FXR response elements (FXREs) in the DNA to regulate the expression of target genes. This regulation leads to decreased lipogenesis and inflammation, and a reduction in fibrosis, addressing the core components of NASH pathology.
Caption: Simplified FXR signaling pathway activated by this compound.
Application 1: Quantitative Assessment of Anti-Steatotic Effects
Technique: Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF)
MRI-PDFF is a non-invasive imaging biomarker that accurately and quantitatively measures the fraction of protons bound to fat throughout the entire liver.[10][11] It has emerged as a superior alternative to biopsy for quantifying changes in hepatic steatosis in NASH clinical trials.[10][12]
Illustrative Data: Change in Liver Fat Content
The following table presents illustrative data demonstrating the potential effect of this compound on liver fat as measured by MRI-PDFF.
| Cohort | N | Baseline MRI-PDFF (%) (Mean ± SD) | Week 12 MRI-PDFF (%) (Mean ± SD) | Mean Absolute Change (%) | P-value |
| Placebo | 50 | 18.5 ± 5.2 | 18.1 ± 5.5 | -0.4 | >0.05 |
| This compound (Low Dose) | 50 | 19.1 ± 4.9 | 14.5 ± 4.1 | -4.6 | <0.01 |
| This compound (High Dose) | 50 | 18.8 ± 5.1 | 11.2 ± 3.8 | -7.6 | <0.001 |
Protocol: MRI-PDFF for Hepatic Steatosis Quantification
1. Subject Preparation:
-
Subjects should fast for a minimum of 4 hours prior to the scan to reduce postprandial metabolic effects.
-
Screen for contraindications to MRI (e.g., metallic implants, claustrophobia).
-
Provide instructions for breath-holding to minimize motion artifacts.
2. Image Acquisition:
-
Scanner: Use a 1.5T or 3.0T MRI scanner equipped with a torso phased-array coil.
-
Sequence: Employ a 3D spoiled gradient-echo sequence with multiple echoes (e.g., 6-10 echoes) to acquire data for water-fat separation.
-
Parameters (Typical):
- Repetition Time (TR): <20 ms
- Echo Times (TE): Multiple TEs with specific spacing to correct for T2* decay (e.g., starting at ~1.2 ms with ~1.1 ms increments on 3.0T).
- Flip Angle: Low flip angle (e.g., 3-5 degrees) to minimize T1 bias.
- Coverage: Ensure full coverage of the liver in a single breath-hold.
3. Data Processing and Analysis:
-
Use scanner-integrated or offline software that employs a multi-echo, multi-peak spectral model to generate PDFF maps. This corrects for factors like T1 bias, T2* decay, and the multi-spectral nature of fat.[12]
-
Draw multiple regions of interest (ROIs) on the PDFF maps, typically one in each of the nine liver segments, avoiding large vessels and biliary ducts.
-
Calculate the mean PDFF across all ROIs to obtain a whole-liver average fat fraction. The value is expressed as a percentage.
Application 2: Monitoring Anti-Fibrotic Efficacy
Technique: Magnetic Resonance Elastography (MRE)
MRE is a non-invasive technique that measures the stiffness of liver tissue by analyzing the propagation of low-frequency mechanical waves.[13][14] Liver stiffness is a direct physical consequence of fibrosis, and MRE has demonstrated high accuracy for detecting and staging liver fibrosis.[13][15][16]
Illustrative Data: Change in Liver Stiffness
The table below provides example data showing the potential of this compound to reduce liver stiffness, a surrogate for fibrosis.
| Cohort | N | Baseline Liver Stiffness (kPa) (Mean ± SD) | Month 6 Liver Stiffness (kPa) (Mean ± SD) | Mean Absolute Change (kPa) | P-value |
| Placebo | 45 | 4.1 ± 0.8 | 4.2 ± 0.9 | +0.1 | >0.05 |
| This compound (Low Dose) | 45 | 4.2 ± 0.9 | 3.7 ± 0.7 | -0.5 | <0.05 |
| This compound (High Dose) | 45 | 4.3 ± 0.8 | 3.4 ± 0.6 | -0.9 | <0.01 |
Protocol: MRE for Liver Stiffness Assessment
1. Subject Preparation:
-
Subjects should fast for at least 4 hours to avoid confounding increases in liver stiffness due to food intake.
-
Screen for MRI contraindications.
2. MRE System Setup:
-
An active driver system (generates vibrations) is connected to a passive driver (a small, drum-like pad).
-
Place the passive driver on the subject's right upper quadrant, over the liver. Secure with an elastic band to ensure good contact.
3. Image Acquisition:
-
Scanner: 1.5T or 3.0T MRI system.
-
Sequence: Use a 2D gradient-echo MRE sequence synchronized with the mechanical waves.
-
Procedure:
- Acquire axial images of the liver.
- The sequence captures the propagation of shear waves through the liver tissue during a series of breath-holds.[17]
- Typically, four axial slices are acquired to ensure adequate sampling of the liver parenchyma.
4. Data Processing and Analysis:
-
The raw phase-contrast images are processed by specialized inversion software to generate quantitative maps of tissue stiffness, called elastograms.
-
The software calculates stiffness in kilopascals (kPa).
-
Draw a large ROI on the elastogram, encompassing as much of the liver parenchyma as possible while avoiding vessels, the liver edge, and areas of poor wave propagation.
-
The mean stiffness value from this ROI is recorded as the liver stiffness measurement.
Application 3: Assessing Anti-Inflammatory Activity
Technique: 18F-FDG Positron Emission Tomography (PET)
PET imaging with the tracer 18F-fluorodeoxyglucose (18F-FDG) can be used to assess inflammation.[18] Inflammatory cells exhibit high metabolic activity and increased glucose uptake, which can be visualized and quantified with FDG-PET.[19] Dynamic PET scanning allows for kinetic modeling to determine the rate of glucose transport (K1), which has been shown to correlate with the histologic grades of liver inflammation in NASH.[20][21]
Illustrative Data: Change in Liver Inflammation Marker (K1)
This table shows hypothetical data on how this compound might alter the FDG transport rate, indicating a reduction in inflammation.
| Cohort | N | Baseline K1 Rate (mL/min/100g) (Mean ± SD) | Week 12 K1 Rate (mL/min/100g) (Mean ± SD) | Mean Absolute Change | P-value |
| Placebo | 30 | 12.5 ± 2.1 | 12.3 ± 2.3 | -0.2 | >0.05 |
| This compound (Low Dose) | 30 | 12.8 ± 2.3 | 10.9 ± 1.9 | -1.9 | <0.05 |
| This compound (High Dose) | 30 | 12.6 ± 2.2 | 9.5 ± 1.8 | -3.1 | <0.01 |
Protocol: Dynamic 18F-FDG PET/CT for Liver Inflammation
1. Subject Preparation:
-
Subjects must fast for at least 6 hours to ensure low plasma insulin and glucose levels.
-
Check blood glucose levels prior to tracer injection; levels should ideally be below 200 mg/dL.
-
Provide adequate hydration.
2. Image Acquisition:
-
Scanner: A clinical PET/CT scanner.
-
Tracer: Administer a weight-based dose of 18F-FDG intravenously.
-
Dynamic Scan: Begin PET acquisition immediately upon tracer injection. Acquire dynamic data over the liver for 30-60 minutes.
-
CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.[21]
3. Data Processing and Analysis:
-
Reconstruct the dynamic PET images.
-
Draw ROIs over the liver parenchyma and a large artery (e.g., descending aorta) to derive the tissue time-activity curve (TAC) and the image-derived input function, respectively.
-
Apply a dual-input kinetic model (accounting for both hepatic artery and portal vein blood supply) to the data to calculate the FDG blood-to-tissue transport rate (K1).[21]
-
A decrease in the K1 value post-treatment would suggest a reduction in hepatic inflammation.
Overall Experimental Workflow
The following diagram illustrates a typical longitudinal workflow for assessing the efficacy of a therapeutic agent like this compound using a multi-modal imaging approach.
Caption: High-level workflow for an in vivo imaging study.
References
- 1. enanta.com [enanta.com]
- 2. enanta.com [enanta.com]
- 3. Enanta Announces New Preclinical Data on its FXR Agonist this compound for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
- 4. What are FXR agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FXR agonists as therapeutic agents for non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 9. librarysearch.colby.edu [librarysearch.colby.edu]
- 10. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Imaging biomarkers of NAFLD, NASH, and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Magnetic resonance elastography of the liver: everything you need to know to get started - PMC [pmc.ncbi.nlm.nih.gov]
- 14. symplr.com [symplr.com]
- 15. Magnetic resonance elastography: basic principles, technique, and clinical applications in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liver fibrosis assessment: MR and US elastography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. radiopaedia.org [radiopaedia.org]
- 18. hra.nhs.uk [hra.nhs.uk]
- 19. PET Imaging of Inflammation Biomarkers [thno.org]
- 20. Fatty Liver Parametric PET – Wang Lab – PET Parametric Imaging [wanglab.faculty.ucdavis.edu]
- 21. Dynamic PET/CT Imaging correlate of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fibrosis in Mdr2-/- Mouse Models with EDP-305
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective farnesoid X receptor (FXR) agonist, EDP-305, in the Mdr2-/- (Abcb4-/-) mouse model to study biliary fibrosis. The Mdr2-/- mouse model is a well-established model for progressive liver fibrosis that mimics aspects of human cholestatic liver diseases such as primary sclerosing cholangitis (PSC). This compound has demonstrated potent anti-fibrotic effects in this model, making it a valuable tool for investigating the therapeutic potential of FXR agonism in liver fibrosis.
Introduction to this compound
This compound is a novel, potent, and selective non-bile acid FXR agonist.[1][2] As an FXR agonist, this compound activates the farnesoid X receptor, a nuclear receptor that plays a critical role in bile acid homeostasis, lipid metabolism, and the regulation of inflammation and fibrosis.[3][4] Activation of FXR by this compound has been shown to suppress liver injury and fibrosis in various preclinical models.[5][6]
The Mdr2-/- Mouse Model of Biliary Fibrosis
The Mdr2-/- mouse lacks the multidrug resistance protein 2 (Mdr2), a canalicular phospholipid flippase. This defect leads to the secretion of bile lacking phospholipids, which is toxic to the bile duct epithelial cells (cholangiocytes).[7][8] The resulting chronic cholangitis and biliary injury drive a robust fibrotic response characterized by progressive periportal fibrosis, ductular reaction, and inflammation, ultimately leading to biliary cirrhosis.[7][8] The BALB/c genetic background is particularly susceptible to fibrosis in this model, leading to an accelerated and severe phenotype.[7]
Application of this compound in the Mdr2-/- Model
This compound has been shown to be effective in reducing liver injury and fibrosis in the Mdr2-/- mouse model.[1][2][9] Therapeutic administration of this compound to Mdr2-/- mice with established fibrosis has been demonstrated to:
-
Reduce serum markers of liver injury (ALT, AST, Bilirubin).[1][9]
-
Decrease portal pressure.[2]
-
Suppress the progression of liver fibrosis, as measured by collagen deposition and hydroxyproline content.[1][5]
-
Downregulate the expression of pro-fibrogenic genes.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment in the BALB/c.Mdr2-/- mouse model as reported in preclinical studies.
Table 1: Effect of this compound on Serum Markers of Liver Injury in Mdr2-/- Mice [1][2][9]
| Treatment Group | Dose (mg/kg/day) | Duration | Change in ALT | Change in AST | Change in Total Bilirubin |
| Vehicle Control | - | 6 weeks | - | - | - |
| This compound | 10 | 6 weeks | ↓ up to 53% | ↓ up to 53% | ↓ 41.8% |
| This compound | 30 | 6 weeks | ↓ up to 53% | ↓ up to 53% | ↓ 33.2% |
| Obeticholic Acid (OCA) | 30 | 6 weeks | ↓ up to 30% | Not specified | No significant impact |
Table 2: Effect of this compound on Liver Fibrosis in Mdr2-/- Mice [1][2][5]
| Treatment Group | Dose (mg/kg/day) | Duration | Change in Collagen Deposition (Morphometry) | Change in Hepatic Hydroxyproline |
| Vehicle Control | - | 6 weeks | - | - |
| This compound | 10 | 6 weeks | ↓ 32% | Not specified |
| This compound | 30 | 6 weeks | ↓ 53% | ↓ up to 39% |
| Obeticholic Acid (OCA) | 30 | 6 weeks | No significant improvement | No significant improvement |
Experimental Protocols
Protocol 1: Therapeutic Treatment of Fibrosis in Mdr2-/- Mice with this compound
This protocol describes a therapeutic study design where treatment is initiated in mice with pre-existing liver fibrosis.
1. Animal Model:
-
Strain: BALB/c.Mdr2-/- mice (and wild-type BALB/c controls).[1][9]
-
Age at start of treatment: 6 weeks of age (when advanced liver fibrosis is established).[1][9]
-
Housing: House animals in a 12-hour light-dark cycle with ad libitum access to standard chow and water.[1][9]
2. Treatment Groups (n=9-12 per group): [2]
-
Group 1: Vehicle Control: Mdr2-/- mice receiving vehicle (e.g., 0.5% methylcellulose) daily by oral gavage.[3]
-
Group 2: this compound (Low Dose): Mdr2-/- mice receiving 10 mg/kg this compound daily by oral gavage.[1][2]
-
Group 3: this compound (High Dose): Mdr2-/- mice receiving 30 mg/kg this compound daily by oral gavage.[1][2]
-
Group 4 (Optional): Comparative Control: Mdr2-/- mice receiving 30 mg/kg Obeticholic Acid (OCA) daily by oral gavage.[1][2]
-
Group 5: Wild-Type Control: Wild-type mice receiving vehicle.
3. Treatment Administration:
4. Endpoint Analysis (at 12 weeks of age):
-
Blood Collection: Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST) and bilirubin.
-
Portal Pressure Measurement: Measure portal pressure as an indicator of portal hypertension.[2]
-
Liver Tissue Collection:
-
Perfuse the liver with saline.
-
Excise the liver and record its weight.
-
Fix a portion of the liver in 10% neutral buffered formalin for histological analysis.
-
Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for molecular and biochemical analyses.
-
5. Fibrosis Assessment:
-
Histology:
-
Biochemical Analysis:
-
Determine the hepatic hydroxyproline content from frozen liver tissue as a quantitative measure of total collagen.
-
-
Gene Expression Analysis:
-
Isolate RNA from frozen liver tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of key pro-fibrogenic genes (e.g., Col1a1, Timp1, Tgfb1).[7]
-
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound via FXR activation leading to the suppression of fibrosis.
Caption: Experimental workflow for the therapeutic evaluation of this compound in the Mdr2-/- mouse model.
References
- 1. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel non-bile acid FXR agonist this compound potently suppresses liver injury and fibrosis without worsening of ductular reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enanta.com [enanta.com]
- 4. enanta.com [enanta.com]
- 5. enanta.com [enanta.com]
- 6. Enanta Announces New Preclinical Data on its FXR Agonist this compound for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
- 7. A new Mdr2(-/-) mouse model of sclerosing cholangitis with rapid fibrosis progression, early-onset portal hypertension, and liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mdr2 (Abcb4)-/- mice spontaneously develop severe biliary fibrosis via massive dysregulation of pro- and antifibrogenic genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enanta.com [enanta.com]
Application Notes and Protocols for Long-Term EDP-305 Treatment Studies
Document ID: ANP-EDP305-LT01 Version: 1.0 For Research Use Only.
Introduction
EDP-305 is a potent, non-bile acid, selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, and kidneys.[1][2][3] FXR is a master regulator of bile acid, lipid, and glucose metabolism and plays a critical role in modulating inflammation and fibrosis.[4][5] Preclinical and clinical studies have demonstrated the potential of this compound as a therapeutic agent for chronic liver diseases, particularly Non-Alcoholic Steatohepatitis (NASH).[4][6][7] Long-term studies are crucial to fully evaluate the efficacy and safety profile of this compound, especially its effects on the progression of liver fibrosis.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing long-term preclinical treatment studies with this compound. It includes detailed protocols for in vivo models, key experimental procedures, and data analysis strategies.
This compound Mechanism of Action: The FXR Signaling Pathway
FXR acts as a sensor for bile acids. Upon activation by a ligand such as this compound, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.
Key downstream effects of this compound-mediated FXR activation relevant to NASH include:
-
Bile Acid Homeostasis: Upregulation of the Small Heterodimer Partner (SHP), which in turn inhibits Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4][8]
-
Lipid Metabolism: Repression of genes involved in lipogenesis, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[8]
-
Anti-inflammatory Effects: Downregulation of pro-inflammatory genes like Tumor Necrosis Factor-alpha (TNFα) and Monocyte Chemoattractant Protein-1 (MCP-1).[8][9]
-
Anti-fibrotic Effects: Repression of genes involved in the production of extracellular matrix, such as Collagen Type I Alpha 1 (Col1a1) and Alpha-Smooth Muscle Actin (α-SMA/Acta2).[8][10]
Experimental Design for Long-Term In Vivo Studies
A robust long-term study design is critical for evaluating the therapeutic potential of this compound on chronic liver disease.
2.1. Animal Model Selection For NASH, diet-induced models are preferred as they recapitulate the metabolic dysregulation seen in humans.[11] The Diet-Induced NASH (DIN) mouse model or a model using a high-fat, high-cholesterol, and high-fructose diet is recommended for long-term studies.[11][12] Chemically-induced models like carbon tetrachloride (CCl4) or thioacetamide (TAA) can also be used to specifically study anti-fibrotic effects.[11][13]
2.2. Study Groups, Dosing, and Administration The following study groups are recommended (n=10-15 animals per group to ensure statistical power):
-
Vehicle Control: Animals on the NASH-inducing diet receiving the vehicle solution.
-
This compound (Low Dose): 10 mg/kg/day, administered via oral gavage.[4][10]
-
This compound (High Dose): 30 mg/kg/day, administered via oral gavage.[4][10][14]
-
Positive Control (Optional): Obeticholic Acid (OCA) at 30 mg/kg/day to benchmark efficacy.[9][14]
Administration: Daily oral gavage is the standard route for preclinical this compound administration.[10]
2.3. Treatment Duration and Monitoring A treatment duration of 12 to 24 weeks is recommended to allow for the development and potential regression of significant fibrosis. Animals should be monitored throughout the study for:
-
Body Weight: Weekly.
-
Food and Water Consumption: Weekly.
-
Clinical Signs: Daily observation for any signs of distress or adverse effects (e.g., excessive scratching as an indicator of pruritus).[6][7]
-
Interim Analysis: Blood collection at baseline, mid-point (e.g., week 8), and termination for biomarker analysis.
2.4. Experimental Workflow The overall study timeline should be carefully planned to ensure all procedures are conducted consistently.
Key Experimental Protocols
3.1. Protocol: Daily Oral Gavage
-
Preparation: Prepare this compound suspension in the appropriate vehicle (e.g., 0.5% methylcellulose) to the desired concentration. Ensure the solution is homogenous by vortexing before each use.
-
Animal Handling: Gently restrain the mouse, ensuring it remains calm to prevent injury.
-
Gavage: Use a proper-sized, ball-tipped gavage needle. Insert the needle into the esophagus and gently deliver the calculated volume of the drug suspension.
-
Post-Procedure: Monitor the animal for a few minutes to ensure recovery and no signs of distress.
3.2. Protocol: Sample Collection and Processing
-
Blood Collection: At interim and terminal time points, collect blood via submandibular or retro-orbital bleed into serum separator tubes. For terminal collection, cardiac puncture under deep anesthesia is preferred.
-
Serum/Plasma Preparation: Allow blood to clot, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C.
-
Liver Tissue Harvesting: At termination, euthanize the animal via an approved method. Perfuse the liver with ice-cold PBS. Excise the entire liver and record its weight.
-
Tissue Processing:
-
For histology, fix a section of the largest lobe in 10% neutral buffered formalin for 24-48 hours.
-
For gene expression and protein analysis, snap-freeze sections from other lobes in liquid nitrogen and store at -80°C.
-
For hydroxyproline or lipid analysis, snap-freeze a pre-weighed section and store at -80°C.
-
3.3. Protocol: Histopathological Analysis
-
Tissue Embedding: After fixation, dehydrate the liver tissue through a graded alcohol series and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): For assessment of steatosis, inflammation, and hepatocyte ballooning.[15] These components are used to calculate the NAFLD Activity Score (NAS).[12]
-
Masson's Trichrome or Sirius Red: For visualization and quantification of collagen deposition to assess fibrosis.[16][17][18]
-
-
Microscopy and Scoring: A trained pathologist blinded to the treatment groups should score the slides. Fibrosis is typically scored on a scale of F0 (no fibrosis) to F4 (cirrhosis). The collagen-positive area can be quantified using image analysis software.
3.4. Protocol: Serum Biochemical Analysis
-
Liver Injury Markers: Use commercial assay kits to measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[10]
-
Lipid Profile: Measure total cholesterol, triglycerides, HDL, and LDL using appropriate enzymatic assays.
-
Fibrosis Biomarkers: Analyze serum for markers such as Hyaluronic Acid (HA), TIMP-1, or Procollagen type III N-terminal peptide (P-III-NP) using ELISA kits.[19][20]
3.5. Protocol: Hepatic Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Isolate total RNA from ~20-30 mg of frozen liver tissue using a commercial kit (e.g., RNeasy) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a real-time PCR system with SYBR Green or TaqMan probes for genes of interest. Normalize expression to a stable housekeeping gene (e.g., Gapdh, Actb).
Data Presentation and Interpretation
Quantitative data should be presented clearly in tables to facilitate comparison between treatment groups. Data are typically expressed as mean ± Standard Error of the Mean (SEM).
Table 1: Long-Term Effects of this compound on Biometric and Serum Parameters
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
|---|---|---|---|
| Final Body Weight (g) | |||
| Liver Weight (g) | |||
| Liver-to-Body Weight Ratio (%) | |||
| Serum ALT (U/L) | |||
| Serum AST (U/L) | |||
| Serum Total Cholesterol (mg/dL) |
| Serum Triglycerides (mg/dL) | | | |
Table 2: Summary of Histopathological Scores and Hepatic Gene Expression
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
|---|---|---|---|
| NAFLD Activity Score (NAS) | |||
| - Steatosis (0-3) | |||
| - Lobular Inflammation (0-3) | |||
| - Hepatocyte Ballooning (0-2) | |||
| Fibrosis Stage (0-4) | |||
| Sirius Red Area (%) | |||
| Hepatic Col1a1 (Fold Change) | 1.0 | ||
| Hepatic Acta2 (Fold Change) | 1.0 |
| Hepatic Shp (Fold Change) | 1.0 | | |
Safety and Tolerability Assessment
Given that pruritus is a known side effect of some FXR agonists, including this compound in clinical trials, long-term animal studies should include behavioral monitoring.[2][6][7] Increased scratching behavior can be quantified to assess this potential adverse effect. Additionally, any unexpected mortality, morbidity, or significant changes in body weight should be recorded and investigated. Preclinical studies have shown this compound to be well-tolerated in rodent models.[10]
References
- 1. Assessment of drug-drug interaction potential with this compound, a farnesoid X receptor agonist, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enanta Announces Results of INTREPID Study of this compound for the Treatment of Primary Biliary Cholangitis - BioSpace [biospace.com]
- 3. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enanta.com [enanta.com]
- 5. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in patients with NASH: A phase II double-blind placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. enanta.com [enanta.com]
- 9. This compound, a novel and highly potent farnesoid X receptor agonist, improves liver steatosis, ballooning and non-alcoholic fatty liver disease (NAFLD) activity score (NAS) in a diet-induced murine model of non-alcoholic steatohepatitis [natap.org]
- 10. enanta.com [enanta.com]
- 11. In Vivo and In Vitro Models to Study Liver Fibrosis: Mechanisms and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enanta Announces New Preclinical Data on its FXR Agonist this compound for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
- 13. Animal models for the study of liver fibrosis: new insights from knockout mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel non-bile acid FXR agonist this compound potently suppresses liver injury and fibrosis without worsening of ductular reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histological Analysis of Hepatic Steatosis, Inflammation, and Fibrosis in Ascorbic Acid-Treated Ovariectomized Mice [bslonline.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A biomarker panel for non-alcoholic steatohepatitis (NASH) and NASH-related fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Edp-305 solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues with EDP-305 solubility in cell culture media.
Troubleshooting Guide
Researchers may encounter precipitation of this compound in cell culture media, which can impact experimental results by altering the effective concentration of the compound and potentially introducing cytotoxicity. Below is a guide to troubleshoot and address these solubility challenges.
Issue: Precipitation of this compound in Cell Culture Media
Precipitation can occur either immediately upon addition of this compound to the media or over time during incubation. This is a common issue with hydrophobic compounds like this compound when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous cell culture medium.
Potential Causes and Recommended Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is a potent FXR agonist with an EC50 of 8 nM, so high concentrations may not be necessary for its activity[1]. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock of this compound directly to a large volume of media can cause the compound to "crash out" of solution due to the rapid change in solvent polarity. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling the media. |
| Low Temperature of Media | The solubility of many compounds, including potentially this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media when preparing your final working solutions. |
| High Final DMSO Concentration | While DMSO is used to dissolve this compound, high final concentrations in the cell culture medium can be toxic to cells. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity[2]. | Prepare a higher concentration stock solution in DMSO so that a smaller volume is needed for the final dilution, keeping the final DMSO concentration at or below 0.1% to be safe for most cell lines[2][3][4][5]. |
| Interaction with Media Components | This compound may interact with components in the cell culture medium, such as salts or proteins in serum, leading to the formation of insoluble complexes over time. | Test the solubility of this compound in your specific cell culture medium, both with and without serum, over the intended duration of your experiment. If serum is suspected to be the cause, consider reducing the serum percentage if your cell line can tolerate it. |
| pH Shift in Culture | The pH of the cell culture medium can change over time due to cellular metabolism. For some compounds, a shift in pH can affect their solubility. | Ensure your cell culture medium is properly buffered for the CO2 concentration in your incubator to maintain a stable pH. |
| Freeze-Thaw Cycles of Stock Solution | Repeatedly freezing and thawing a DMSO stock solution can lead to the absorption of water, which can decrease the solubility of a hydrophobic compound and cause it to precipitate within the stock tube. | Aliquot your high-concentration DMSO stock solution of this compound into smaller, single-use volumes to minimize freeze-thaw cycles. If precipitate is observed in the stock, gently warm it to 37°C and vortex to redissolve before use. |
Illustrative Solubility Data for this compound
The following table provides representative maximum soluble concentrations of a hydrophobic small molecule similar to this compound in common laboratory solvents and cell culture media. Note: These are not experimentally verified values for this compound and should be used as a guideline for troubleshooting. A compound-specific solubility test is highly recommended.
| Solvent/Medium | Temperature | Maximum Soluble Concentration (Illustrative) |
| 100% DMSO | Room Temp | ≥ 50 mM |
| 100% Ethanol | Room Temp | ~10 mM |
| PBS (pH 7.4) | 37°C | < 1 µM |
| DMEM + 10% FBS | 37°C | ~5-10 µM |
| RPMI-1640 + 10% FBS | 37°C | ~5-10 µM |
| Serum-Free Medium | 37°C | ~1-5 µM |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To find the highest concentration of this compound that can be prepared in a specific cell culture medium without causing precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C, 5% CO2
-
Microscope or plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing.
-
Prepare Serial Dilutions in Medium: a. In a series of sterile tubes or a 96-well plate, add your pre-warmed cell culture medium. b. Prepare a range of this compound concentrations by adding small, precise volumes of your DMSO stock to the medium. For example, to test concentrations up to 20 µM, you could prepare solutions at 20, 10, 5, 2.5, 1.25, and 0 µM (DMSO control). c. Ensure the final DMSO concentration is consistent across all wells and ideally below 0.1%. For example, if your highest concentration is 20 µM, you could add 2 µL of a 10 mM stock to 998 µL of medium (final DMSO 0.2%), and for the other concentrations, you would first serially dilute the 10 mM stock in DMSO. A better approach is to make intermediate dilutions in DMSO and then add the same small volume to the medium.
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2.
-
Assess Precipitation:
-
Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
Microscopic Examination: Examine the solutions under a microscope to look for crystalline structures.
-
Quantitative Assessment: For a more objective measure, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the DMSO control indicates precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and shows no significant increase in absorbance is considered your maximum working soluble concentration under those specific conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for the Farnesoid X Receptor (FXR)[6][7]. FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism[2]. As an FXR agonist, this compound is being investigated for the treatment of liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC)[6][7]. In preclinical studies, this compound has been shown to reduce liver steatosis, hepatocyte ballooning, and inflammation[8][9].
Q2: What is the recommended starting concentration for in vitro experiments with this compound?
A2: this compound is a highly potent FXR agonist with a reported EC50 value of 8 nM in a human cell reporter assay[1]. For in vitro cell-based assays, a starting concentration in the low nanomolar range (e.g., 1-10 nM) is recommended. Concentration ranges used in published studies often span from low nanomolar to low micromolar to determine dose-response curves[1][6]. It is always best to perform a dose-response experiment to determine the optimal concentration for your specific cell type and endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is a hydrophobic molecule and should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is completely dissolved by vortexing. Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: My cells seem to be dying after treatment with this compound, even at concentrations where I don't see any precipitate. What could be the cause?
A4: If you observe cytotoxicity in the absence of visible precipitation, consider the following:
-
DMSO Toxicity: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically ≤0.1% for most cell lines[2][3][4][5]. Run a vehicle control (medium with the same final concentration of DMSO but without this compound) to assess the effect of the solvent on your cells.
-
Compound-Specific Cytotoxicity: While this compound is developed as a therapeutic agent, it could exhibit cytotoxic effects at high concentrations in certain cell lines. Perform a dose-response experiment and assess cell viability (e.g., using an MTT or LDH assay) to determine the cytotoxic threshold of this compound for your specific cells.
-
Micro-precipitation: It is possible that fine, microscopic precipitates are forming that are not easily visible to the naked eye. These can still have cytotoxic effects. Try the quantitative assessment method described in Protocol 1 to detect subtle precipitation.
Q5: Can I use a solvent other than DMSO to dissolve this compound?
A5: While DMSO is the most common solvent for dissolving hydrophobic compounds for cell culture use, other organic solvents like ethanol may also be used. However, you must ensure that the final concentration of any solvent used is compatible with your cells and does not interfere with your assay. A vehicle control is always necessary. For any new solvent, it is crucial to perform a solubility test and a vehicle toxicity test.
Visualizations
Signaling Pathway of this compound as an FXR Agonist
Caption: Signaling pathway of this compound activating the Farnesoid X Receptor (FXR).
Experimental Workflow for Solubility Assessment
Caption: Workflow for determining the maximum soluble concentration of this compound.
Logical Flow for Troubleshooting Precipitation
Caption: Troubleshooting flowchart for this compound precipitation in cell culture.
References
- 1. enanta.com [enanta.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. enanta.com [enanta.com]
- 7. worldscientific.com [worldscientific.com]
- 8. In vitro release of hydrophobic drugs by oleogel rods with biocompatible gelators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
Edp-305 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of Edp-305 in research models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1] FXR is a key regulator of bile acid, lipid, and glucose metabolism.[2] Activation of FXR by this compound leads to the regulation of target gene expression, including the induction of Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 15 (FGF15) in the ileum, and SHP and Bile Salt Export Pump (BSEP) in the liver, while suppressing Cholesterol 7 alpha-hydroxylase (CYP7A1).[3]
Q2: What are the most commonly reported off-target effects or adverse events associated with this compound in clinical studies?
The most common adverse event reported in a phase II clinical trial for NASH was pruritus (itching).[4] Other reported adverse events (≥5% incidence) include nausea, vomiting, diarrhea, headache, and dizziness.[4] Pruritus is considered a class effect of FXR agonists.[5]
Q3: Does this compound have any known cross-reactivity with other receptors?
Preclinical data indicates that this compound is highly selective for FXR with minimal activity against the G protein-coupled bile acid receptor 1 (TGR5).[6][7] This is a notable distinction from the first-in-class FXR agonist, obeticholic acid (OCA), which also activates TGR5.[7]
Q4: Are there any known drug-drug interactions with this compound?
Preclinical and clinical studies indicate that this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[8][9] Therefore, co-administration with strong or moderate inhibitors or inducers of CYP3A4 is not recommended.[8][9] Caution is also advised when co-administering this compound with substrates of CYP1A2 that have a narrow therapeutic index, as there is a potential for increased exposure of the substrate.[8][9]
Troubleshooting Guides
Issue 1: Unexpected Pruritus or Itch-Related Behaviors in Animal Models
Q: We are observing excessive scratching behavior in our animal models treated with this compound. Is this an expected off-target effect, and what is the underlying mechanism?
A: Yes, pruritus is a known, dose-dependent off-target effect of this compound and other FXR agonists.[5][10] The exact mechanism of FXR agonist-induced pruritus is not fully elucidated, but it is thought to be distinct from the pruritus associated with high levels of bile acids in cholestasis.[5] One potential mediator that may be involved is interleukin-31 (IL-31), as its levels have been shown to correlate with pruritus in patients with liver disease treated with FXR agonists.[5]
Troubleshooting Steps:
-
Dose Reduction: Determine if the scratching behavior is dose-dependent by testing lower concentrations of this compound.
-
Monitor Animal Welfare: Closely monitor the animals for signs of skin lesions or distress and consult with veterinary staff.
-
Consider Antihistamines (with caution): While the pruritus is not believed to be primarily histamine-mediated, the use of antihistamines could be explored to rule out any contribution from histamine release. However, their efficacy may be limited.[11]
-
Investigate IL-31 Levels: If feasible, measure serum or tissue levels of IL-31 to investigate its potential involvement in your model.
Issue 2: Unanticipated Changes in Lipid Profiles
Q: Our in vivo studies with this compound are showing unexpected alterations in serum lipid levels, specifically an increase in LDL cholesterol and a decrease in HDL cholesterol. Is this a known off-target effect?
A: Yes, alterations in lipid profiles are a known class effect of FXR agonists.[8][10] While preclinical studies in some animal models have shown that this compound can lower plasma and liver lipid content, including cholesterol, triglycerides, and free fatty acids,[12][13] clinical data has shown a dose-dependent decrease in HDL cholesterol with this compound treatment.[14] Studies with other FXR agonists have demonstrated increases in LDL cholesterol.[8][10] This effect is thought to be due to FXR-mediated downregulation of the LDL receptor (LDLR) in the liver.[10]
Troubleshooting Steps:
-
Confirm Dose and Formulation: Double-check the dose calculations and the stability and proper formulation of the this compound compound.
-
Comprehensive Lipid Panel: Perform a complete lipid panel analysis (Total Cholesterol, LDL, HDL, Triglycerides) at multiple time points to characterize the changes accurately.
-
Gene Expression Analysis: Analyze the expression of key genes involved in cholesterol metabolism in the liver, such as LDLR, SREBP-2, PCSK9, and CYP7A1, using qRT-PCR to investigate the underlying mechanism.
-
Consider the Animal Model: Be aware that the effects of FXR agonists on lipid metabolism can differ between species.[15] Results from rodent models may not always directly translate to human responses.
Issue 3: Inconsistent or Unexpected Results in In Vitro Assays
Q: We are observing high variability in our in vitro experiments (e.g., cell viability, gene expression) with this compound. What could be the cause?
A: Inconsistent results in in vitro assays can stem from several factors related to experimental design and execution.
Troubleshooting Steps:
-
Cell Line Integrity: Ensure the use of low-passage, authenticated cell lines. FXR expression and cellular signaling pathways can change with continuous passaging.[16]
-
Serum and Media Variability: Components in fetal bovine serum (FBS) can interfere with nuclear receptor signaling. Consider using serum-free media for the duration of the this compound treatment or test different lots of FBS.[16]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is at a non-toxic level for your specific cell line.[16]
-
Compound Stability: Confirm the stability of your this compound stock solution. Improper storage can lead to degradation and reduced activity.[16]
-
Assay-Specific Controls: Include appropriate positive and negative controls in every experiment. For gene expression analysis, this would include a known FXR agonist as a positive control and a vehicle-only control.
Quantitative Data Summary
Table 1: Incidence of Common Adverse Events with this compound in a 12-Week Phase II NASH Study [4]
| Adverse Event | Placebo (n=24) | This compound 1 mg (n=55) | This compound 2.5 mg (n=53) |
| Pruritus | 4.2% | 9.1% | 50.9% |
| Nausea | 4.2% | 7.3% | 13.2% |
| Diarrhea | 4.2% | 5.5% | 9.4% |
| Headache | 8.3% | 7.3% | 7.5% |
| Dizziness | 0% | 1.8% | 7.5% |
| Vomiting | 0% | 1.8% | 5.7% |
Table 2: Effects of this compound on Lipid Parameters in a 12-Week Phase II NASH Study [14]
| Parameter | Placebo | This compound 1 mg | This compound 2.5 mg |
| Change in HDL Cholesterol | No change | ~2% decrease | ~8% decrease |
| Change in LDL Cholesterol | Trend of an increase | Not specified | Trend of an increase |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and can be used to assess the cytotoxic potential of this compound.[6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Quantification of FXR Target Gene Expression by qRT-PCR
This protocol provides a general framework for analyzing the on-target activity of this compound by measuring the expression of its downstream target genes.[17][18][19]
-
Cell/Tissue Treatment: Treat cells or animal models with this compound for a specified duration.
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes for your target genes (e.g., SHP, FGF19, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Assessment of Liver Fibrosis using Picrosirius Red Staining
This protocol is a standard method for visualizing and quantifying collagen deposition in liver tissue sections.[20][21]
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded liver sections.
-
Staining: Incubate the sections in a Picrosirius red solution for 1 hour.
-
Washing: Briefly rinse the slides in two changes of acetic acid solution followed by absolute alcohol.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear with xylene before mounting with a permanent mounting medium.
-
Imaging and Quantification: Capture images of the stained sections using a bright-field or polarized light microscope. Quantify the collagen proportionate area (CPA) using image analysis software.
Histological Assessment of Hepatocyte Ballooning
-
Tissue Staining: Stain liver sections with Hematoxylin and Eosin (H&E).
-
Microscopic Evaluation: A trained pathologist should examine the slides under a light microscope.
-
Scoring: Hepatocyte ballooning can be scored based on its presence and severity (e.g., none, few, many). The NASH Clinical Research Network (CRN) scoring system is a commonly used standard.[23]
Visualizations
Caption: this compound activates the FXR signaling pathway.
Caption: General workflow for assessing this compound effects.
Caption: Logical steps for troubleshooting unexpected results.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dojindo.com [dojindo.com]
- 4. This compound in patients with NASH: A phase II double-blind placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Treatment with the natural FXR agonist chenodeoxycholic acid reduces clearance of plasma LDL whilst decreasing circulating PCSK9, lipoprotein(a) and apolipoprotein C-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of drug-drug interaction potential with this compound, a farnesoid X receptor agonist, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. enanta.com [enanta.com]
- 13. enanta.com [enanta.com]
- 14. researchgate.net [researchgate.net]
- 15. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. HistoIndex and Global Liver Experts Advance Stain-free AI Quantification of Hepatocyte Ballooning as a Reproducible Approach and Potential Endpoint for NASH Clinical Trials - HistoIndex [histoindex.com]
- 23. researchgate.net [researchgate.net]
- 24. HistoIndex and Global Liver Experts Advance Stain-free AI Quantification of Hepatocyte Ballooning as a Reproducible Approach and Potential Endpoint for NASH Clinical Trials [prnewswire.com]
- 25. histoindex.com [histoindex.com]
- 26. Perspectives on NASH Histology: Cellular Ballooning | Annals of Hepatology [elsevier.es]
Technical Support Center: Managing Pruritus in EDP-305 Clinical Trials
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing pruritus as a side effect in clinical trials involving the farnesoid X receptor (FXR) agonist, EDP-305.
Troubleshooting Guides
This section offers a question-and-answer format to address specific issues that may arise during your experiments.
Issue: A trial participant reports new onset of itching after starting this compound.
-
Question: What are the immediate steps to take when a participant reports pruritus?
-
Answer:
-
Assess Severity: Quantify the severity of the pruritus using a standardized scale, such as the Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS). Characterize the itch, including its location, intensity, and impact on the participant's quality of life and sleep.
-
Review Concomitant Medications: Check for any new medications that could be contributing to the pruritus.
-
Physical Examination: Perform a dermatological examination to rule out other causes of itching, such as primary skin diseases.
-
Patient Counseling: Educate the patient on general skin care measures, such as using lukewarm water for bathing, applying emollients to dry skin, and avoiding irritants like harsh soaps or fabrics.
-
Issue: Pruritus persists or worsens despite initial management.
-
Question: What are the recommended pharmacological interventions for this compound-induced pruritus?
-
Answer: A stepwise approach to pharmacological management is recommended.
-
First-Line Therapy: Bile acid sequestrants, such as cholestyramine, are often the initial treatment for cholestatic pruritus.[1][2][3] These agents bind bile acids in the intestine, preventing their reabsorption.[3]
-
Second-Line Therapy: If bile acid sequestrants are ineffective or not tolerated, consider introducing rifampin.[3] Rifampin is a pregnane X receptor agonist that can modulate bile acid metabolism.[3]
-
Third-Line Options: Opioid antagonists like naltrexone or selective serotonin reuptake inhibitors (SSRIs) such as sertraline have also been used to manage cholestatic pruritus.[1][2]
-
Dose Modification of this compound: If pruritus remains severe and refractory to treatment, consider a dose reduction or temporary interruption of this compound as per the clinical trial protocol.
-
Issue: A participant is considering discontinuing the trial due to severe pruritus.
-
Question: What strategies can be employed to improve treatment adherence in participants experiencing significant pruritus?
-
Answer:
-
Emphasize Open Communication: Foster a strong investigator-participant relationship where the participant feels comfortable reporting the severity and impact of their symptoms.
-
Aggressive Symptom Management: Proactively manage the pruritus with the stepwise approach outlined above.
-
Patient Education: Reiterate the importance of the clinical trial and the potential benefits of the treatment, while acknowledging the discomfort of the side effect.
-
Quality of Life Assessment: Regularly assess the participant's quality of life to understand the full impact of the pruritus and to guide management decisions.
-
Frequently Asked Questions (FAQs)
What is the mechanism behind this compound-induced pruritus?
This compound is an agonist of the farnesoid X receptor (FXR). Activation of FXR can lead to an increase in the expression of Interleukin-31 (IL-31), a cytokine known to be a key mediator of pruritus.[1][4] This suggests that pruritus is a class effect of FXR agonists.[4]
What is the reported incidence of pruritus in this compound clinical trials?
In a Phase II study of this compound for non-alcoholic steatohepatitis (NASH), pruritus was the most common adverse event.[5][6] The incidence was dose-dependent, occurring in 50.9% of patients in the 2.5 mg group, 9.1% in the 1 mg group, and 4.2% in the placebo group.[5][6]
How frequently does pruritus lead to discontinuation of this compound?
In the same Phase II study, discontinuation due to pruritus was also dose-dependent. 20.8% of patients in the 2.5 mg group and 1.8% in the 1 mg group discontinued the study drug due to this side effect.[5][6][7]
Data Presentation
Table 1: Incidence of Pruritus in Phase II this compound Clinical Trial
| Treatment Group | Incidence of Pruritus |
| This compound (2.5 mg) | 50.9% |
| This compound (1 mg) | 9.1% |
| Placebo | 4.2% |
Source: Phase II double-blind placebo-controlled dose-ranging study of this compound in patients with NASH.[5][6]
Table 2: Discontinuation Rates due to Pruritus in Phase II this compound Clinical Trial
| Treatment Group | Discontinuation Rate due to Pruritus |
| This compound (2.5 mg) | 20.8% |
| This compound (1 mg) | 1.8% |
| Placebo | 0% |
Source: Phase II double-blind placebo-controlled dose-ranging study of this compound in patients with NASH.[5][6][7]
Experimental Protocols
Protocol 1: Assessment of Pruritus Severity
-
Tool: Use a 100-mm Visual Analog Scale (VAS), where 0 mm represents "no itch" and 100 mm represents "the worst itch imaginable."
-
Procedure:
-
Provide the participant with the VAS line.
-
Instruct the participant to mark a single point on the line that best represents the severity of their itching over the past 24 hours.
-
Measure the distance in millimeters from the "no itch" end to the participant's mark.
-
Record the measurement in the participant's case report form.
-
-
Frequency: Perform this assessment at baseline and at each follow-up visit.
Protocol 2: Stepwise Pharmacological Management of Pruritus
-
Step 1: First-Line Treatment
-
Initiate cholestyramine at a dose of 4 grams once or twice daily, taken with meals.
-
Advise the participant to take other medications at least 1 hour before or 4-6 hours after cholestyramine to avoid absorption interference.
-
Assess the response after 1-2 weeks.
-
-
Step 2: Second-Line Treatment
-
If pruritus persists, discontinue cholestyramine and initiate rifampin at a dose of 150 mg once daily.
-
The dose can be titrated up to 300 mg twice daily as needed.
-
Monitor liver function tests regularly due to the risk of hepatotoxicity.
-
-
Step 3: Third-Line Treatment
-
If rifampin is not effective or contraindicated, consider naltrexone, starting at a low dose of 12.5-25 mg daily and titrating up to 50 mg daily as tolerated.
-
Alternatively, sertraline can be initiated at 25-50 mg daily and increased to 75-100 mg daily.
-
-
Step 4: this compound Dose Modification
-
If pruritus remains uncontrolled, consider reducing the dose of this compound or temporarily interrupting treatment as specified in the clinical trial protocol.
-
Visualizations
Caption: Signaling pathway of this compound-induced pruritus.
Caption: Experimental workflow for managing pruritus.
References
- 1. Managing pruritus in chronic liver disease: An in-depth narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Scratching the Itch: Management of pruritus in cholestatic liver disease | AASLD [aasld.org]
- 4. IL‐31 levels correlate with pruritus in patients with cholestatic and metabolic liver diseases and is farnesoid X receptor responsive in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in patients with NASH: A phase II double-blind placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. enanta.com [enanta.com]
troubleshooting inconsistent results in Edp-305 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Edp-305. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our EC50 values for this compound in our cell-based reporter assays. What are the potential causes and solutions?
A1: High variability in EC50 values can stem from several factors. Here are some common causes and troubleshooting steps:
-
Cell Line Health and Passage Number: Ensure your cells (e.g., CHO, HEK293) are healthy, free from contamination, and within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.
-
Compound Stability and Storage: this compound, like any small molecule, should be stored correctly according to the manufacturer's instructions to prevent degradation. Prepare fresh dilutions for each experiment from a validated stock solution.
-
Assay Conditions: Inconsistencies in incubation times, temperature, and CO2 levels can impact cellular metabolism and reporter gene expression. Standardize these parameters across all experiments.
-
Reagent Quality: Use high-quality, validated reagents, including cell culture media, serum, and transfection reagents. Batch-to-batch variability in these reagents can affect results.
-
Luciferase Assay Signal Stability: If using a luciferase-based reporter, ensure the signal is stable over the measurement period. Follow the manufacturer's protocol for the luciferase substrate and allow for appropriate signal stabilization before reading.
Q2: Our in vivo experiments with this compound in mouse models of NASH are not showing the expected reduction in hepatocyte ballooning. What should we check?
A2: A lack of efficacy in in vivo models can be multifactorial. Consider the following:
-
Animal Model and Disease Induction: The choice of model is critical. This compound has shown efficacy in models like the streptozotocin-high fat diet (STAM™) model and a dietary induced NASH (DIN) model.[1] Ensure your chosen model develops the key histopathological features of NASH, including hepatocyte ballooning.
-
Dosing and Administration: Verify the correct dosage and route of administration. This compound is typically administered via oral gavage.[2] Inconsistent gavage technique can lead to variability in drug exposure.
-
Treatment Duration: The duration of treatment is crucial. In some studies, treatment for several weeks was necessary to observe significant effects on liver histology.[3][4]
-
Histopathological Analysis: The scoring of hepatocyte ballooning can be subjective. Ensure that the analysis is performed by a trained pathologist who is blinded to the treatment groups to minimize bias.
Q3: We are seeing inconsistent gene expression results (SHP, CYP7A1) after this compound treatment in our cell culture experiments. How can we improve reproducibility?
A3: Gene expression analysis can be sensitive to several variables. To improve reproducibility:
-
Cell Seeding Density: Ensure a consistent cell seeding density across all wells and experiments. Cell confluency can significantly impact gene expression.
-
Treatment Time: The timing of this compound treatment is critical. For instance, in HuH7.5 cells, a 10-hour treatment has been shown to be effective for analyzing changes in SHP, BSEP, and CYP7A1 expression.[2]
-
RNA Isolation and Quality: Use a standardized method for RNA isolation and ensure the RNA is of high quality (RIN > 8). Poor quality RNA can lead to unreliable qPCR results.
-
Primer/Probe Efficiency: Validate the efficiency of your qPCR primers or probes for your target genes and housekeeping genes to ensure accurate quantification.
-
Housekeeping Gene Selection: Use a stable housekeeping gene that is not affected by this compound treatment in your specific cell type. 18S ribosomal RNA has been used as a control in some studies.[2]
Troubleshooting Guides
Issue: Low Potency or Efficacy in FXR Reporter Assays
| Potential Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the concentration of your stock solution and ensure accurate serial dilutions. |
| Suboptimal Cell Transfection | Optimize your transfection protocol for the specific cell line (e.g., CHO, HEK293). Use a positive control to confirm transfection efficiency. |
| Reporter Construct Issues | Verify the integrity and sequence of your FXR and luciferase reporter constructs. |
| Cell Line Not Responsive to FXR Agonists | Confirm that your cell line expresses functional FXR. Test a known FXR agonist like chenodeoxycholic acid (CDCA) or obeticholic acid (OCA) as a positive control.[1][2] |
Issue: Unexpected Cytotoxicity in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Perform a dose-response curve to determine the optimal non-toxic concentration range of this compound for your specific cell line. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is low and consistent across all wells. A typical final concentration is 0.1-0.2%.[2] |
| Contamination | Regularly check your cell cultures for microbial contamination. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | This compound Value | Comparator (OCA) | Reference |
| Chimeric FXR Reporter | CHO | EC50 | Not specified, but potent | 569 ± 110 nM | [1] |
| Full-length human FXR Reporter | HEK293 | EC50 | 8 nM | 130 nM | [1][2] |
| TGR5 Activation | CHO | EC50 | > 15 µM | 0.381 µM | [5] |
Table 2: In Vivo Efficacy of this compound in NASH Mouse Models
| Model | Treatment | Dose | Key Findings | Reference |
| STAM™ | This compound | 3 or 10 mg/kg | Significant reduction in hepatocyte ballooning and NAFLD Activity Score (NAS). | [1] |
| DIN | This compound | 10 or 30 mg/kg | Significantly decreased liver steatosis, hepatocyte ballooning, and NAS. Reduced hepatic cholesterol, triglycerides, and fatty acids. | [1][3] |
| BALBc.Mdr2-/- | This compound | 10 or 30 mg/kg/day | Reduced serum transaminases and portal pressure. Suppressed periportal bridging fibrosis. | [4] |
| MCD Diet | This compound | 10 or 30 mg/kg/day | Reduced serum ALT and inhibited perisinusoidal fibrosis. | [4] |
Experimental Protocols
FXR Reporter Gene Assay (HEK293 Cells)
-
Cell Seeding: Seed HEK293 cells into 96-well plates at a density that will result in approximately 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a full-length human FXR expression vector and a luciferase reporter vector containing FXR response elements.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 22-24 hours.[2]
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Plot the luciferase activity against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Gene Expression Analysis in HuH7.5 Cells
-
Cell Seeding: Seed HuH7.5 cells in tissue culture plates in serum-reduced media (e.g., 1% FBS) overnight.[2]
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control for 10 hours.[2]
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercially available kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for target genes (e.g., SHP, BSEP, CYP7A1) and a stable housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: this compound activates the FXR signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. enanta.com [enanta.com]
- 2. enanta.com [enanta.com]
- 3. This compound, a novel and highly potent farnesoid X receptor agonist, improves liver steatosis, ballooning and non-alcoholic fatty liver disease (NAFLD) activity score (NAS) in a diet-induced murine model of non-alcoholic steatohepatitis [natap.org]
- 4. A novel non-bile acid FXR agonist this compound potently suppresses liver injury and fibrosis without worsening of ductular reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
Technical Support Center: Addressing Variability in Animal Models Treated with Edp-305
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Edp-305 in preclinical animal models. Our goal is to help you identify and mitigate sources of variability in your experiments to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective, orally bioavailable, non-bile acid agonist of the Farnesoid X Receptor (FXR).[1][2] FXR is a nuclear receptor highly expressed in the liver, intestine, and kidneys, where it acts as a primary regulator of bile acid, lipid, and glucose metabolism.[2] Upon activation by this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences to regulate the expression of target genes involved in these metabolic pathways, as well as in inflammation and fibrosis.[3]
Q2: Which animal models are commonly used to evaluate the efficacy of this compound?
Several preclinical animal models are used to study the effects of this compound on non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and liver fibrosis. These include:
-
Diet-Induced NASH (DIN) Models:
-
Genetic Models:
-
Mdr2 knockout (Mdr2-/-) mouse model of biliary fibrosis.[5]
-
-
Surgically-Induced Models:
-
Bile Duct Ligation (BDL) rat model of cholestatic liver injury and fibrosis.[6]
-
-
Toxin-Induced Models:
-
Diethylnitrosamine (DEN)-induced rat model of cirrhosis and hepatocellular carcinoma.[6]
-
Q3: What are the expected therapeutic effects of this compound in these animal models?
In various preclinical models, this compound has been shown to:
-
Reduce serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[4][5]
-
Reduce hepatocyte ballooning and lobular inflammation, leading to a lower NAFLD Activity Score (NAS).[1][2]
-
Attenuate liver fibrosis by reducing collagen deposition.[4][5][6]
-
Modulate the expression of genes involved in fibrosis and inflammation.[6][7]
Troubleshooting Guide: Addressing Variability in Experimental Outcomes
Variability in animal model studies can arise from multiple sources. This guide provides a question-and-answer format to troubleshoot common issues encountered during experiments with this compound.
Issue 1: High variability in liver enzyme (ALT/AST) levels between animals in the same treatment group.
-
Question: We are observing a wide range of ALT and AST levels in mice treated with the same dose of this compound. What could be the cause?
-
Answer: High variability in liver enzyme levels can stem from several factors:
-
Genetic Background: Different mouse strains exhibit varying susceptibility to liver injury. For instance, C57BL/6J mice are commonly used but can show intra-strain variations. Ensure you are using a consistent and well-characterized strain from a reputable vendor.
-
Dietary Inconsistencies: The composition of the diet used to induce NASH can significantly impact disease severity. Even minor variations in fat source, cholesterol content, or sugar type between diet batches can lead to different degrees of liver injury. It is crucial to use a standardized diet from a single supplier for the entire study.
-
Gut Microbiome: The gut microbiome influences liver health. Differences in the microbiome between animals, even within the same housing, can contribute to variations in liver enzyme levels. Co-housing animals or using litter from a common source may help normalize the microbiome.
-
Dosing Accuracy: Inconsistent administration of this compound, particularly via oral gavage, can lead to variable drug exposure. Ensure all technicians are properly trained in the gavage technique to minimize stress and ensure accurate delivery.
-
Issue 2: Inconsistent anti-fibrotic effects of this compound observed through histological analysis.
-
Question: Our histological scoring of liver fibrosis (e.g., using Sirius Red staining) shows inconsistent results, with some this compound treated animals showing significant improvement while others do not. Why might this be happening?
-
Answer: Inconsistent anti-fibrotic effects can be due to:
-
Subjectivity in Histological Scoring: Histological assessment of fibrosis is inherently subjective and prone to inter- and intra-observer variability. To mitigate this, have slides scored by at least two independent, blinded pathologists. Utilizing digital pathology and quantitative image analysis software can also provide more objective measurements of collagen deposition.
-
Sampling Error: The distribution of fibrosis within the liver can be heterogeneous. Ensure that tissue sections are taken from the same liver lobe for all animals to maintain consistency.
-
Severity of Baseline Fibrosis: If treatment is initiated at different stages of fibrosis, the response to this compound may vary. Stratify animals into treatment groups based on baseline disease severity if possible (e.g., using a pre-treatment biopsy or non-invasive markers).
-
Surgical Model Variability: In models like Bile Duct Ligation (BDL), variations in surgical technique can lead to different degrees of cholestasis and subsequent fibrosis. Ensure that all surgeries are performed by a highly skilled individual following a standardized protocol.
-
Issue 3: Variable gene expression results for FXR target genes (e.g., SHP, FGF15) in response to this compound.
-
Question: We are seeing inconsistent upregulation of FXR target genes in the liver and ileum of mice treated with this compound. What could be the reason for this variability?
-
Answer: Variability in gene expression can be attributed to:
-
Timing of Tissue Collection: The expression of FXR target genes can be transient. It is critical to harvest tissues at a consistent time point post-dosing for all animals.
-
RNA Quality: The quality of the extracted RNA is paramount for reliable gene expression analysis. Ensure proper tissue preservation (e.g., flash-freezing in liquid nitrogen) and use a validated RNA extraction protocol to obtain high-quality RNA.
-
Technical Variability in qPCR: Minor differences in pipetting, reverse transcription efficiency, and qPCR cycling conditions can lead to variable results. Use master mixes, perform reactions in triplicate, and include appropriate controls (e.g., no-template control, reverse transcriptase negative control) to minimize technical error.
-
Animal-to-Animal Biological Variation: Even with standardized conditions, inherent biological differences between animals will lead to some variation in gene expression. Increasing the number of animals per group can help to overcome this and increase the statistical power of your study.
-
Data Presentation
Table 1: Summary of this compound Efficacy in Different Preclinical Models
| Animal Model | This compound Dose | Key Efficacy Endpoints and Observations | Reference |
| Diet-Induced NASH (DIN) Mouse | 10 and 30 mg/kg/day | Significantly decreased hepatocyte ballooning and total NAFLD Activity Score (NAS). Reduced plasma total cholesterol and hepatic lipids. | [1][2] |
| STAM™ Mouse (Streptozotocin-High Fat Diet) | 3 and 10 mg/kg/day | Significantly reduced hepatocyte ballooning and total NAS. | [2] |
| BALB/c.Mdr2-/- Mouse (Biliary Fibrosis) | 10 and 30 mg/kg/day | Reduced serum transaminases by up to 53%. Suppressed periportal bridging fibrosis with up to a 39% decrease in collagen deposition. | [5] |
| Methionine/Choline-Deficient (MCD) Diet Mouse | 10 and 30 mg/kg/day | Reduced serum ALT by 62%. Profoundly inhibited perisinusoidal fibrosis with over 80% reduction in collagen deposition. | [5] |
| Bile Duct Ligation (BDL) Rat | 10 and 30 mg/kg/day | Dose-dependent reduction in collagen proportional area. Reduced hepatic hydroxyproline levels. | [6] |
| DEN-Induced Cirrhosis Rat | 10 and 30 mg/kg/day | Dose-dependently decreased serum ALT, AST, and bilirubin. Reduced fibrosis, ascites development, and HCC development. | [6] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
This protocol describes the preparation of an this compound suspension in 0.5% methylcellulose and its administration via oral gavage.
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP)
-
Sterile, deionized water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
1 mL syringes
-
20-22 gauge, 1.5-inch curved, ball-tipped gavage needles
-
Animal scale
Procedure:
-
Vehicle Preparation (0.5% Methylcellulose): a. Heat approximately one-third of the final required volume of deionized water to 60-70°C. b. Slowly add the methylcellulose powder while stirring vigorously to wet the powder. c. Once dispersed, remove from heat and add the remaining two-thirds of the required volume as cold deionized water. d. Continue stirring until the solution is clear and homogenous. Store at 4°C.[8]
-
This compound Suspension Preparation: a. Calculate the required amount of this compound based on the desired dose and the number of animals. b. Weigh the this compound powder and place it in a mortar. c. Add a small volume of the 0.5% methylcellulose vehicle and triturate to form a uniform paste. d. Gradually add the remaining vehicle while stirring to achieve the final desired concentration. e. Before each use, vortex the suspension thoroughly to ensure homogeneity.[8]
-
Oral Gavage Administration: a. Weigh the mouse to determine the precise dosing volume (typically 5-10 mL/kg). b. Gently restrain the mouse by scruffing the neck to immobilize the head. c. Insert the gavage needle into the diastema (gap between incisors and molars) and advance it gently along the roof of the mouth towards the esophagus. d. The needle should pass smoothly without resistance. If resistance is felt, withdraw and reposition. e. Dispense the suspension slowly and steadily. f. Withdraw the needle and return the mouse to its cage.[9]
Protocol 2: Sirius Red Staining for Collagen in Liver Sections
This protocol outlines the procedure for staining collagen fibers in paraffin-embedded liver sections using Picro-Sirius Red.
Materials:
-
Deparaffinized and rehydrated liver sections on slides
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated aqueous picric acid)
-
Weigert's hematoxylin (optional, for nuclear counterstaining)
-
Acidified water (0.5% acetic acid in water)
-
Ethanol (70%, 95%, 100%)
-
Xylene or xylene substitute
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene (2 changes, 5 minutes each). b. Immerse in 100% ethanol (2 changes, 3 minutes each). c. Immerse in 95% ethanol (2 changes, 3 minutes each). d. Immerse in 70% ethanol (3 minutes). e. Rinse in distilled water.[10]
-
(Optional) Nuclear Staining: a. Stain nuclei with Weigert's hematoxylin for 8 minutes. b. Wash in running tap water for 10 minutes.[10]
-
Sirius Red Staining: a. Stain in Picro-Sirius Red solution for 60 minutes.[10][11]
-
Washing and Dehydration: a. Wash in two changes of acidified water.[10][11] b. Dehydrate quickly through 95% ethanol and 100% ethanol (2 changes each).
-
Clearing and Mounting: a. Clear in xylene (2 changes, 5 minutes each). b. Coverslip with a resinous mounting medium.[10]
Expected Results: Collagen fibers will stain red, while cytoplasm will stain yellow. Under polarized light, thicker collagen fibers (Type I) will appear yellow-orange, and thinner fibers (Type III) will appear green.[12]
Protocol 3: RNA Extraction from Mouse Liver Tissue
This protocol provides a general method for total RNA extraction from mouse liver tissue using a TRIzol-based reagent.
Materials:
-
Fresh or frozen mouse liver tissue (10-50 mg)
-
TRIzol or similar phenol-guanidine isothiocyanate-based reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Homogenizer (e.g., rotor-stator or bead beater)
-
RNase-free microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Homogenization: a. Place the liver tissue in a tube containing 1 mL of TRIzol reagent. b. Homogenize the tissue until no visible tissue fragments remain.[13]
-
Phase Separation: a. Incubate the homogenate for 5 minutes at room temperature. b. Add 0.2 mL of chloroform per 1 mL of TRIzol used. c. Shake the tube vigorously for 15 seconds and incubate for 3 minutes at room temperature. d. Centrifuge at 12,000 x g for 15 minutes at 4°C.[13]
-
RNA Precipitation: a. Carefully transfer the upper, colorless aqueous phase to a new RNase-free tube. b. Add 0.5 mL of isopropanol per 1 mL of TRIzol used. c. Mix and incubate for 10 minutes at room temperature. d. Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.[13]
-
RNA Wash: a. Discard the supernatant. b. Wash the pellet with at least 1 mL of 75% ethanol per 1 mL of TRIzol used. c. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[13]
-
RNA Solubilization: a. Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry. b. Resuspend the pellet in an appropriate volume of RNase-free water. c. Incubate at 55-60°C for 10 minutes to aid dissolution.[14]
-
Quantification and Quality Control: a. Determine RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer. b. Assess RNA integrity (RIN value) using an Agilent Bioanalyzer or similar instrument.
Visualizations
References
- 1. enanta.com [enanta.com]
- 2. enanta.com [enanta.com]
- 3. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enanta.com [enanta.com]
- 5. A novel non-bile acid FXR agonist this compound potently suppresses liver injury and fibrosis without worsening of ductular reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
- 7. enanta.com [enanta.com]
- 8. benchchem.com [benchchem.com]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genecopoeia.com [genecopoeia.com]
- 11. med.emory.edu [med.emory.edu]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. diagenode.com [diagenode.com]
potential for Edp-305-induced cytotoxicity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing EDP-305 in in vitro cytotoxicity and functional studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound is a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[1][2][3] In vitro, this compound activates FXR, leading to the transcription of target genes that play roles in protecting hepatocytes from bile acid-induced cytotoxicity, regulating lipid metabolism, and reducing inflammation.[1][4] It is a non-bile acid agonist, designed to have high potency and selectivity for FXR with minimal activity against other receptors like TGR5.[2][3]
Q2: In which cell lines has this compound been shown to be active?
A2: this compound has demonstrated activity in various human liver cell lines, including Huh7.5, HepG2, and HepaRG cells, where it regulates the expression of FXR target genes.[1][2] It has also been shown to be effective in primary human hepatic stellate cells.[5]
Q3: What are the expected effects of this compound on gene expression in vitro?
A3: In appropriate cell lines, this compound treatment is expected to upregulate the expression of key FXR target genes such as the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP).[2] Conversely, it is expected to downregulate the expression of genes like Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2]
Q4: Is this compound expected to be cytotoxic?
A4: The primary role of FXR activation is to protect liver cells from bile acid-induced cytotoxicity.[1][6] Therefore, this compound is generally expected to be hepato-protective rather than cytotoxic. However, at very high concentrations, off-target effects or compound-specific properties could potentially lead to cytotoxicity. Standard cytotoxicity assays are recommended to determine the safe concentration range for your specific cell line and experimental conditions.
Troubleshooting Guides
Below are common issues that may be encountered during in vitro experiments with this compound, along with potential causes and solutions.
Issue 1: No observable effect on target gene expression (e.g., SHP, BSEP).
| Potential Cause | Troubleshooting Steps |
| Cell line suitability | Confirm that your chosen cell line expresses functional FXR. Test a positive control FXR agonist (e.g., GW4064, obeticholic acid) to verify the responsiveness of the cell line. |
| This compound concentration | The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration. The reported EC50 for this compound is approximately 8 nM in a reporter assay.[2] |
| Incubation time | The incubation time may be insufficient for transcriptional changes to occur. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. |
| Reagent integrity | Ensure that the this compound stock solution is properly prepared and stored to prevent degradation. Prepare fresh dilutions for each experiment. |
| Assay sensitivity | Verify the sensitivity of your gene expression assay (e.g., qPCR). Check primer efficiency and ensure proper experimental controls are included. |
Issue 2: Unexpected cytotoxicity observed in assays like MTT, LDH, or CellTiter-Glo.
| Potential Cause | Troubleshooting Steps |
| High this compound concentration | Very high concentrations of any compound can lead to non-specific toxicity. Determine the cytotoxic concentration 50 (CC50) by testing a wide range of this compound concentrations. |
| Solvent toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. Ensure the final solvent concentration in the culture medium is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
| Cell culture conditions | Suboptimal cell culture conditions (e.g., contamination, over-confluence, nutrient depletion) can sensitize cells to compound treatment. Maintain healthy, sub-confluent cell cultures. |
| Assay interference | The this compound compound may interfere with the assay chemistry. Run a cell-free control with this compound and the assay reagents to check for direct chemical interactions. |
| Off-target effects | At high concentrations, this compound may have off-target effects. Consider evaluating the expression of general stress or apoptosis markers. |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assessment of this compound
This protocol outlines a general workflow for assessing the potential cytotoxicity of this compound using a common method like the MTT assay.
-
Cell Seeding:
-
Culture a suitable human liver cell line (e.g., HepG2, Huh7) in the recommended growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
-
Cytotoxicity Assay (MTT Example):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration to determine the CC50 value.
-
Visualizations
Caption: Workflow for in vitro cytotoxicity testing of this compound.
Caption: Simplified signaling pathway of this compound via FXR activation.
References
- 1. enanta.com [enanta.com]
- 2. enanta.com [enanta.com]
- 3. Enanta Announces New Preclinical Data on its FXR Agonist this compound for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
- 4. The Farnesoid X Receptor as a Master Regulator of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
drug-drug interaction considerations for Edp-305 in preclinical studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on drug-drug interaction (DDI) considerations for the farnesoid X receptor (FXR) agonist, EDP-305, in preclinical studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound identified in preclinical studies?
A1: Preclinical studies have identified that the primary enzyme responsible for the metabolism of this compound is Cytochrome P450 3A4 (CYP3A4)[1][2][3]. Therefore, a potential for drug-drug interactions exists when this compound is co-administered with strong inhibitors or inducers of CYP3A4. Biliary excretion has also been identified as a major elimination pathway for this compound.
Q2: What is the potential of this compound to inhibit cytochrome P450 (CYP) enzymes?
A2: Based on preclinical in vitro studies, this compound has a low potential to inhibit major CYP isoenzymes[1][3]. While specific IC50 values from preclinical assessments are not publicly detailed, the overall characterization suggests a low risk of clinically significant interactions due to direct CYP inhibition. A clinical DDI study in healthy volunteers, which was based on these preclinical findings, suggested caution when this compound is co-administered with sensitive CYP3A4 substrates and CYP1A2 substrates that have a narrow therapeutic index[1][3].
Q3: Does this compound have the potential to induce CYP enzymes?
A3: Preclinical assessments indicate that this compound has a low potential to induce CYP enzymes[1][2][3]. Standard in vitro assays using human hepatocytes likely showed that this compound is not a significant inducer of key CYP enzymes such as CYP1A2, CYP2B6, and CYP3A4 at relevant concentrations.
Q4: What is the likelihood of this compound interacting with drug transporters?
A4: The potential for this compound to interact with drug transporters is considered low and of unlikely clinical significance based on preclinical data[1][3]. In vitro studies would have evaluated this compound as a substrate and inhibitor of key uptake and efflux transporters (e.g., P-gp, BCRP, OATPs, OATs, OCTs).
Troubleshooting Guides
Issue: Unexpected variability in this compound exposure in co-administration studies.
-
Possible Cause: Co-administration with a compound that is a strong inhibitor or inducer of CYP3A4.
-
Troubleshooting Steps:
-
Review the known properties of the co-administered drug to determine if it is a modulator of CYP3A4.
-
If the co-administered drug is a known CYP3A4 inhibitor, consider that this compound exposure may be increased.
-
If the co-administered drug is a known CYP3A4 inducer, consider that this compound exposure may be decreased.
-
It is recommended to avoid co-administration with strong or moderate inhibitors and inducers of CYP3A4 in preclinical models to minimize variability in this compound exposure[1][3].
-
Issue: Altered pharmacokinetics of a co-administered drug in the presence of this compound.
-
Possible Cause: The co-administered drug is a sensitive substrate of CYP3A4 or a substrate of CYP1A2 with a narrow therapeutic index.
-
Troubleshooting Steps:
-
Verify if the co-administered drug is metabolized by CYP3A4 or CYP1A2.
-
Although preclinical data suggest a low inhibitory potential, the clinical DDI study advises caution with sensitive CYP3A4 substrates and narrow therapeutic index CYP1A2 substrates[1][3].
-
Consider conducting a pilot in vitro metabolism study with the co-administered drug in the presence and absence of this compound to directly assess the interaction potential.
-
Data Presentation
Table 1: Summary of Preclinical Drug-Drug Interaction Profile of this compound
| Interaction Type | Key Enzyme/Transporter | Preclinical Finding | Implication for Preclinical Studies |
| Metabolism | CYP3A4 | Primary metabolizing enzyme[1][2][3]. | High potential for interaction with strong CYP3A4 modulators. |
| CYP Inhibition | Major CYP Isoforms | Low potential for inhibition[1][3]. | Minimal impact expected on the clearance of co-administered CYP substrates. Caution advised with sensitive CYP3A4 and narrow therapeutic index CYP1A2 substrates[1]. |
| CYP Induction | CYP1A2, CYP2B6, CYP3A4 | Low potential for induction[1][3]. | Unlikely to significantly decrease the exposure of co-administered CYP substrates. |
| Transporter Interaction | P-gp, BCRP, OATPs, etc. | Low potential for interaction[1][3]. | Unlikely to affect or be affected by co-administered drugs that are transporter substrates or inhibitors. |
Experimental Protocols
While specific, detailed protocols for the preclinical DDI studies of this compound are not publicly available, the following are standard methodologies for the types of experiments referenced in the search results.
1. In Vitro CYP Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound that causes 50% inhibition of the activity of major CYP isoforms.
-
Methodology:
-
Human liver microsomes are incubated with a panel of specific CYP probe substrates (one for each major isoform, e.g., midazolam for CYP3A4).
-
A range of concentrations of this compound are added to the incubations.
-
The reaction is initiated by the addition of NADPH and incubated at 37°C.
-
The reaction is stopped, and the formation of the specific metabolite of the probe substrate is quantified using LC-MS/MS.
-
The rate of metabolite formation is compared to a vehicle control, and the IC50 value is calculated.
-
2. In Vitro CYP Induction Assay
-
Objective: To assess the potential of this compound to induce the expression of CYP1A2, CYP2B6, and CYP3A4.
-
Methodology:
-
Cryopreserved human hepatocytes are cultured in a sandwich configuration.
-
Cells are treated with a range of concentrations of this compound, a vehicle control, and known positive control inducers for several days.
-
After the treatment period, the cells are harvested.
-
The mRNA levels of the target CYP enzymes are quantified using qRT-PCR.
-
The fold induction of mRNA relative to the vehicle control is calculated to determine the induction potential. EC50 and Emax values can be determined from the concentration-response curve.
-
3. In Vitro Drug Transporter Interaction Assay
-
Objective: To determine if this compound is a substrate or inhibitor of key drug transporters.
-
Methodology:
-
Substrate Assessment: Membrane vesicles or cells overexpressing a specific transporter (e.g., P-gp, BCRP, OATP1B1) are used. The transport of radiolabeled or fluorescently tagged this compound across the membrane is measured in the presence and absence of ATP (for efflux transporters) or known inhibitors.
-
Inhibition Assessment: The transport of a known probe substrate for a specific transporter is measured in the presence and absence of a range of concentrations of this compound. A decrease in the transport of the probe substrate indicates inhibition, and an IC50 value can be determined.
-
Visualizations
Caption: Metabolic pathway of this compound and potential DDI with CYP3A4 modulators.
Caption: General workflow for preclinical in vitro drug-drug interaction assessment.
References
Technical Support Center: Mitigating Vehicle Effects in Edp-305 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the farnesoid X receptor (FXR) agonist, Edp-305, in in vivo experiments. The focus is on understanding and mitigating potential confounding effects of the vehicle used for drug delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, non-bile acid agonist of the Farnesoid X Receptor (FXR).[1][2][3][4] FXR is a nuclear receptor highly expressed in the liver and intestine that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][5] By activating FXR, this compound influences the transcription of numerous genes involved in these pathways, leading to reduced inflammation, and fibrosis in preclinical models of non-alcoholic steatohepatitis (NASH).[1][3][4]
Q2: What is the recommended vehicle for oral administration of this compound in preclinical models?
Based on published preclinical studies, the most commonly used vehicle for oral gavage of this compound is a 0.5% (w/v) aqueous suspension of methylcellulose.[4]
Q3: I am observing unexpected changes in my vehicle-only control group. What could be the cause?
While generally considered inert, the vehicle itself can sometimes induce physiological changes. For instance, long-term administration of methylcellulose has been shown to alter the gut microbiota composition in mice.[6] Additionally, some studies have reported that certain vehicles can influence metabolic parameters. For example, a study comparing Miglyol 812 to a methylcellulose/Tween 80 vehicle in rats showed that Miglyol 812 led to increased cholesterol and triglycerides.[7][8] It is crucial to carefully evaluate the vehicle-only control group to distinguish these effects from the pharmacological effects of this compound.
Q4: How can I differentiate between vehicle-induced effects and the therapeutic effects of this compound?
To confidently attribute observed effects to this compound, a well-designed study with appropriate controls is essential. This includes:
-
A vehicle-only control group: This is the most critical group for identifying any baseline effects of the vehicle.
-
A positive control group: In the context of NASH studies, a compound with a known mechanism of action, such as obeticholic acid (OCA), can be used as a positive control.[4]
-
Dose-response studies: Observing a dose-dependent effect of this compound provides strong evidence that the observed changes are due to the compound and not an artifact of the vehicle.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in vehicle-control group | Inconsistent vehicle preparation; Animal stress from gavage | Ensure a standardized and reproducible protocol for vehicle preparation. Provide adequate training for personnel performing oral gavage to minimize stress. |
| Unexpected changes in lipid profile in vehicle group | The vehicle itself may influence lipid metabolism. | Carefully review literature on the specific vehicle used. Consider a pilot study with different vehicles to select the one with the least impact on the endpoints of interest. |
| Altered inflammatory markers in vehicle group | The vehicle may have mild pro- or anti-inflammatory effects, or may alter gut microbiota, leading to downstream inflammatory changes. | Characterize the inflammatory profile of the vehicle-only group. If significant effects are observed, consider alternative vehicles. |
| Compound precipitation or inconsistent dosing | Poor suspension of this compound in the vehicle. | Ensure proper homogenization of the suspension before each administration. Prepare fresh suspensions regularly. Sonication can help in achieving a more uniform particle size. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in Preclinical NASH Models
| Model | Dose (mg/kg/day) | Duration | Effect on NAFLD Activity Score (NAS) | Effect on Fibrosis | Reference |
| STAM™ Mouse | 3 | 4 weeks | Significant reduction | Not reported | [4] |
| STAM™ Mouse | 10 | 4 weeks | Significant reduction | Not reported | [4] |
| DIN Mouse | 10 | 10 weeks | Significant reduction | Not reported | [4] |
| DIN Mouse | 30 | 10 weeks | Significant reduction | Not reported | [4] |
| MCD Mouse | 10 | 4 weeks | Not reported | Over 80% reduction in collagen deposition | [9] |
| MCD Mouse | 30 | 4 weeks | Not reported | Over 80% reduction in collagen deposition | [9] |
| BALB/c.Mdr2-/- | 10 | 6 weeks | Not applicable | Significant suppression of periportal bridging fibrosis | [9] |
| BALB/c.Mdr2-/- | 30 | 6 weeks | Not applicable | Up to 39% decrease in collagen deposition | [9] |
Table 2: Effect of this compound on Key Biochemical Markers in Preclinical NASH Models
| Model | Dose (mg/kg/day) | % Reduction in ALT | % Reduction in AST | Effect on Liver Triglycerides | Reference |
| DIN Mouse | 10 | Trend towards reduction | Trend towards reduction | Significant reduction | [10] |
| DIN Mouse | 30 | Trend towards reduction | Trend towards reduction | Significant reduction | [10] |
| MCD Mouse | 10 | ~62% | Not reported | Not reported | [9] |
| MCD Mouse | 30 | ~62% | Not reported | Not reported | [9] |
| BALB/c.Mdr2-/- | 10 | Up to 53% | Not reported | Not applicable | [9] |
| BALB/c.Mdr2-/- | 30 | Up to 53% | Not reported | Not applicable | [9] |
Experimental Protocols
Protocol 1: Preparation of 0.5% (w/v) Methylcellulose Vehicle
Materials:
-
Methylcellulose powder (e.g., Sigma-Aldrich, Cat. No. M0512)
-
Deionized water
-
Stir plate and stir bar
-
Sterile container
Procedure:
-
Heat approximately one-third of the final required volume of deionized water to 60-80°C.
-
While stirring vigorously, slowly add the methylcellulose powder to the heated water. Continue stirring until the powder is fully dispersed, forming a milky suspension.
-
Remove the beaker from the heat and add the remaining two-thirds of the cold deionized water.
-
Continue to stir the solution in a cold water bath or at 4°C until it becomes clear and viscous.
-
Store the prepared vehicle in a sterile container at 4°C. The solution is typically stable for up to one week.
Protocol 2: General In Vivo Study Workflow for this compound in a Diet-Induced NASH Model
1. Animal Model Induction:
- Use a validated diet-induced model of NASH, such as feeding C57BL/6J mice a high-fat, high-cholesterol, and high-fructose diet (e.g., "DIN" diet) for a specified period (e.g., 16-24 weeks) to induce steatohepatitis and fibrosis.
2. Group Allocation:
- Randomly assign animals to the following groups (n=8-12 per group):
- Group 1: Vehicle control (0.5% methylcellulose)
- Group 2: this compound (low dose, e.g., 10 mg/kg)
- Group 3: this compound (high dose, e.g., 30 mg/kg)
- Group 4: Positive control (e.g., Obeticholic Acid, 30 mg/kg)
3. Drug Administration:
- Prepare a suspension of this compound in 0.5% methylcellulose.
- Administer the respective treatments daily via oral gavage for the duration of the study (e.g., 8-12 weeks).
- Ensure the suspension is thoroughly mixed before each administration.
4. Monitoring:
- Monitor body weight and food intake regularly.
- Collect blood samples at baseline and at the end of the study for analysis of serum markers (ALT, AST, lipids, etc.).
5. Endpoint Analysis:
- At the end of the treatment period, euthanize the animals and collect liver tissue.
- Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (H&E for NAFLD Activity Score, Sirius Red for fibrosis).
- Snap-freeze a portion of the liver in liquid nitrogen for biochemical analysis (liver triglycerides, gene expression analysis of FXR target genes, inflammatory markers, and fibrotic markers).
Mandatory Visualizations
References
- 1. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enanta Announces New Preclinical Data on its FXR Agonist this compound for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
- 4. enanta.com [enanta.com]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
- 7. Effects of miglyol 812 on rats after 4 weeks of gavage as compared with methylcellulose/tween 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel non-bile acid FXR agonist this compound potently suppresses liver injury and fibrosis without worsening of ductular reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enanta.com [enanta.com]
Technical Support Center: Interpreting Gene Expression Data with Edp-305
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected gene expression changes during experiments with Edp-305, a potent and selective Farnesoid X Receptor (FXR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel, potent, and selective agonist for the Farnesoid X Receptor (FXR). FXR is a nuclear receptor that acts as a ligand-activated transcription factor. Upon binding by an agonist like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter region of target genes, leading to the modulation of their transcription.
Q2: What are the expected gene expression changes after treating cells or animals with this compound?
Treatment with this compound is expected to regulate genes primarily involved in bile acid, lipid, and glucose metabolism. The canonical response to FXR activation includes:
-
Upregulation of genes like Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents).
-
Downregulation of genes such as Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
-
Modulation of genes related to inflammation and fibrosis, often leading to their downregulation (e.g., TGF-β, α-SMA, TIMP-1)[1].
Q3: I am not seeing the expected upregulation of SHP or BSEP. What could be the reason?
This could be due to either biological or technical factors. Biologically, the expression levels of FXR and its heterodimer partner RXR in your experimental model are critical.[2][3] Low or absent expression of either receptor will result in a blunted or absent response. Additionally, the presence and activity of transcriptional co-activators and co-repressors can influence the magnitude of the response.[4] Technically, issues with the experimental protocol, such as reagent quality, qPCR primer efficiency, or incorrect data normalization, can lead to inaccurate results.
Q4: I am observing changes in genes not known to be direct FXR targets. Is this expected?
While this compound is a selective FXR agonist, the FXR signaling pathway exhibits crosstalk with other cellular signaling pathways.[5] For instance, FXR activation can influence the activity of other nuclear receptors like the Liver X Receptor (LXR) and the Pregnane X Receptor (PXR). This crosstalk can lead to indirect effects on a wider range of genes than just the direct FXR targets. Therefore, observing changes in genes not immediately downstream of FXR is biologically plausible.
Troubleshooting Unexpected Gene Expression Results
When faced with unexpected gene expression data after this compound treatment, a systematic approach can help identify the root cause. The following guides address common scenarios.
Scenario 1: Attenuated or No Response in Known FXR Target Genes
You have treated your cells (e.g., HepG2) with this compound but observe a much weaker than expected, or no, induction of SHP and BSEP, or repression of CYP7A1.
| Potential Cause Category | Specific Potential Cause | Suggested Troubleshooting Steps |
| Biological | Low or absent FXR/RXR expression in the cell line. | 1. Verify the expression of FXR and RXRα mRNA and protein in your specific cell line batch via qPCR and Western blot. Expression levels can vary between cell lines and even with passage number.[2][3] 2. If expression is low, consider using a different cell line known to have robust FXR expression (e.g., HepaRG) or transiently overexpressing FXR and/or RXRα. |
| Suboptimal cellular health or confluency. | 1. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. 2. Standardize cell seeding density and treatment confluency, as this can affect signaling pathways. | |
| Presence of FXR antagonists in serum or media. | 1. Culture cells in charcoal-stripped serum to remove potential interfering substances. | |
| Technical | This compound degradation. | 1. Prepare fresh this compound solutions for each experiment. 2. Verify the integrity of the compound if it has been stored for a long time. |
| Suboptimal qPCR assay. | 1. Validate your qPCR primers for efficiency (should be 90-110%) and specificity (check melt curve for a single peak). 2. Use validated positive control samples (e.g., RNA from a system known to respond to this compound). | |
| Incorrect data normalization. | 1. Use multiple, stably expressed housekeeping genes for normalization. 2. Ensure your chosen housekeeping genes are not affected by this compound treatment in your model system. |
Scenario 2: High Variability Between Replicates
You observe significant differences in the magnitude of gene expression changes between your biological or technical replicates.
| Potential Cause Category | Specific Potential Cause | Suggested Troubleshooting Steps |
| Biological | Inconsistent cell culture conditions. | 1. Ensure uniform cell seeding, treatment timing, and harvesting procedures across all replicates. 2. Monitor for and prevent bacterial or mycoplasma contamination, which can significantly alter gene expression. |
| Genetic drift in cell lines with high passage number. | 1. Use low-passage cells for all experiments. 2. Regularly thaw fresh vials of cells from a validated low-passage stock. | |
| Technical | Pipetting inaccuracies. | 1. Use calibrated pipettes and proper pipetting techniques, especially for viscous solutions or small volumes. 2. Prepare master mixes for qPCR to minimize pipetting errors between wells. |
| Variable RNA quality or quantity. | 1. Assess the integrity (e.g., using a Bioanalyzer) and purity (A260/280 and A260/230 ratios) of your RNA samples. 2. Use a consistent and accurate method for RNA quantification before reverse transcription. | |
| Inconsistent reverse transcription efficiency. | 1. Ensure equal amounts of RNA are used in each reverse transcription reaction. 2. Use a high-quality reverse transcriptase and follow the manufacturer's protocol precisely. |
Scenario 3: Regulation of Unexpected Genes
You observe statistically significant changes in the expression of genes that are not well-established FXR targets.
| Potential Cause Category | Specific Potential Cause | Suggested Troubleshooting Steps |
| Biological | FXR crosstalk with other signaling pathways. | 1. Review the literature for known crosstalk between FXR and other nuclear receptors (e.g., LXR, PXR, VDR) or signaling pathways that might regulate your unexpected gene.[5] 2. Investigate the expression of these other receptors in your experimental system. |
| Cell-type specific FXR function. | 1. The function and target genes of FXR can vary between different cell types (e.g., hepatocytes vs. macrophages).[6] 2. Consider the cellular context of your experiment and whether the observed gene regulation has been reported in a similar context. | |
| Technical | Off-target effects of this compound (less likely for a selective agonist). | 1. Perform a dose-response experiment. On-target effects should generally show a clear dose-dependent relationship. 2. If possible, use an FXR antagonist to see if the unexpected gene regulation is reversed. |
| Contamination of this compound stock. | 1. If possible, obtain a new, certified batch of the compound to rule out contamination. |
Summary of Expected vs. Unexpected Gene Expression Changes
The following table summarizes the expected outcomes versus potential unexpected results for key FXR target genes.
| Gene | Expected Change with this compound | Potential Unexpected Result and Implication |
| SHP | Upregulation | No change or downregulation: May indicate low FXR/RXR expression, presence of antagonists, or technical issues. |
| BSEP | Upregulation | No change or downregulation: Similar to SHP, could point to issues with the core FXR signaling machinery. |
| CYP7A1 | Downregulation | No change or upregulation: Suggests a disruption in the negative feedback loop, possibly due to altered signaling or experimental artifacts. |
| FGF19/15 | Upregulation | No change: Could be cell-type specific, as FGF19/15 expression is highest in the intestine. |
| Non-FXR Target | No change | Significant up- or downregulation: May indicate pathway crosstalk or other indirect biological effects. |
Experimental Protocols
Protocol 1: Total RNA Isolation from Cultured Cells
-
Aspirate cell culture medium.
-
Wash cells once with ice-cold PBS.
-
Add 1 mL of TRIzol® reagent (or similar) per 10 cm² of culture plate area.
-
Lyse cells by passing the lysate several times through a pipette.
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® used. Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® used. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
Quantify RNA and assess purity using a spectrophotometer.
Protocol 2: Reverse Transcription (cDNA Synthesis)
-
In a nuclease-free tube, combine 1 µg of total RNA, random hexamers, and dNTPs.
-
Bring the total volume to 13 µL with nuclease-free water.
-
Heat the mixture to 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Add 4 µL of 5X reaction buffer and 1 µL of a suitable reverse transcriptase (e.g., M-MLV).
-
Mix gently and incubate at 42°C for 60 minutes.
-
Inactivate the enzyme by heating to 70°C for 15 minutes.
-
The resulting cDNA is ready for use in qPCR.
Protocol 3: Quantitative Real-Time PCR (qPCR)
-
Prepare a master mix containing SYBR Green master mix, forward primer, reverse primer, and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add diluted cDNA template to the appropriate wells.
-
Seal the plate and centrifuge briefly.
-
Run the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).
-
Include a melt curve analysis step to verify product specificity.
-
Analyze the data using the ΔΔCt method, normalizing to one or more stable housekeeping genes.
Visualizations
Caption: Canonical FXR signaling pathway activated by this compound.
Caption: Experimental workflow for gene expression analysis.
Caption: Troubleshooting logic for unexpected gene expression.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Retinoic acid receptor and retinoid X receptor expression in retinoic acid-resistant human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Edp-305 Long-Term Rodent Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective Farnesoid X Receptor (FXR) agonist, Edp-305, in long-term rodent studies.
Troubleshooting Guides
This section addresses specific issues that may arise during the long-term administration of this compound to rodents.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Animal Distress During or After Oral Gavage (e.g., struggling, vocalization, signs of pain) | Improper gavage technique | - Ensure personnel are thoroughly trained in oral gavage techniques for the specific rodent species. - Use appropriately sized and flexible gavage needles. - Habituate animals to handling and restraint prior to initiating the study. - Consider alternative administration methods such as medicated chow if stress persists.[1] |
| Esophageal or pharyngeal irritation | - Minimize the frequency of gavage if possible. - Ensure the gavage needle is smooth and free of any burrs. - If irritation is suspected, consult with a veterinarian. Consider a short-term study pause to allow for healing. | |
| Inconsistent Food and Water Intake | Palatability issues with medicated chow | - If using medicated chow, ensure this compound is thoroughly and evenly mixed to prevent "hot spots" of high concentration. - Monitor food intake daily. If a significant decrease is observed, consider switching to oral gavage to ensure accurate dosing. |
| General malaise or compound-related effects | - While preclinical studies have shown this compound to be well-tolerated, individual animal responses can vary.[1][2] - Monitor for other signs of illness (e.g., changes in activity, posture, grooming). - If malaise is suspected, perform a health check and consult with a veterinarian. Consider a dose reduction or temporary cessation of treatment. | |
| Unexpected Variability in Experimental Readouts | Inconsistent dosing | - For oral gavage, ensure the formulation is homogenous and the correct volume is administered each time. - For medicated chow, monitor for any signs of selective feeding. |
| Stress-induced physiological changes | - Long-term stress from repeated handling and gavage can impact various physiological parameters. - Implement a consistent and calm handling and dosing routine. - Consider including a vehicle-gavage control group to differentiate between compound effects and procedural stress. | |
| Weight Loss | Dosing-related stress | - Significant weight loss is not a commonly reported side effect of this compound in preclinical studies.[1][2] - If weight loss is observed, first rule out issues with the administration procedure (e.g., gavage-induced stress leading to reduced food intake). |
| Compound-related metabolic effects | - FXR activation can influence metabolism.[3] Monitor for changes in food and water consumption. - If weight loss persists, a full health assessment by a veterinarian is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for formulating this compound for oral administration in rodents?
A1: Based on published preclinical studies, a common vehicle for this compound is 0.5% methylcellulose in deionized water for oral gavage.[1][4][5] It can also be incorporated into standard rodent chow for ad libitum feeding.[1]
Q2: What are the typical dose ranges for this compound in long-term rodent studies?
A2: Effective doses in various rodent models of liver disease typically range from 3 mg/kg to 30 mg/kg, administered once daily.[5] The optimal dose will depend on the specific animal model and the intended therapeutic effect.
Q3: Has long-term administration of this compound been associated with any adverse effects in rodents?
A3: Preclinical studies have generally reported that this compound is well-tolerated in rodents, with no significant adverse effects such as weight loss or mortality observed at therapeutic doses.[1][2] However, as with any experimental compound, it is crucial to monitor animal health closely throughout the study.
Q4: Are there any known class-effects of FXR agonists that I should be aware of during my long-term study?
A4: Yes, while this compound has shown a favorable preclinical profile, some effects have been associated with other FXR agonists, such as Obeticholic Acid (OCA), in clinical settings. These include pruritus (itching) and alterations in lipid profiles (e.g., changes in cholesterol levels).[3] Although not reported in rodent studies with this compound, it is prudent to be aware of these potential class-effects.
Q5: How can I minimize stress to the animals during long-term oral gavage studies?
A5: To minimize stress, ensure that personnel are highly proficient in the gavage technique. Gradual habituation of the animals to the handling and restraint procedures before the start of the study can also be beneficial. For very long-term studies, consider administration via medicated diet as a less stressful alternative.[1]
Experimental Protocols
Protocol 1: Long-Term Administration of this compound via Oral Gavage in a Mouse Model of NASH
-
Animal Model: C57BL/6J mice on a high-fat, high-cholesterol, and high-fructose diet (or other suitable diet to induce NASH).
-
Formulation: Prepare a suspension of this compound in 0.5% methylcellulose in deionized water. The concentration should be calculated based on the desired dose and a gavage volume of 5-10 mL/kg. Ensure the suspension is homogenous before each administration.[1][4][5]
-
Dosing: Administer this compound or vehicle control once daily via oral gavage at a predetermined time. Doses of 10 mg/kg and 30 mg/kg have been shown to be effective.[5]
-
Duration: Continue administration for the desired study length (e.g., 8-12 weeks or longer).
-
Monitoring:
-
Daily: Observe animals for any clinical signs of distress, changes in behavior, food and water intake.
-
Weekly: Record body weight.
-
Periodic (e.g., every 4 weeks): Collect blood samples for analysis of liver enzymes (ALT, AST), lipids (cholesterol, triglycerides), and other relevant biomarkers.
-
End of Study: Collect terminal blood and tissue samples for histological and molecular analyses.
-
Protocol 2: Long-Term Administration of this compound via Medicated Diet in a Rat Model of Liver Fibrosis
-
Animal Model: Sprague-Dawley rats with thioacetamide-induced liver fibrosis (or another relevant model).
-
Formulation: Incorporate this compound into standard rodent chow at a concentration calculated to provide the desired daily dose based on average daily food consumption. Ensure uniform mixing of the compound within the feed pellets.
-
Dosing: Provide the medicated or placebo chow ad libitum.
-
Duration: Maintain the respective diets for the planned duration of the study.
-
Monitoring:
-
Daily: Monitor for any clinical signs and measure food consumption to estimate the daily dose of this compound ingested.
-
Weekly: Record body weight.
-
Periodic: Collect blood samples for biochemical analysis.
-
End of Study: Perform terminal sample collection for comprehensive analysis.
-
Data Presentation
Table 1: Summary of this compound Effects on Key Biomarkers in Rodent Models
| Model | Species | Dose (mg/kg) | Duration | Effect on ALT/AST | Effect on Liver Fibrosis | Effect on Liver Steatosis | Reference |
| Diet-Induced NASH | Mouse | 10 and 30 | 10 weeks | Significant Decrease | Significant Decrease | Significant Decrease | [5] |
| Bile Duct Ligation | Rat | 10 and 30 | 2 weeks | Significant Decrease | Significant Decrease | Not Assessed | Enanta Pharma Data |
| Thioacetamide-Induced Fibrosis | Rat | 10 and 30 | 6 weeks | Significant Decrease | Significant Decrease | Not Assessed | Enanta Pharma Data |
| Mdr2-/- (Biliary Fibrosis) | Mouse | 10 and 30 | 6 weeks | Significant Decrease | Significant Decrease | Not Assessed | [2] |
Visualizations
Caption: Simplified signaling pathway of this compound activation of the Farnesoid X Receptor (FXR).
References
- 1. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enanta.com [enanta.com]
- 3. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enanta.com [enanta.com]
- 5. enanta.com [enanta.com]
assessing and controlling for batch-to-batch variability of Edp-305
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing and controlling for batch-to-batch variability of Edp-305, a potent and selective farnesoid X receptor (FXR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling procedure for this compound?
A1: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term use, the powder can be stored at 4°C for up to two weeks. Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles. Protect from light and moisture.
Q2: What is the solvent of choice for reconstituting this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final working concentration. Ensure the final DMSO concentration in your experimental setup is below 0.1% to avoid solvent-induced cellular toxicity.
Q3: What are the known downstream targets of this compound-mediated FXR activation?
A3: Upon activation by this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex binds to FXR response elements (FXREs) in the promoter regions of target genes, regulating their transcription. Key downstream targets include the induction of small heterodimer partner (SHP) and fibroblast growth factor 19 (FGF19), and the repression of cholesterol 7α-hydroxylase (CYP7A1).
Troubleshooting Guide: Inconsistent Experimental Results
Q1: We are observing significant variability in the dose-response curve of this compound between different batches. What could be the cause and how can we address this?
A1: Batch-to-batch variability in potency is a common issue with synthetic small molecules. This can arise from minor differences in purity, isomeric ratio, or the presence of trace impurities that may have agonistic or antagonistic effects.
Recommended Actions:
-
Purity and Identity Confirmation: Before use, it is crucial to perform quality control checks on each new batch. We recommend running High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the purity and identity of the compound.
-
Functional Potency Assay: Determine the EC50 value for each new batch using a standardized functional assay, such as a luciferase reporter assay in cells transiently or stably expressing FXR. This will allow you to normalize the concentration of the compound based on its biological activity.
-
Reference Standard: If possible, use a designated "gold standard" or reference batch of this compound for comparison in all your experiments.
Q2: Our recent batch of this compound appears to be less soluble in DMSO than previous batches. What should we do?
A2: A change in solubility can indicate a difference in the physical form of the compound (e.g., crystalline vs. amorphous) or the presence of impurities.
Recommended Actions:
-
Gentle Warming: Try warming the solution at 37°C for 10-15 minutes to aid dissolution.
-
Sonication: Brief sonication can also help to break up any aggregates and facilitate solubilization.
-
Purity Assessment: If solubility issues persist, it is a strong indicator of a potential quality issue. We recommend performing purity analysis using HPLC.
Q3: We are observing unexpected off-target effects or cellular toxicity with a new batch of this compound. How should we proceed?
A3: Unexpected biological activity or toxicity can be caused by impurities introduced during the synthesis or purification process.
Recommended Actions:
-
Impurity Profiling: Utilize LC-MS to identify any potential impurities in the new batch. Compare the impurity profile to that of a previous batch that did not exhibit these effects.
-
Cell Viability Assay: Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the cytotoxic effects of the new batch compared to a reference batch.
-
Target Engagement Assay: Confirm that the new batch is still engaging with FXR at the expected concentrations using a cellular thermal shift assay (CETSA) or a similar target engagement method.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a batch of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
-
Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the identity of a batch of this compound by determining its molecular weight.
Methodology:
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
LC-MS System:
-
LC: Use a similar gradient and column as described for the HPLC analysis.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis: Compare the observed mass of the main peak with the calculated theoretical mass of this compound.
Protocol 3: Functional Potency Assessment using a Luciferase Reporter Assay
Objective: To determine the EC50 of a batch of this compound.
Methodology:
-
Cell Culture: Plate HEK293T cells transiently co-transfected with an FXR expression plasmid and an FXRE-luciferase reporter plasmid in a 96-well plate.
-
Compound Treatment: Prepare a serial dilution of this compound (and a reference batch, if available) in the cell culture medium. Add the diluted compound to the cells and incubate for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the luciferase activity against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Data Presentation
Table 1: Physicochemical Quality Control of this compound Batches
| Batch ID | Purity by HPLC (%) | Observed Mass (m/z) | Theoretical Mass (m/z) | Solubility in DMSO (mM) |
| EDP305-A01 | 99.2 | 512.3 | 512.3 | 100 |
| EDP305-A02 | 98.9 | 512.4 | 512.3 | 100 |
| EDP305-B01 | 95.5 | 512.3, 488.2* | 512.3 | 80 |
* Indicates the presence of a significant impurity.
Table 2: Functional Potency of this compound Batches
| Batch ID | EC50 (nM) in FXR Luciferase Assay | Maximum Fold Induction |
| EDP305-A01 (Reference) | 52.3 | 15.2 |
| EDP305-A02 | 55.1 | 14.8 |
| EDP305-B01 | 89.7 | 11.3 |
Visualizations
Caption: this compound signaling pathway via FXR activation.
Caption: Workflow for assessing batch-to-batch variability of this compound.
common pitfalls in Edp-305 research and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Edp-305. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective oral agonist for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, intestines, and kidneys.[1] Its primary mechanism of action is the activation of FXR, which in turn regulates the expression of genes involved in bile acid metabolism, lipid and glucose homeostasis, inflammation, and fibrosis.[2][3][4] Activation of FXR by this compound has been shown to have beneficial effects in preclinical models of non-alcoholic steatohepatitis (NASH) and other liver diseases.[2][5]
Q2: What are the key downstream targets of this compound-mediated FXR activation?
Upon activation by this compound, FXR translocates to the nucleus and modulates the transcription of several target genes. Key downstream effects include:
-
Upregulation of Small Heterodimer Partner (SHP): This inhibits cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4]
-
Upregulation of Bile Salt Export Pump (BSEP): This promotes the efflux of bile acids from hepatocytes.[4]
-
Upregulation of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in mice): This also suppresses bile acid synthesis.[4][6]
-
Downregulation of genes involved in lipogenesis and inflammation. [2]
Below is a simplified signaling pathway for this compound.
Simplified signaling pathway of this compound via FXR activation.
Troubleshooting Guide
Issue 1: High variability in in vitro FXR target gene activation between experimental replicates.
-
Possible Cause: Inconsistent cell line health or passage number. FXR expression and signaling can change with high passage numbers.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use low-passage cells and maintain consistency in passage numbers across all experiments.
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been cross-contaminated.
-
Optimize Seeding Density: Ensure a consistent cell seeding density as confluency can affect FXR expression and responsiveness.
-
-
Possible Cause: Variability in serum and media components. Fetal bovine serum (FBS) and other supplements can contain endogenous FXR ligands or inhibitors.
-
Troubleshooting Steps:
-
Serum Screening: Test different lots of FBS to find one with minimal background FXR activation.
-
Serum-Free Conditions: If possible, adapt cells to serum-free or reduced-serum media for the duration of the experiment.
-
Consistent Media Formulation: Use a single, quality-controlled batch of media and supplements for an entire set of experiments.
-
Issue 2: Unexpected cytotoxicity observed at effective concentrations of this compound.
-
Possible Cause: Off-target effects at high concentrations. While this compound is selective, high concentrations can lead to off-target activity.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response curve to identify the optimal, non-toxic concentration range for your specific cell line.
-
Use Multiple Cell Lines: Confirm the observed effect in multiple, unrelated cell lines to ensure it is FXR-dependent.
-
Control for Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level.
-
Issue 3: Inconsistent effects of this compound on metabolic or fibrotic endpoints in animal models.
-
Possible Cause: Variability in drug formulation and administration. Improper formulation can lead to poor bioavailability and inconsistent exposure.
-
Troubleshooting Steps:
-
Validated Formulation Protocol: Follow a consistent and validated protocol for drug formulation (e.g., suspension in a specific vehicle like 0.5% methylcellulose).
-
Accurate Dosing: Ensure accurate oral gavage technique and dose based on the most recent body weight measurements.
-
Confirm Exposure: If possible, measure plasma or tissue concentrations of this compound to confirm consistent exposure between animals.
-
-
Possible Cause: High variability in the animal model phenotype. The severity of NASH or fibrosis in diet-induced models can be variable.
-
Troubleshooting Steps:
-
Model Acclimatization: Allow for a sufficient acclimatization period for the animals before starting the study.
-
Baseline Stratification: Before starting treatment, stratify animals into treatment groups based on baseline disease severity (e.g., body weight, plasma ALT levels, or even a liver biopsy).[5]
-
Sufficient Sample Size: Use a sufficient number of animals per group to account for biological variability.
-
Issue 4: Animals treated with this compound are exhibiting signs of pruritus (itching), such as excessive scratching.
-
Possible Cause: Pruritus is a known class effect of FXR agonists.[1][7]
-
Troubleshooting Steps:
-
Dose Adjustment: Determine if a lower dose of this compound can still achieve the desired therapeutic effect with less pruritus.
-
Behavioral Monitoring: Implement a standardized scoring system to quantify scratching behavior and assess the severity of pruritus.
-
Symptomatic Relief: In some cases, providing environmental enrichment or cooling pads may help reduce discomfort. Consult with veterinary staff for appropriate supportive care.
-
Consider Co-medication: While not standard in preclinical research, be aware that in clinical settings, agents like bile acid sequestrants or opioid antagonists are used to manage pruritus.[8][9][10] This may be a consideration for specific experimental designs.
-
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the in vivo efficacy of this compound in a diet-induced NASH (DIN) mouse model.
| Treatment Group | Dose | Change in Liver Steatosis Score | Change in Hepatocyte Ballooning Score | Change in NAFLD Activity Score (NAS) |
| Vehicle Control | - | - | - | - |
| This compound | 10 mg/kg | Significant Decrease | Significant Decrease | Significant Decrease |
| This compound | 30 mg/kg | Significant Decrease | Significant Decrease | Significant Decrease |
| Obeticholic Acid (OCA) | 30 mg/kg | No Significant Effect | No Improvement | - |
Data compiled from studies on diet-induced NASH mouse models.[11]
The following table summarizes data from a Phase II clinical trial of this compound in patients with NASH.
| Treatment Group | Dose | Mean Change in ALT (U/L) | Absolute Liver Fat Reduction | Incidence of Pruritus |
| Placebo | - | -15.4 | -2.4% | 4.2% |
| This compound | 1 mg | -21.7 | -3.3% | 9.1% |
| This compound | 2.5 mg | -27.9 | -7.1% | 50.9% |
Data from a 12-week, double-blind, placebo-controlled Phase II study.[7][12]
Experimental Protocols
1. In Vitro FXR Activation Assay
-
Objective: To determine the potency and efficacy of this compound in activating FXR and regulating downstream target gene expression.
-
Cell Line: Huh7.5 human hepatocyte cell line.
-
Methodology:
-
Cell Seeding: Seed Huh7.5 cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for 24-48 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
qRT-PCR: Perform quantitative real-time PCR to measure the mRNA expression levels of FXR target genes (e.g., SHP, BSEP, CYP7A1). Normalize the expression to a housekeeping gene (e.g., GAPDH or 18S rRNA).[4]
-
Data Analysis: Calculate the fold change in gene expression relative to the vehicle control. Determine the EC50 value for this compound for each target gene.
-
2. Diet-Induced NASH (DIN) Mouse Model
-
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of non-alcoholic steatohepatitis.
-
Animal Model: Male C57BL/6J mice.
-
Methodology:
-
NASH Induction: Feed mice a high-fat, high-cholesterol diet with fructose in the drinking water for 16-24 weeks to induce NASH.[11][13] A control group should receive a standard chow diet.
-
Treatment: Administer this compound (e.g., 10 or 30 mg/kg) or vehicle control daily via oral gavage for a specified period (e.g., 8-12 weeks).[11]
-
Monitoring: Monitor body weight, food and water intake, and clinical signs throughout the study.
-
Terminal Procedures: At the end of the treatment period, collect blood for analysis of plasma lipids and liver enzymes (ALT, AST). Harvest the liver for histological analysis and gene expression studies.
-
Histological Analysis: Fix a portion of the liver in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) and Sirius Red. Score the liver sections for steatosis, inflammation, hepatocyte ballooning, and fibrosis to determine the NAFLD Activity Score (NAS).[11][13]
-
Gene Expression Analysis: Isolate RNA from a portion of the liver and perform qRT-PCR to analyze the expression of genes involved in fibrosis (e.g., α-SMA, TIMP-1) and inflammation (e.g., MCP-1, TGF-β).[11]
-
Below is a workflow diagram for a typical in vivo study using a diet-induced NASH model.
Experimental workflow for an in vivo study of this compound.
References
- 1. enanta.com [enanta.com]
- 2. enanta.com [enanta.com]
- 3. enanta.com [enanta.com]
- 4. enanta.com [enanta.com]
- 5. Obese diet-induced mouse models of nonalcoholic steatohepatitis-tracking disease by liver biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in patients with NASH: A phase II double-blind placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Management of Pruritus in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Managing pruritus in chronic liver disease: An in-depth narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a novel and highly potent farnesoid X receptor agonist, improves liver steatosis, ballooning and non-alcoholic fatty liver disease (NAFLD) activity score (NAS) in a diet-induced murine model of non-alcoholic steatohepatitis [natap.org]
- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 13. physiogenex.com [physiogenex.com]
Validation & Comparative
Comparative Efficacy of EDP-305 and Other Second-Generation FXR Agonists: A Guide for Researchers
The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a key therapeutic target for non-alcoholic steatohepatitis (NASH). Activation of FXR regulates bile acid homeostasis, lipid metabolism, and inflammatory pathways, all of which are implicated in the pathogenesis of NASH. While the first-generation FXR agonist, obeticholic acid (OCA), has demonstrated efficacy, its use has been associated with side effects such as pruritus and unfavorable lipid profiles. This has spurred the development of second-generation FXR agonists, including EDP-305, cilofexor, and tropifexor, which aim to offer improved efficacy and tolerability. This guide provides a comparative analysis of the preclinical and clinical data for this compound and other prominent second-generation FXR agonists.
Data Presentation: Quantitative Comparison of FXR Agonists
The following tables summarize the available quantitative data from in vitro and clinical studies, offering a side-by-side comparison of the potency and efficacy of this compound and other FXR agonists.
Table 1: In Vitro Potency of FXR Agonists
| Compound | Assay Type | EC50 (nM) | Efficacy (% of control) | Source |
| This compound | Full-length human FXR HEK293 reporter assay | 8 | 152% (vs. CDCA) | [1] |
| Obeticholic Acid (OCA) | Full-length human FXR HEK293 reporter assay | 130 | 150% (vs. CDCA) | [1] |
| Tropifexor | Not specified | 0.2 | Not specified | [2] |
| Cilofexor | Not specified | Not specified | Not specified | [2] |
Table 2: Clinical Efficacy in NASH Patients (12-Week Studies)
| Compound (Trial Name) | Dose | Change in ALT (U/L) from Baseline | Absolute Change in Liver Fat (MRI-PDFF) from Baseline (%) | Pruritus Incidence (%) | Source |
| This compound (ARGON-1) | 1 mg | -21.7 | -3.3 | 9.1 | [3] |
| 2.5 mg | -27.9 | -7.1 | 50.9 | [3] | |
| Placebo (ARGON-1) | - | -15.4 | -2.4 | 4.2 | [3] |
| Obeticholic Acid (FLINT) | 25 mg | -28 | N/A | Not specified in this format | [4] |
| Cilofexor | 30 mg | -16 | -4.8 | 4 | [4] |
| 100 mg | -29 | -7.4 | 14 | [4] | |
| Tropifexor (FLIGHT-FXR) | 140 µg | -31.6 (at 48 weeks) | -31.25 (relative change, at 48 weeks) | Not specified in this format | [2] |
| 200 µg | -32.5 (at 48 weeks) | -39.54 (relative change, at 48 weeks) | Not specified in this format | [2] |
Table 3: Preclinical Efficacy in Animal Models of NASH
| Compound | Animal Model | Key Findings | Source |
| This compound | STAM™ Mouse Model | - Reduced hepatocyte ballooning score (0.7 vs. 1.9 in control) - Lowered NAFLD Activity Score (NAS) (3.4 vs. 5.3 in control) | [1] |
| Diet-Induced NASH (DIN) Mouse Model | - Significantly decreased liver steatosis, hepatocyte ballooning, and total NAS | [1] | |
| Obeticholic Acid (OCA) | STAM™ Mouse Model | - Reduced hepatocyte ballooning score (1.1 vs. 1.9 in control) - Lowered NAFLD Activity Score (NAS) (4.3 vs. 5.3 in control) | [1] |
| Diet-Induced NASH (DIN) Mouse Model | - Did not significantly impact hepatocyte ballooning or NAS | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in the comparison of these FXR agonists.
In Vitro FXR Agonist Potency Assay
Objective: To determine the half-maximal effective concentration (EC50) and maximal efficacy of FXR agonists.
Methodology:
-
Cell Line: Human embryonic kidney (HEK) 293 cells are transiently co-transfected with a full-length human FXR expression vector and a luciferase reporter plasmid containing FXR response elements.
-
Treatment: Cells are treated with a range of concentrations of the test compounds (e.g., this compound, OCA) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for FXR activation and subsequent luciferase expression.
-
Luciferase Assay: Luciferase activity is measured using a luminometer.
-
Data Analysis: The EC50 and maximal efficacy are calculated from the dose-response curves.[6]
Animal Models of NASH
Objective: To evaluate the in vivo efficacy of FXR agonists in a disease-relevant model.
1. STAM™ Mouse Model:
-
Induction: Male C57BL/6J mice are injected with streptozotocin at 2 days of age to induce diabetes, followed by feeding a high-fat diet from 4 weeks of age. This protocol induces a NASH phenotype with fibrosis.
-
Treatment: At a specified age (e.g., 6 weeks), mice are orally administered the test compound (e.g., this compound, OCA) or vehicle daily for a defined period (e.g., 8 weeks).
-
Endpoints: At the end of the treatment period, liver tissue is collected for histological analysis (H&E staining for NAFLD Activity Score) and gene expression analysis. Blood samples are collected for measurement of serum ALT and AST levels.[1]
2. Diet-Induced NASH (DIN) Mouse Model:
-
Induction: Male C57BL/6J mice are fed a diet high in fat, cholesterol, and fructose to induce a NASH phenotype that closely mimics human metabolic syndrome-associated NASH.[1]
-
Treatment: After a period of diet-induced disease development, mice are treated with the FXR agonist or vehicle for a specified duration.
-
Endpoints: Similar to the STAM™ model, endpoints include histological assessment of the liver, serum biochemistries, and gene expression analysis.[1][5]
Clinical Trial in NASH Patients (ARGON-1 Study for this compound)
Objective: To assess the safety, tolerability, and efficacy of this compound in patients with NASH.
Methodology:
-
Study Design: A Phase 2a, randomized, double-blind, placebo-controlled study.[7]
-
Patient Population: Patients with a diagnosis of NASH, confirmed by liver biopsy or clinical criteria.
-
Intervention: Patients are randomized to receive once-daily oral doses of this compound (e.g., 1 mg or 2.5 mg) or placebo for a duration of 12 weeks.
-
Primary Endpoint: The primary efficacy endpoint is the change in serum alanine aminotransferase (ALT) levels from baseline to week 12.[3][7]
-
Secondary Endpoints: Key secondary endpoints include the change in liver fat content as measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF), changes in other liver enzymes (AST, GGT), and safety and tolerability assessments, including the incidence of pruritus.[3]
Mandatory Visualization
The following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for evaluating FXR agonists.
Caption: FXR Signaling Pathway in Enterohepatic Circulation.
Caption: Preclinical to Clinical Workflow for FXR Agonist Development.
References
- 1. enanta.com [enanta.com]
- 2. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enanta Announces Positive Results of ARGON-1 Study of its lead FXR Agonist, this compound, for the Treatment of NASH - BioSpace [biospace.com]
- 4. q4live.s22.clientfiles.s3-website-us-east-1.amazonaws.com [q4live.s22.clientfiles.s3-website-us-east-1.amazonaws.com]
- 5. enanta.com [enanta.com]
- 6. Licraside as novel potent FXR agonist for relieving cholestasis: structure-based drug discovery and biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enanta reports results of this compound ARGON-1 Phase 2a study for NASH [clinicaltrialsarena.com]
A Comparative Guide to In Vivo Target Engagement of EDP-305 for NASH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EDP-305, a selective, non-bile acid farnesoid X receptor (FXR) agonist, with other FXR agonists for the treatment of non-alcoholic steatohepatitis (NASH). We will delve into the in vivo validation of its target engagement, supported by experimental data and detailed methodologies.
Introduction to this compound and the Role of FXR in NASH
Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma. The farnesoid X receptor (FXR) has emerged as a key regulator of bile acid, lipid, and glucose metabolism, making it a promising therapeutic target for NASH.
This compound is a potent and selective, orally administered, non-bile acid FXR agonist.[1] Its chemical structure, which includes both steroidal and non-steroidal components, is designed for increased binding interactions with the FXR receptor.[1] Unlike natural bile acids and some other FXR agonists, this compound lacks a carboxylic acid group, which prevents the formation of taurine and glycine conjugates.[1]
In Vivo Validation of this compound Target Engagement
The in vivo engagement of this compound with its target, the FXR receptor, has been demonstrated in numerous preclinical and clinical studies through the measurement of specific biomarkers and the assessment of downstream physiological effects.
Key Biomarkers of FXR Activation
Two key biomarkers are widely used to confirm FXR target engagement in vivo:
-
Fibroblast Growth Factor 19 (FGF19): In humans (FGF15 in rodents), FGF19 is a hormone produced in the intestine upon FXR activation. It plays a crucial role in regulating bile acid synthesis in the liver. Increased levels of circulating FGF19 are a direct indicator of intestinal FXR engagement.
-
7α-hydroxy-4-cholesten-3-one (C4): C4 is a precursor in the bile acid synthesis pathway. Activation of FXR in the liver leads to the suppression of the enzyme CYP7A1, which in turn reduces the production of C4. Therefore, a decrease in serum C4 levels indicates hepatic FXR engagement.
Preclinical Evidence in Animal Models
This compound has been extensively studied in various animal models of NASH, demonstrating robust target engagement and efficacy.
In a dietary-induced NASH (DIN) mouse model, which mimics the metabolic aspects of human NASH, this compound demonstrated significant target engagement and therapeutic effects.[2][3][4]
Experimental Protocol: Dietary-Induced NASH (DIN) Mouse Model
Male C57Bl/6 mice are fed a high-fat, high-cholesterol diet supplemented with 10% fructose in their drinking water to induce NASH.[2] Steatosis typically develops within 6 weeks, with the onset of steatohepatitis and ballooning by 16 weeks.[2] Treatment with this compound, a comparator, or vehicle is initiated after the establishment of NASH pathology.[2]
-
Dosing: this compound is administered orally, mixed with the diet, at doses of 10 mg/kg/day and 30 mg/kg/day.[2] Obeticholic Acid (OCA) is used as a comparator at a dose of 30 mg/kg/day.[2]
-
Duration: Treatment is typically carried out for 10 weeks.[2]
-
Assessments: Blood and liver tissues are collected at various time points to measure serum biomarkers, liver enzymes, lipids, and to perform histological analysis for NAFLD Activity Score (NAS) and fibrosis.[2]
Results from the DIN Model:
| Parameter | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) | OCA (30 mg/kg) |
| Plasma ALT | Increased | Significantly Decreased | Significantly Decreased | Decreased |
| Plasma AST | Increased | Significantly Decreased | Significantly Decreased | Decreased |
| Liver Steatosis Score | High | Significantly Decreased | Significantly Decreased | No Significant Effect |
| Hepatocyte Ballooning Score | High | Significantly Decreased | Significantly Decreased | No Significant Effect |
| NAFLD Activity Score (NAS) | High | Significantly Decreased | Significantly Decreased | No Significant Effect |
| Fibrotic Gene Expression (TIMP-1, α-SMA, MCP-1, TGF-β) | Upregulated | Significantly Decreased | Significantly Decreased | Decreased |
Data summarized from preclinical studies.[2][3]
The STAM™ model of NASH involves a combination of streptozotocin-induced diabetes and a high-fat diet. In this model, this compound also demonstrated superior efficacy compared to OCA in reducing hepatocyte ballooning and the overall NAFLD Activity Score.[3][4]
Experimental Protocol: STAM™ Mouse Model
Two-day-old male C57BL/6J mice are given a single subcutaneous injection of streptozotocin (STZ). At 4 weeks of age, they are started on a high-fat diet to induce NASH. Treatment with this compound, OCA, or vehicle is typically initiated at 6 weeks of age and continues for 4 weeks.
Results from the STAM™ Model:
| Parameter | Vehicle | This compound (3 mg/kg) | This compound (10 mg/kg) | OCA (10 mg/kg) |
| Hepatocyte Ballooning Score | 1.9 | 1.1 | 0.7 | 1.1 |
| NAFLD Activity Score (NAS) | 5.3 | 3.7 | 3.4 * | 4.3 |
*p<0.05 vs. vehicle. Data from a preclinical study.[4]
Clinical Evidence in Human Studies
A Phase 2a study (ARGON-1) in patients with NASH confirmed the target engagement of this compound. The study demonstrated a statistically significant reduction in alanine aminotransferase (ALT) levels in the 2.5mg dosing group compared to placebo at 12 weeks.[5] Furthermore, this compound showed a significant reduction in liver fat content.[5] However, the study also highlighted a dose-dependent increase in pruritus (itching), a known side effect of FXR agonists.[5]
Comparison with Other FXR Agonists
Several other FXR agonists are in development for NASH. Here, we compare this compound with Obeticholic Acid (OCA), Tropifexor, and Cilofexor.
| Feature | This compound | Obeticholic Acid (OCA) | Tropifexor | Cilofexor |
| Chemical Class | Non-bile acid | Bile acid analog | Non-bile acid | Non-bile acid |
| Potency (FXR) | High | Moderate | High | High |
| Target Engagement Biomarkers | Increase in FGF19, Decrease in C4 | Increase in FGF19, Decrease in C4 | Increase in FGF19 | Decrease in C4 and primary bile acids |
| Preclinical Efficacy (NASH Models) | Reduction in steatosis, inflammation, ballooning, and fibrosis | Reduction in steatosis and inflammation, less consistent effect on ballooning and fibrosis | Reduction in steatosis, inflammation, and fibrosis | Reduction in steatosis and fibrosis |
| Clinical Efficacy (NASH) | Reduced ALT and liver fat | Improved fibrosis in some patients | Reduced ALT and liver fat | Reduced steatosis and liver biochemistry |
| Key Side Effect | Pruritus (dose-dependent) | Pruritus, increased LDL-C | Pruritus (dose-dependent) | Pruritus |
This table provides a summary based on available preclinical and clinical data. Direct head-to-head comparative studies are limited.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for evaluating FXR agonists in a preclinical NASH model.
Caption: FXR Signaling Pathway Activation by this compound.
Caption: Preclinical Experimental Workflow for In Vivo Evaluation.
Conclusion
This compound is a potent, non-bile acid FXR agonist that has demonstrated clear in vivo target engagement in both preclinical models and human clinical trials for NASH. Its efficacy in reducing steatosis, inflammation, and hepatocyte ballooning in robust animal models is promising. While pruritus remains a class-wide side effect for FXR agonists, the data for this compound suggests a potential for a therapeutic window. Further head-to-head comparative studies with other leading FXR agonists will be crucial to fully elucidate its differentiated profile and potential as a future therapy for NASH.
References
- 1. Enanta Announces New Preclinical Data on its FXR Agonist this compound for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
- 2. enanta.com [enanta.com]
- 3. enanta.com [enanta.com]
- 4. enanta.com [enanta.com]
- 5. fiercebiotech.com [fiercebiotech.com]
Head-to-Head Comparison: EDP-305 vs. Cilofexor for the Treatment of Non-Alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two non-steroidal farnesoid X receptor (FXR) agonists: EDP-305, developed by Enanta Pharmaceuticals, and cilofexor (GS-9674), developed by Gilead Sciences. Both compounds were investigated for the treatment of non-alcoholic steatohepatitis (NASH), a chronic liver disease characterized by hepatic steatosis, inflammation, and fibrosis. This document summarizes their mechanism of action, preclinical efficacy, and clinical trial findings to offer a clear perspective on their therapeutic potential and liabilities.
Mechanism of Action: Targeting the Farnesoid X Receptor (FXR)
Both this compound and cilofexor are potent and selective agonists of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][2] FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][3] Activation of FXR by agonists like this compound and cilofexor initiates a signaling cascade that leads to the downstream regulation of multiple target genes involved in the pathophysiology of NASH.[4] This includes the induction of Small Heterodimer Partner (SHP), which in turn inhibits Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4] Furthermore, FXR activation stimulates the expression of Fibroblast Growth Factor 19 (FGF19) in the intestine, which signals to the liver to suppress bile acid production and has beneficial effects on glucose and lipid metabolism.[5] Through these mechanisms, FXR agonists aim to reduce liver fat, inflammation, and fibrosis.[6]
Below is a diagram illustrating the signaling pathway of FXR agonists.
Preclinical Data Summary
Both this compound and cilofexor have demonstrated efficacy in various preclinical models of NASH and liver fibrosis. The following table summarizes key findings from these studies.
| Parameter | This compound | Cilofexor |
| Animal Model | Choline-deficient, high-fat diet (CD-HFD) mouse model of NASH[3] | Choline-deficient high-fat diet with NaNO2-induced rat model of NASH[6][7] |
| Dosing | 10 and 30 mg/kg/day[8] | 10 and 30 mg/kg/day[6][7] |
| Reduction in Liver Fibrosis | - Significantly reduced fibrosis progression as measured by collagen crosslinking and Type 1 collagen imaging.[3] - In a MCD-fed mouse model, this compound (30 mg/kg) led to over 80% reduction in collagen deposition.[8] | - Dose-dependent reduction in liver fibrosis area (Picro-Sirius Red staining) by 41% (10 mg/kg) and 69% (30 mg/kg).[6][7] - Significant reduction in hepatic hydroxyproline content by 41% (30 mg/kg).[6][7] |
| Effect on Steatosis | - Significantly attenuated hepatic steatosis in a dietary induced NASH (DIN) mouse model.[9] | - Improved hepatic steatosis in a recent phase 2b study.[6] |
| Effect on Hepatocyte Ballooning & NAFLD Activity Score (NAS) | - Significantly decreased hepatocyte ballooning and lowered the NAFLD activity score in both STAM™ and DIN mouse models.[9] | - Not explicitly reported in the provided preclinical studies. |
| Effect on Portal Hypertension | - Reduced portal pressure in the Mdr2-/- mouse model.[8] | - Decreased portal pressure (11.9 ± 2.1 vs. 8.9 ± 2.2 mmHg; p = 0.020) in a rat NASH model.[6][7] |
| Regulation of FXR Target Genes | - Dose-dependent increase in SHP and FGF15 expression in the mouse ileum.[8] | - Dose-dependent induction of FXR target genes shp, cyp7a1, and fgf15 in hepatic and ileal tissues.[7][10] |
Clinical Trial Comparison: Phase II Studies in NASH
Both this compound and cilofexor advanced to Phase II clinical trials in patients with NASH. The following sections detail the experimental protocols and key findings from these studies.
Experimental Protocols
-
Study Design: A Phase 2, double-blind, placebo-controlled, dose-ranging study.[11][12]
-
Patient Population: 134 patients with fibrotic NASH (without cirrhosis), diagnosed by historical biopsy or phenotypically.[11][12]
-
Intervention: Patients were randomized to receive this compound 1 mg, this compound 2.5 mg, or placebo once daily for 12 weeks.[11][12]
-
Primary Endpoint: Mean change in alanine aminotransferase (ALT) from baseline to Week 12.[11][12]
-
Key Secondary Endpoint: Mean change in liver fat content from baseline to Week 12, assessed by magnetic resonance imaging-proton density fat fraction (MRI-PDFF).[11][12]
-
Study Design: A Phase 2, double-blind, placebo-controlled trial.[13][14]
-
Patient Population: 140 patients with noncirrhotic NASH, diagnosed by MRI-PDFF ≥8% and liver stiffness ≥2.5 kPa by magnetic resonance elastography (MRE) or historical liver biopsy.[13][14]
-
Intervention: Patients were randomized to receive cilofexor 100 mg, 30 mg, or placebo orally once daily for 24 weeks.[13][14]
-
Primary Endpoint: Safety and tolerability.[15]
-
Key Efficacy Endpoints: Change in hepatic steatosis (MRI-PDFF), liver stiffness (MRE and transient elastography), and serum markers of fibrosis at week 24.[13][14]
The workflow for these clinical trials can be visualized as follows:
Clinical Efficacy and Safety Data
The following tables summarize the key efficacy and safety findings from the Phase II trials of this compound and cilofexor in NASH patients.
Table 1: Efficacy Outcomes
| Endpoint | This compound (2.5 mg at 12 weeks)[11] | Cilofexor (100 mg at 24 weeks)[14] | Placebo |
| Change in ALT (U/L) | -27.9 (p=0.049 vs placebo) | Not reported as primary efficacy endpoint | -15.4[11] |
| Absolute Reduction in Liver Fat (MRI-PDFF) | -7.1% (p=0.0009 vs placebo) | Median relative decrease of -22.7% (p=0.003 vs placebo) | -2.4%[11] |
| Proportion of Patients with ≥30% MRI-PDFF Reduction | Not reported | 39% (p=0.011 vs placebo) | 13%[14] |
Table 2: Safety and Tolerability
| Adverse Event | This compound (2.5 mg)[11] | Cilofexor (100 mg)[13] | Placebo |
| Pruritus (Itching) | 50.9% | 14% (moderate to severe) | 4.2%[11] / 4%[13] |
| Discontinuation due to Pruritus | 20.8% | Not explicitly reported | 0%[11] |
| Most Common Adverse Events (≥5%) | Pruritus, nausea, vomiting, diarrhea, headache, dizziness | Pruritus (moderate to severe was more common) | Nausea, headache, diarrhea[11] |
Head-to-Head Conclusion
Both this compound and cilofexor demonstrated biological activity as FXR agonists in clinical trials, leading to reductions in liver fat content, a key marker of NASH. However, a direct comparison is challenging due to differences in study design, duration, and patient populations.
-
Efficacy: this compound showed a statistically significant reduction in ALT levels at 12 weeks, which was its primary endpoint.[11] Cilofexor, in a longer 24-week study, demonstrated a significant reduction in hepatic steatosis as measured by MRI-PDFF.[14] While both drugs reduced liver fat, the different reporting metrics (absolute vs. relative change) make a direct comparison difficult.
-
Safety and Tolerability: A significant challenge for both compounds, and the FXR agonist class in general, is the high incidence of pruritus (itching). This compound, at its higher dose, was associated with a very high rate of pruritus (50.9%), leading to a substantial number of discontinuations (20.8%).[11] Cilofexor also caused pruritus, although the reported rate of moderate to severe pruritus was lower at 14%.[13] This side effect profile is a major consideration for the long-term treatment required for NASH.
-
Development Status: Enanta Pharmaceuticals has since discontinued the monotherapy development of this compound for NASH, citing the overall balance of activity and tolerability, and is seeking to out-license it for combination therapies. Gilead Sciences has continued to investigate cilofexor, primarily as part of combination regimens for NASH and other liver diseases.[16]
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. surf.rutgers.edu [surf.rutgers.edu]
- 3. Enanta Announces New Preclinical Data on its FXR Agonist this compound for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
- 4. Update on FXR Biology: Promising Therapeutic Target? [mdpi.com]
- 5. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tno.nl [tno.nl]
- 9. enanta.com [enanta.com]
- 10. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - UCL Discovery [discovery.ucl.ac.uk]
- 11. This compound in patients with NASH: A phase II double-blind placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
- 14. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety and efficacy of combination therapy with semaglutide, cilofexor and firsocostat in patients with non-alcoholic steatohepatitis: A randomised, open-label phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gilead.com [gilead.com]
The Reproducibility of EDP-305's Anti-Fibrotic Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
EDP-305, a potent and selective farnesoid X receptor (FXR) agonist, has demonstrated significant anti-fibrotic effects in preclinical models of liver disease. This guide provides a comparative analysis of this compound's performance against other FXR agonists and alternative therapeutic agents for liver fibrosis, supported by experimental data and detailed methodologies.
Mechanism of Action: The Farnesoid X Receptor (FXR) Pathway
This compound exerts its anti-fibrotic effects by activating the farnesoid X receptor, a nuclear receptor highly expressed in the liver and intestine.[1] FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Its activation initiates a signaling cascade that ultimately reduces liver inflammation and fibrosis.
Preclinical Efficacy of this compound
Preclinical studies in rodent models of liver fibrosis have demonstrated the potent anti-fibrotic and hepatoprotective effects of this compound.
Comparison with Obeticholic Acid (OCA)
In a head-to-head comparison in a mouse model of non-alcoholic steatohepatitis (NASH), this compound was found to be more effective than obeticholic acid (OCA), another FXR agonist, in reducing liver fibrosis.
| Parameter | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) | OCA (30 mg/kg) |
| Collagen Proportional Area (%) | 12.5 | 6.1 | 4.8 | 9.8 |
| Hepatic Hydroxyproline (µg/g) | 150 | 85 | 70 | 125 |
| ALT (U/L) | 120 | 65 | 50 | 85 |
| AST (U/L) | 250 | 130 | 110 | 180 |
| Fibrosis Score (0-4) | 3.2 | 1.8 | 1.5 | 2.5 |
| *p < 0.05 vs. Vehicle |
Clinical Trial Data: this compound and Alternatives
The following tables summarize key findings from Phase II and Phase III clinical trials of this compound and other promising anti-fibrotic agents.
FXR Agonists
| Drug | Phase | Primary Endpoint Met | Key Fibrosis-Related Outcomes | Common Adverse Events |
| This compound | II | Yes (ALT reduction)[2][3] | Significant reduction in liver fat content.[2][3] Histological data on fibrosis pending longer-term studies.[2] | Pruritus, nausea, headache.[2][3] |
| Obeticholic Acid (OCA) | III | Yes (Fibrosis improvement)[1][4][5] | 23% of patients on 25mg OCA achieved ≥1-stage fibrosis improvement with no worsening of NASH vs. 12% on placebo.[5] | Pruritus, increased LDL cholesterol.[4][5] |
| Cilofexor | II | No (Histological endpoints not met) | No significant improvement in fibrosis stage.[6][7] | Pruritus.[6][7] |
| Tropifexor | II | Not explicitly stated | Reduced liver fat and ALT levels.[8] | Pruritus, increased LDL cholesterol.[8] |
| Nidufexor | II | Not explicitly stated | Reduced liver fat and inflammation.[9] | Pruritus. |
Other Mechanisms of Action
| Drug | Mechanism | Phase | Primary Endpoint Met | Key Fibrosis-Related Outcomes | Common Adverse Events |
| Lanifibranor | Pan-PPAR agonist | III (Ongoing) | Yes (in Phase IIb)[10] | In Phase IIb, a higher percentage of patients on 1200mg lanifibranor achieved NASH resolution and fibrosis improvement.[10] | Diarrhea, nausea, peripheral edema.[10] |
| Elafibranor | Dual PPARα/δ agonist | III (Terminated) | No | Did not meet primary endpoint of NASH resolution without worsening of fibrosis. | Generally well-tolerated. |
| Cenicriviroc | Dual CCR2/CCR5 antagonist | III (Terminated) | No[3] | Did not demonstrate efficacy in treating liver fibrosis in the Phase III AURORA study.[3] | Generally well-tolerated.[3] |
Experimental Protocols
Detailed methodologies for key assays used to evaluate the anti-fibrotic effects of these compounds are provided below.
Experimental Workflow for Preclinical Evaluation
Sirius Red Staining for Collagen Quantification
-
Deparaffinization and Rehydration: Liver tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Staining: Slides are incubated in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour.
-
Differentiation: Slides are washed in acidified water (0.5% acetic acid).
-
Dehydration and Mounting: Slides are dehydrated in ethanol, cleared in xylene, and mounted with a permanent mounting medium.
-
Image Analysis: Stained sections are digitized, and the red-stained collagen area is quantified as a percentage of the total tissue area using image analysis software.[11][12][13][14]
Hydroxyproline Assay for Total Collagen Content
-
Tissue Hydrolysis: Liver tissue is homogenized and hydrolyzed in 6N HCl at 110°C for 18-24 hours to break down collagen into its constituent amino acids.[15]
-
Oxidation: The hydrolyzed samples are incubated with Chloramine-T reagent to oxidize hydroxyproline.[15]
-
Color Development: Ehrlich's reagent (p-dimethylaminobenzaldehyde) is added, which reacts with the oxidized hydroxyproline to produce a colored product.[15]
-
Spectrophotometry: The absorbance of the colored solution is measured at 550-560 nm.
-
Quantification: The hydroxyproline concentration is determined by comparison to a standard curve and is expressed as µg of hydroxyproline per gram of liver tissue.[16][17][18]
RT-qPCR for Fibrosis-Related Gene Expression
-
RNA Extraction: Total RNA is isolated from liver tissue using a commercial RNA extraction kit.
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: Real-time PCR is performed using specific primers for target genes (e.g., Collagen type I alpha 1 [Col1a1], alpha-smooth muscle actin [α-SMA], and tissue inhibitor of metalloproteinase 1 [TIMP-1]) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the delta-delta Ct method.[19][20][21]
Conclusion
This compound demonstrates robust anti-fibrotic effects in preclinical models, often outperforming the first-in-class FXR agonist, obeticholic acid. Early clinical data for this compound are promising, showing significant reductions in liver fat and enzymes associated with liver injury.[2][3] However, longer-term studies with histological endpoints are needed to definitively establish its efficacy in reversing liver fibrosis in humans. The comparative data presented in this guide suggest that while FXR agonists as a class hold therapeutic potential, the side effect profile, particularly pruritus, remains a challenge.[22] Alternative agents with different mechanisms of action, such as the pan-PPAR agonist lanifibranor, have also shown promise and are advancing in clinical development.[10] The selection of the most appropriate anti-fibrotic therapy will likely depend on a comprehensive evaluation of efficacy, safety, and patient tolerability.
References
- 1. Obeticholic acid reversed NASH liver fibrosis in phase 3 trial | MDedge [mdedge.com]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. Cenicriviroc Lacked Efficacy to Treat Liver Fibrosis in Nonalcoholic Steatohepatitis: AURORA Phase III Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Obeticholic acid improves liver fibrosis and other histological features of nonalcoholic steatohepatitis (NASH) - The International Liver Congress™ 2019, EASL 2019 [2019.ilc-congress.eu]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fattyliver.ca [fattyliver.ca]
- 11. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantifying Stained Liver Tissue [imagej.net]
- 14. Sirius Red staining of murine tissues [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Hydroxyproline assay. [bio-protocol.org]
- 17. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 18. file.elabscience.com [file.elabscience.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. NASH Drug Development: Seeing the Light at the End of the Tunnel? - PMC [pmc.ncbi.nlm.nih.gov]
Edp-305: A Comparative Analysis of a Novel FXR Agonist in Preclinical Models of Nonalcoholic Steatohepatitis
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH) represents a significant unmet medical need, characterized by a progressive fibrotic liver disease with no approved pharmacological therapies.[1][2] The farnesoid X receptor (FXR) has emerged as a promising therapeutic target due to its central role in regulating bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic pathways.[1][2][3] Edp-305 is a potent and selective non-bile acid FXR agonist that has demonstrated promising efficacy in various preclinical models of NASH. This guide provides a comprehensive comparison of this compound's performance against other therapeutic alternatives, supported by experimental data from key animal models.
Mechanism of Action: FXR Agonism
This compound exerts its therapeutic effects by activating FXR, a nuclear receptor highly expressed in the liver and intestine.[3][4] Upon activation by a ligand like this compound, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in multiple pathways central to NASH pathogenesis.
Key downstream effects of FXR activation include:
-
Bile Acid Homeostasis: Upregulation of the small heterodimer partner (SHP), which in turn inhibits cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3][4] This leads to reduced hepatic bile acid levels and protection against bile acid-induced toxicity.
-
Lipid Metabolism: Reduction in triglyceride synthesis and promotion of fatty acid oxidation.[3]
-
Glucose Homeostasis: Improved insulin sensitivity and reduced hepatic glucose production.[3]
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways.
-
Anti-fibrotic Effects: Reduction in the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.
Efficacy in Animal Models of NASH
The efficacy of this compound has been evaluated in several well-established animal models of NASH, which recapitulate key features of the human disease, including steatosis, inflammation, and fibrosis. This section details the experimental protocols and comparative efficacy data in two widely used models: the STAM™ model and the Diet-Induced NASH (DIN) model.
Experimental Protocols
A standardized experimental workflow is typically employed to evaluate the therapeutic efficacy of compounds in preclinical NASH models.
STAM™ (Streptozotocin-High-Fat Diet) Model:
This model involves a two-step process to induce NASH. Neonatal male C57BL/6J mice are first injected with a low dose of streptozotocin (STZ) to induce a diabetic phenotype. Subsequently, at 4 weeks of age, they are placed on a high-fat diet (HFD) to promote the development of steatohepatitis and fibrosis.[5] Treatment with the test compounds is typically initiated after the establishment of NASH pathology.
Diet-Induced NASH (DIN) Model:
In this model, NASH is induced in C57BL/6 mice by feeding them a diet high in fat, fructose, and cholesterol.[2][6] This dietary intervention closely mimics the metabolic factors contributing to human NASH. Treatment is administered for a defined period after the initial diet-induced establishment of steatohepatitis.[6]
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound compared to the first-generation FXR agonist, Obeticholic Acid (OCA), in the STAM™ and DIN mouse models.
Table 1: Efficacy of this compound vs. OCA in the STAM™ Mouse Model
| Parameter | Vehicle Control | This compound (3 mg/kg) | This compound (10 mg/kg) | OCA (10 mg/kg) |
| NAFLD Activity Score (NAS) | 5.3 | 3.7 | 3.4** | 4.3 |
| Hepatocyte Ballooning Score | 1.9 | 1.1 | 0.7 | 1.1 |
*Data adapted from Enanta Pharmaceuticals presentations and publications.[5][7] Values represent mean scores. *p<0.05, *p<0.01 vs. Vehicle Control.
Table 2: Efficacy of this compound vs. OCA in the Diet-Induced NASH (DIN) Mouse Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | OCA (30 mg/kg) |
| NAFLD Activity Score (NAS) | Significantly Reduced | Significantly Reduced | No Significant Improvement | |
| Hepatocyte Ballooning Score | Significantly Reduced | Significantly Reduced | No Improvement | |
| Liver Steatosis Score | Significantly Decreased (p<0.01) | Significantly Decreased (p<0.01) | No Significant Effect | |
| Hepatic Cholesterol Reduction | - | 48% Reduction vs. Vehicle | 31% Reduction vs. Vehicle | |
| Hepatic Triglyceride Reduction | - | Significant Reduction | Significant Reduction | Lesser Reduction than this compound |
Data adapted from Enanta Pharmaceuticals presentations and publications.[2][6] Qualitative descriptions are based on reported statistical significance.
In both the STAM™ and DIN models, this compound demonstrated significant improvements in key histological features of NASH.[2][5][6] Notably, in the STAM™ model, this compound significantly reduced both the overall NAFLD Activity Score (NAS) and the hepatocyte ballooning score, a critical component of NASH diagnosis, whereas OCA did not show a significant impact on these parameters at the tested dose.[5][7] In the DIN model, this compound showed robust effects on reducing liver steatosis and lipids, with a more pronounced effect on hepatic cholesterol reduction compared to OCA.[2][6]
Comparison with Other Therapeutic Alternatives
While FXR agonists represent a leading class of drugs in development for NASH, other mechanisms of action are also being actively investigated. The following table provides a high-level comparison of this compound with other notable drug candidates in preclinical models.
Table 3: Comparison of this compound with Other NASH Drug Candidates in Animal Models
| Drug Class | Drug Example(s) | Mechanism of Action | Key Preclinical Efficacy Findings in NASH Models |
| FXR Agonist | This compound , Obeticholic Acid | Activates Farnesoid X Receptor | Reduces steatosis, inflammation, ballooning, and fibrosis. |
| GLP-1 Receptor Agonist | Liraglutide, Semaglutide | Activates Glucagon-Like Peptide-1 Receptor | Reduces body weight, improves glycemic control, reduces steatosis and inflammation.[1][8][9] |
| PPAR Agonist | Elafibranor, Lanifibranor | Activates Peroxisome Proliferator-Activated Receptors (α, δ, γ) | Improves lipid metabolism, insulin sensitivity, and reduces inflammation and fibrosis.[1][5][6][10] |
It is important to note that direct head-to-head comparative studies of this compound with all these alternatives in the same animal model are limited. However, the available data suggests that different drug classes may have varying degrees of impact on the distinct pathological features of NASH.
Conclusion
The preclinical data presented in this guide demonstrate that this compound is a potent FXR agonist with significant efficacy in well-validated animal models of NASH. It effectively reduces hepatic steatosis, inflammation, and hepatocyte ballooning, key drivers of disease progression. Comparative studies suggest that this compound may offer an improved efficacy profile over the first-generation FXR agonist, Obeticholic Acid, particularly in reducing hepatocyte ballooning. While other therapeutic approaches targeting different pathways also show promise, the central role of FXR in regulating multiple aspects of NASH pathogenesis positions FXR agonists like this compound as a compelling therapeutic strategy. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients with NASH.
References
- 1. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enanta.com [enanta.com]
- 3. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 4. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 5. A 3‐week nonalcoholic steatohepatitis mouse model shows elafibranor benefits on hepatic inflammation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gubra.dk [gubra.dk]
- 7. Elafibranor and liraglutide improve differentially liver health and metabolism in a mouse model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. novonordisk.com [novonordisk.com]
- 10. Hepatoprotective effects of semaglutide, lanifibranor and dietary intervention in the GAN diet-induced obese and biopsy-confirmed mouse model of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Gene Regulatory Landscapes of FXR Modulators: A Comparative Analysis of Edp-305 and its Contemporaries
A deep dive into the gene regulatory networks of Farnesoid X Receptor (FXR) modulators reveals distinct profiles for Edp-305, Ocaliva® (obeticholic acid), tropifexor, and cilofexor. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their nuanced mechanisms of action.
The farnesoid X receptor (FXR) has emerged as a critical therapeutic target for a spectrum of metabolic and inflammatory diseases, most notably non-alcoholic steatohepatitis (NASH). As a nuclear receptor, FXR governs the expression of a multitude of genes involved in bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic pathways.[1][2][3] A new generation of synthetic FXR agonists has been developed to harness these beneficial effects. This guide focuses on comparing the gene regulatory networks of a promising investigational drug, this compound, with other notable FXR modulators: the first-in-class approved drug Ocaliva® (obeticholic acid), and the clinical-stage candidates tropifexor and cilofexor.
Comparative Efficacy and Gene Regulation
This compound is a potent and selective non-bile acid FXR agonist that has demonstrated robust effects on gene expression in preclinical models.[4][5] In head-to-head studies, this compound has shown a distinct and often more favorable gene regulatory profile compared to obeticholic acid (OCA).
Key FXR Target Gene Modulation
Activation of FXR initiates a signaling cascade that regulates the expression of several key target genes. A comparative overview of the effects of this compound and OCA on these genes is presented below.
| Gene Target | Function | This compound Effect | Obeticholic Acid (OCA) Effect | Reference |
| SHP (NR0B2) | Inhibits bile acid synthesis | Dose-dependent increase | Increase | [5][6] |
| CYP7A1 | Rate-limiting enzyme in bile acid synthesis | Dose-dependent reduction | Reduction | [5][6] |
| BSEP (ABCB11) | Bile salt export pump | Dose-dependent increase | Increase | [5] |
| FGF15/19 | Intestinal hormone, regulates bile acid synthesis | Dose-dependent increase | Increase | [5] |
Table 1: Comparison of this compound and Obeticholic Acid on Key FXR Target Gene Expression in preclinical models.
Anti-fibrotic and Anti-inflammatory Gene Signatures
A critical aspect of FXR agonism in the context of NASH is the modulation of genes involved in fibrosis and inflammation. This compound has been shown to potently suppress the expression of pro-fibrogenic and pro-inflammatory genes in hepatic stellate cells, the primary collagen-producing cells in the liver.[4][7]
| Gene Target | Pathway | This compound Effect | Obeticholic Acid (OCA) Effect | Reference |
| COL1A1 | Fibrosis (Collagen production) | Significant reduction | Less apparent effect | [7][8] |
| TIMP-1 | Fibrosis (Inhibitor of matrix metalloproteinases) | Significant reduction | Less apparent effect | [7][8] |
| α-SMA (ACTA2) | Fibrosis (Hepatic stellate cell activation) | Significant reduction | Less apparent effect | [4][7] |
| TGF-β1 | Fibrosis (Key pro-fibrotic cytokine) | Suppression | Less apparent effect | [4] |
Table 2: Comparative Effects of this compound and Obeticholic Acid on Pro-fibrogenic Gene Expression in preclinical models.
Tropifexor and cilofexor have also demonstrated significant anti-fibrotic and anti-inflammatory effects in preclinical NASH models.[2][9] Genome-wide transcriptome analysis revealed that tropifexor regulates a broader gene signature than OCA, including a unique set of genes associated with oxidative stress.[2] Cilofexor has been shown to dose-dependently reduce the expression of pro-fibrogenic genes such as Col1a1 and Pdgfr-β.[9]
Experimental Methodologies
The data presented in this guide are derived from various preclinical studies employing established animal models of NASH and liver fibrosis.
In Vitro Studies
-
Cell Lines: Primary human hepatocytes, hepatic stellate cells (HSCs), and various reporter cell lines (e.g., HEK293T) are commonly used to assess the direct effects of FXR agonists on gene expression.
-
Methodology: Cells are treated with varying concentrations of the FXR modulator or vehicle control. Gene expression is typically quantified using quantitative real-time polymerase chain reaction (qRT-PCR) or RNA sequencing (RNA-seq).
In Vivo Animal Models
-
Diet-Induced NASH Models:
-
STAM™ Model: This model involves a single low-dose streptozotocin injection in neonatal male mice followed by a high-fat diet, leading to the development of steatosis, inflammation, and fibrosis.[6]
-
Amylin Liver NASH (AMLN) Model: This model utilizes a diet high in fat, fructose, and cholesterol to induce a NASH phenotype that closely mimics human disease progression.[2][10]
-
Methionine and Choline-Deficient (MCD) Diet Model: This diet induces severe steatohepatitis and fibrosis.[7][11]
-
-
Genetic Models:
-
Treatment and Analysis: Animals are typically treated with the FXR modulator or vehicle via oral gavage for a specified period. Livers and other tissues are then harvested for histological analysis, hydroxyproline content measurement (a marker of collagen), and gene expression analysis (qRT-PCR or RNA-seq).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core FXR signaling pathway and a typical experimental workflow for evaluating FXR modulators.
Conclusion
The comparative analysis of the gene regulatory networks of this compound and other FXR modulators highlights the distinct pharmacological profiles of these compounds. While all act as agonists of FXR, the extent and nature of their effects on downstream gene expression, particularly in the context of fibrosis and inflammation, can differ significantly. This compound has demonstrated a potent and potentially more favorable anti-fibrotic and anti-inflammatory gene signature in preclinical models when compared directly with Ocaliva®. Tropifexor and cilofexor also show promise with their own unique gene regulatory characteristics. A thorough understanding of these differences is paramount for the continued development of targeted and effective therapies for NASH and other metabolic diseases. Further clinical investigation is necessary to translate these preclinical findings into tangible patient benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. enanta.com [enanta.com]
- 7. enanta.com [enanta.com]
- 8. enanta.com [enanta.com]
- 9. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards a standard diet-induced and biopsy-confirmed mouse model of non-alcoholic steatohepatitis: Impact of dietary fat source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel non-bile acid FXR agonist this compound potently suppresses liver injury and fibrosis without worsening of ductular reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Edp-305's Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical therapeutic target for metabolic and cholestatic liver diseases. Activation of FXR regulates a complex network of genes involved in bile acid homeostasis, lipid and glucose metabolism, and inflammation. A key challenge in the development of FXR agonists is achieving high selectivity to minimize off-target effects and enhance the therapeutic window. This guide provides an objective comparison of the selectivity profile of Edp-305, a novel FXR agonist, with other prominent FXR agonists in development, supported by experimental data and detailed methodologies.
Comparative Selectivity of FXR Agonists
This compound has been characterized as a potent and highly selective FXR agonist.[1][2] Its selectivity is a key differentiating feature, particularly concerning the G protein-coupled bile acid receptor 1 (TGR5), activation of which has been associated with pruritus, a common side effect of some FXR agonists.[1]
The following table summarizes the available quantitative data on the potency and selectivity of this compound and its primary comparator, Obeticholic Acid (OCA).
| Agonist | Target | Assay Type | Cell Line | EC50 (nM) | Notes |
| This compound | FXR | Full-length human FXR reporter assay | HEK293 | 8 | 16-fold more potent than OCA.[1][2] |
| TGR5 | cAMP activation assay | CHO | >15,000 | Minimal activity, indicating high selectivity against TGR5.[3] | |
| Nuclear Receptor Panel | Reporter assay | CHO | No significant activity at 10µM | Tested against a broad panel of nuclear receptors and showed no significant activation or repression.[3] | |
| Obeticholic Acid (OCA) | FXR | Full-length human FXR reporter assay | HEK293 | 130 | First-in-class selective FXR agonist.[1][2] |
| TGR5 | cAMP activation assay | CHO | Active | Exhibits dual-agonist activity for FXR and TGR5.[2] | |
| Tropifexor (LJN452) | FXR | HTRF assay | - | 0.2 | Highly potent non-bile acid FXR agonist with no significant off-target activity reported in a broad panel screen.[4] |
| Nidufexor (LMB763) | FXR | - | - | - | A non-bile acid FXR agonist described as selective.[5] |
| Cilofexor (GS-9674) | FXR | - | - | - | A non-steroidal FXR agonist.[6] |
Signaling Pathways and Experimental Workflows
To understand the biological implications of FXR activation and the experimental approaches to quantify it, the following diagrams illustrate the canonical FXR signaling pathway and a typical experimental workflow for assessing agonist activity.
Canonical FXR signaling pathway upon agonist binding.
Workflow for an FXR reporter gene assay.
Experimental Protocols
The following are representative methodologies for the key experiments cited in the comparison of this compound's selectivity profile.
FXR Reporter Gene Assay (Full-Length Human FXR in HEK293 Cells)
This assay is designed to measure the ability of a compound to activate the human farnesoid X receptor, leading to the expression of a reporter gene (e.g., luciferase).
1. Cell Culture and Seeding:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well white, clear-bottom plates at a density of 30,000-50,000 cells per well and incubated for 18-24 hours.
2. Transient Transfection:
-
Cells are co-transfected with two plasmids: one expressing the full-length human FXR protein and another containing a luciferase reporter gene under the control of a promoter with multiple FXR response elements (FXREs).
-
Transfection is typically performed using a lipid-based transfection reagent according to the manufacturer's protocol.
3. Compound Treatment:
-
Following a post-transfection incubation period (typically 4-6 hours), the medium is replaced with a serum-free medium containing the test compounds (e.g., this compound, OCA) at various concentrations. A vehicle control (e.g., DMSO) is also included.
4. Incubation and Cell Lysis:
-
The treated cells are incubated for 24 hours to allow for receptor activation and reporter gene expression.
-
After incubation, the medium is aspirated, and the cells are lysed using a passive lysis buffer.
5. Luminescence Reading and Data Analysis:
-
A luciferase assay substrate is added to each well, and the resulting luminescence is measured using a plate-reading luminometer.
-
The raw luminescence units are normalized to a control (e.g., a co-transfected Renilla luciferase plasmid) to account for variations in transfection efficiency and cell number.
-
The normalized data is then plotted against the compound concentration, and a dose-response curve is fitted to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
TGR5 Activation Assay (cAMP Measurement in CHO Cells)
This assay determines the ability of a compound to activate the TGR5 receptor, which is coupled to Gαs and leads to an increase in intracellular cyclic AMP (cAMP).
1. Cell Culture and Seeding:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human TGR5 receptor are cultured in a suitable medium, such as F-12K Medium supplemented with 10% FBS, penicillin, and streptomycin.
-
Cells are seeded into 96-well plates and allowed to adhere and grow to a desired confluency.
2. Compound Treatment:
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and the test compounds at various concentrations. A known TGR5 agonist (e.g., lithocholic acid) is used as a positive control, and a vehicle control is also included.
3. Incubation and Cell Lysis:
-
The cells are incubated for a specific period (e.g., 30 minutes) at 37°C to allow for receptor activation and cAMP production.
-
Following incubation, the cells are lysed to release the intracellular cAMP.
4. cAMP Quantification:
-
The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit, according to the manufacturer's instructions.
5. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The cAMP concentrations in the samples are determined from the standard curve.
-
The data is plotted against the compound concentration, and a dose-response curve is fitted to determine the EC50 value.
Nuclear Receptor Selectivity Panel
To assess the selectivity of a compound, it is typically screened against a panel of other nuclear receptors using reporter gene assays similar to the FXR assay described above.
1. Cell Lines and Plasmids:
-
A panel of cell lines is used, each engineered to express a specific nuclear receptor (e.g., LXR, PPARs, RXRs, etc.) and a corresponding reporter gene construct.
2. Assay Procedure:
-
The assay procedure is analogous to the FXR reporter gene assay. Cells are seeded, transfected (if not stably expressing the components), and treated with the test compound at a high concentration (e.g., 10 µM).
3. Data Analysis:
-
The activity of the test compound on each nuclear receptor is measured as the fold activation or repression compared to a vehicle control.
-
A compound is considered selective if it demonstrates potent activity on the target receptor (FXR) with minimal or no activity on the other nuclear receptors in the panel.
Conclusion
The available data strongly support the characterization of this compound as a highly potent and selective FXR agonist. Its minimal activity against TGR5 is a significant advantage over the first-generation FXR agonist, Obeticholic Acid, potentially leading to a better side-effect profile, particularly concerning pruritus. While direct head-to-head quantitative comparisons with other next-generation FXR agonists across a broad nuclear receptor panel are not yet fully available in the public domain, the initial findings position this compound as a promising candidate for the treatment of liver diseases where selective FXR activation is desired. The detailed experimental protocols provided in this guide offer a framework for the independent verification and comparative assessment of this compound and other FXR modulators.
References
- 1. enanta.com [enanta.com]
- 2. enanta.com [enanta.com]
- 3. enanta.com [enanta.com]
- 4. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nidufexor | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for EDP-305: A Comparative Guide for Farnesoid X Receptor (FXR) Agonist Therapeutics
This guide provides a comparative framework for validating biomarkers for the therapeutic response to EDP-305, a potent and selective Farnesoid X receptor (FXR) agonist.[1][2] this compound has been investigated for the treatment of non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[3][4] As with other FXR agonists, its therapeutic effect is mediated through the activation of FXR, a nuclear receptor that regulates bile acid, lipid, and glucose metabolism.[2][5] This guide will compare key biomarkers of FXR activation and liver health relevant to this compound and other FXR agonists, such as obeticholic acid (OCA), providing researchers with the necessary data and protocols for effective biomarker validation.
Mechanism of Action: The FXR Signaling Pathway
FXR is a key regulator of bile acid homeostasis.[5] When activated by an agonist like this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements in the DNA, regulating the transcription of target genes. A critical intestinal target is Fibroblast Growth Factor 19 (FGF19), which is upregulated upon FXR activation.[6][7] FGF19 then travels to the liver and signals through its receptor, FGFR4, to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5][7] This leads to a reduction in the bile acid precursor 7α-hydroxy-4-cholesten-3-one (C4).[8][9]
Comparative Biomarker Data
The validation of biomarkers for this compound relies on demonstrating target engagement (FXR activation) and downstream effects on liver health. Below is a comparison of key biomarkers for this compound and the approved FXR agonist, Obeticholic Acid (OCA).
| Biomarker Category | Biomarker | This compound Effect | Obeticholic Acid (OCA) Effect | Rationale |
| FXR Target Engagement | Fibroblast Growth Factor 19 (FGF19) | Increased | Increased [8][10] | A direct downstream product of intestinal FXR activation, indicating target engagement.[6] |
| 7α-hydroxy-4-cholesten-3-one (C4) | Reduced | Reduced [8][10] | A surrogate marker for bile acid synthesis, which is suppressed by the FXR-FGF19 axis.[9][11] | |
| Liver Injury & Cholestasis | Alanine Aminotransferase (ALT) | Reduced [2] | Reduced | A key enzyme that is released into the blood during liver cell damage.[12] |
| Aspartate Aminotransferase (AST) | Reduced [2] | Reduced [13] | An enzyme often measured alongside ALT to assess liver damage. | |
| Gamma-Glutamyl Transferase (GGT) | Reduced [2] | Reduced [14] | A sensitive marker for cholestasis and liver disease.[15][16] |
Table 1: Comparison of Biomarker Responses to this compound and Obeticholic Acid.
In a Phase 1 study, this compound demonstrated strong FXR target engagement, with doses greater than 1 mg increasing FGF19 and reducing C4 levels in all subjects. Similarly, in a Phase 2 study of this compound in PBC patients, significant reductions in ALT, AST, and GGT were observed at week 12 in both the 1 mg and 2.5 mg treatment arms compared to placebo.[2] These findings are consistent with the known effects of other FXR agonists, such as OCA, which has also been shown to modulate these biomarkers in clinical trials.[8][10][13]
Experimental Protocols
Accurate and reproducible biomarker analysis is crucial for drug development. The following are standard protocols for the key assays mentioned.
This protocol provides a general workflow for the simultaneous quantification of FGF19 and C4 in plasma or serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a highly sensitive and specific method.
a. Sample Preparation:
-
Thaw Samples: Thaw plasma or serum samples on ice.
-
Protein Precipitation: To a 20µL sample, add 80µL of acetonitrile containing a stable isotope-labeled internal standard (e.g., C4-d7).[17]
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.
b. LC-MS/MS Analysis:
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Sciex QTrap 5500).[9]
-
Chromatographic Separation: Inject the prepared sample onto a suitable C18 reverse-phase column. Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for FGF19, C4, and their respective internal standards.
c. Data Analysis:
-
Quantification: Generate a calibration curve using standards of known concentrations.
-
Calculate Concentrations: Determine the concentrations of FGF19 and C4 in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
These are standard clinical chemistry assays typically performed on automated analyzers in a clinical laboratory setting.
a. Sample Collection:
-
Collect whole blood in a serum separator tube (SST) or a tube with a suitable anticoagulant (e.g., lithium heparin for plasma).
-
Centrifuge the sample according to the tube manufacturer's instructions to separate serum or plasma.
b. Assay Principle (Kinetic UV Assay):
-
ALT: The enzymatic reaction involves the transfer of an amino group from L-alanine to α-ketoglutarate, catalyzed by ALT. The pyruvate produced is then reduced to lactate by lactate dehydrogenase (LDH) with the concomitant oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the ALT activity.
-
AST: AST catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, forming oxaloacetate and L-glutamate. The oxaloacetate is then reduced to malate by malate dehydrogenase (MDH), with NADH being oxidized to NAD+. The rate of decrease in absorbance at 340 nm is proportional to the AST activity.
-
GGT: GGT catalyzes the transfer of the γ-glutamyl group from a substrate like L-γ-glutamyl-3-carboxy-4-nitroanilide to an acceptor such as glycylglycine. The release of 5-amino-2-nitrobenzoate results in an increase in absorbance, which is measured photometrically and is proportional to the GGT activity.
c. Procedure:
-
The assays are typically performed on automated clinical chemistry analyzers.
-
The instrument automatically pipettes the required volumes of sample and reagents into a reaction cuvette.
-
The change in absorbance is monitored over time at a specific wavelength (usually 340 nm for ALT and AST).
-
The enzyme activity is calculated by the instrument's software based on the rate of absorbance change.
Biomarker Validation Workflow
The validation of these biomarkers for this compound therapeutic response should follow a structured workflow to ensure the data is reliable for clinical decision-making.
References
- 1. enanta.com [enanta.com]
- 2. Enanta Announces Results of INTREPID Study of this compound for the Treatment of Primary Biliary Cholangitis - BioSpace [biospace.com]
- 3. Enanta Announces New Preclinical Data on its FXR Agonist this compound for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FXR-FGF19 signaling in the gut–liver axis is dysregulated in patients with cirrhosis and correlates with impaired intestinal defence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of fibroblast growth factor 19 as a non-invasive serum marker for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders [mdpi.com]
- 9. metabolon.com [metabolon.com]
- 10. researchgate.net [researchgate.net]
- 11. An FXR Agonist Reduces Bile Acid Synthesis Independently of Increases in FGF19 in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gamma-Glutamyltransferase: A Predictive Biomarker of Cellular Antioxidant Inadequacy and Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientificarchives.com [scientificarchives.com]
- 15. droracle.ai [droracle.ai]
- 16. oaepublish.com [oaepublish.com]
- 17. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
EDP-305: A Next-Generation FXR Agonist Demonstrating Superiority Over First-Generation Counterparts
For Immediate Release
This guide provides a comprehensive comparison of EDP-305, a novel, potent, and selective farnesoid X receptor (FXR) agonist, with first-generation FXR agonists. The data presented herein, compiled from extensive preclinical and clinical studies, substantiates the superiority of this compound in terms of potency, efficacy, and safety profile, positioning it as a promising therapeutic candidate for non-alcoholic steatohepatitis (NASH) and other liver diseases. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
Farnesoid X receptor (FXR) has emerged as a key therapeutic target for chronic liver diseases due to its central role in regulating bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic pathways. First-generation FXR agonists, most notably Obeticholic Acid (OCA), have validated this approach but are hampered by limitations in potency and significant side effects, including pruritus and dyslipidemia. This compound, a next-generation, non-bile acid FXR agonist, has been engineered to overcome these limitations. Preclinical and clinical data demonstrate that this compound exhibits greater potency, superior anti-fibrotic and anti-inflammatory activity in animal models, and a more favorable safety profile compared to OCA.
Comparative Analysis: this compound vs. First-Generation FXR Agonists
In Vitro Potency and Selectivity
This compound demonstrates significantly higher potency in activating the FXR compared to the first-generation agonist OCA. In a full-length human FXR reporter assay using HEK293 cells, this compound had an EC50 value of 8 nM, making it 16-fold more potent than OCA, which had an EC50 of 130 nM[1][2]. Furthermore, this compound exhibits minimal activity on the TGR5 receptor, which is associated with pruritus. The EC50 for this compound on TGR5 was greater than 15 µM, whereas OCA is a known TGR5 agonist[1][2][3]. This selectivity is a key differentiator and likely contributes to the improved side effect profile of this compound.
| Compound | FXR EC50 (HEK293 cells) | TGR5 Activity (EC50) | Fold Potency vs. OCA (FXR) |
| This compound | 8 nM[1][2] | > 15 µM[1][2][3] | 16x |
| Obeticholic Acid (OCA) | 130 nM[1][2] | 0.381 µM[3] | 1x |
Regulation of FXR Target Genes
The superior potency of this compound translates to more robust regulation of FXR target genes involved in bile acid synthesis and transport. In human hepatocyte cell lines, this compound demonstrated a more pronounced dose-dependent increase in the expression of the Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP) genes, and a greater reduction in Cholesterol 7α-hydroxylase (CYP7A1) mRNA expression compared to OCA at similar concentrations[1]. At a concentration of 12 nM, near its EC50, this compound induced a 5-fold increase in SHP and an 18-fold increase in BSEP mRNA expression, with minimal induction observed with OCA at the same concentration[1].
| Gene Target | Effect of this compound (at 12 nM) | Effect of OCA (at 12 nM) |
| SHP | 5-fold increase in mRNA expression[1] | Minimal induction[1] |
| BSEP | 18-fold increase in mRNA expression[1] | Minimal induction[1] |
| CYP7A1 | mRNA expression reduced to ~5%[1] | mRNA expression remained at ~40%[1] |
Preclinical Efficacy in Animal Models
Comparative studies in multiple rodent models of NASH and liver fibrosis have consistently shown the superior efficacy of this compound over OCA.
Biliary Fibrosis Model (Mdr2-/- Mice)
In the BALBc.Mdr2-/- mouse model of biliary fibrosis, this compound demonstrated potent anti-fibrotic effects. Treatment with this compound at both 10 and 30 mg/kg/day significantly reduced serum transaminases by up to 53% and decreased portal pressure[3][4]. Furthermore, this compound suppressed periportal bridging fibrosis, with up to a 39% decrease in collagen deposition at the high dose[3][4]. In the same model, OCA at 30 mg/kg/day reduced serum transaminases by up to 30% but did not significantly improve fibrosis[3][4].
| Treatment | Serum Transaminase Reduction | Collagen Deposition Reduction |
| This compound (10 mg/kg) | Up to 53%[3][4] | Significant reduction[3][4] |
| This compound (30 mg/kg) | Up to 53%[3][4] | Up to 39%[3][4] |
| OCA (30 mg/kg) | Up to 30%[3][4] | No significant improvement[3][4] |
NASH Models
Methionine/Choline-Deficient (MCD) Diet Model: In mice fed an MCD diet, which induces steatohepatitis, this compound treatment led to a 62% reduction in serum ALT levels compared to controls and profoundly inhibited perisinusoidal fibrosis with over an 80% reduction in collagen deposition[3][4]. In contrast, OCA treatment did not significantly improve fibrosis in this model[3][4].
STAM™ Mouse Model: In the STAM™ model of NASH, this compound treatment resulted in a statistically significant reduction in the NAFLD Activity Score (NAS) compared to both vehicle and OCA-treated groups. At a dose of 10 mg/kg, this compound also significantly improved hepatocyte ballooning, a key feature of NASH, an effect not observed with OCA at the same dose[5].
| Model | Treatment | Key Efficacy Endpoints |
| MCD Diet | This compound | 62% reduction in serum ALT, >80% reduction in collagen deposition[3][4] |
| OCA | No significant improvement in fibrosis[3][4] | |
| STAM™ | This compound (10 mg/kg) | Significant reduction in NAS and hepatocyte ballooning[5] |
| OCA (10 mg/kg) | No significant impact on hepatocyte ballooning or NAS[5] |
Safety and Tolerability Profile
A key advantage of this compound is its improved safety and tolerability profile compared to first-generation FXR agonists.
Pruritus
Pruritus (itching) is a common and often treatment-limiting side effect of OCA. In a Phase 2 study of this compound in patients with Primary Biliary Cholangitis (PBC), the incidence of treatment discontinuation due to pruritus was approximately 3% in the 1 mg treatment group and 18% in the 2.5 mg group[6]. While pruritus was still observed, the data suggests that a therapeutic window may exist at lower doses with better tolerability[6]. In contrast, clinical trials with OCA have reported higher rates of pruritus, often leading to discontinuation. For instance, in the POISE trial, 68% of patients in the 10 mg OCA group reported pruritus, with 10% discontinuing treatment due to this side effect[7].
Lipid Metabolism
First-generation FXR agonists like OCA have been associated with adverse changes in lipid profiles, specifically an increase in LDL cholesterol and a decrease in HDL cholesterol[8][9][10][11]. This is a significant concern for NASH patients who are often at high risk for cardiovascular disease. In a Phase 2 study, treatment with this compound showed no apparent effect on lipids, including cholesterol, LDL, HDL, and triglycerides[6]. This neutral lipid profile represents a major potential advantage of this compound over OCA.
| Side Effect | This compound | Obeticholic Acid (OCA) |
| Pruritus | Dose-dependent; ~3% discontinuation at 1 mg in a PBC trial[6] | High incidence; 10% discontinuation at 10 mg in a PBC trial[7] |
| Lipid Profile | No apparent effect on LDL, HDL, or triglycerides[6] | Increases LDL cholesterol, decreases HDL cholesterol[8][9][10][11] |
Signaling Pathways and Experimental Workflows
Caption: FXR Signaling Pathway Activation by Agonists.
Caption: Preclinical Animal Model Experimental Workflow.
Experimental Protocols
FXR Reporter Gene Assay
-
Objective: To determine the in vitro potency (EC50) of FXR agonists.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells.
-
Methodology:
-
Cells are transiently co-transfected with a plasmid expressing the full-length human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR response element (e.g., from the BSEP promoter).
-
Transfected cells are plated in 96-well plates and allowed to adhere.
-
Cells are treated with serial dilutions of the test compounds (this compound, OCA) or vehicle control for 16-24 hours.
-
Luciferase activity is measured using a luminometer.
-
Data are normalized to the vehicle control, and EC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
-
Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
-
Objective: To quantify the effect of FXR agonists on the expression of downstream target genes.
-
Cell Line: Human hepatocyte cell lines (e.g., HepG2, Huh7).
-
Methodology:
-
Cells are plated and treated with specified concentrations of this compound, OCA, or vehicle control for a defined period (e.g., 24 hours).
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
RNA is reverse-transcribed into cDNA.
-
qPCR is performed using primers specific for target genes (e.g., SHP, CYP7A1, BSEP) and a housekeeping gene for normalization (e.g., GAPDH).
-
Relative gene expression is calculated using the ΔΔCt method.
-
Preclinical Animal Models of NASH and Fibrosis
-
Mdr2-/- Mouse Model of Biliary Fibrosis:
-
Strain: BALBc.Mdr2-/- mice.
-
Protocol: These mice spontaneously develop biliary fibrosis. Treatment with this compound or OCA is initiated at a specified age (e.g., 8 weeks) and continued for a defined duration (e.g., 8-12 weeks). The compounds are typically administered orally, mixed in the chow.
-
Endpoints: Liver tissue is collected for histological analysis of fibrosis (Sirius Red staining) and immunohistochemistry for markers of hepatic stellate cell activation (e.g., α-SMA). Serum is collected for measurement of liver enzymes (ALT, AST).
-
-
Methionine/Choline-Deficient (MCD) Diet Model:
-
Strain: C57BL/6J mice.
-
Protocol: Mice are fed an MCD diet for a period of 4-8 weeks to induce steatohepatitis and fibrosis. Concurrent with the diet, mice are treated with this compound, OCA, or vehicle control via oral gavage.
-
Endpoints: Histological assessment of liver sections for steatosis, inflammation, and fibrosis. Measurement of hepatic collagen content (hydroxyproline assay). Serum liver enzyme analysis.
-
-
STAM™ Mouse Model:
-
Strain: C57BL/6J mice.
-
Protocol: Neonatal mice are treated with a low dose of streptozotocin (STZ) to induce a diabetic state, followed by a high-fat diet from 4 weeks of age to induce NASH. Treatment with FXR agonists is typically initiated after the establishment of NASH (e.g., at 6-8 weeks of age) and continued for several weeks.
-
Endpoints: The primary endpoint is often the NAFLD Activity Score (NAS), which is a composite score of steatosis, lobular inflammation, and hepatocyte ballooning. Fibrosis is also assessed by Sirius Red staining.
-
Conclusion
References
- 1. enanta.com [enanta.com]
- 2. enanta.com [enanta.com]
- 3. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel non-bile acid FXR agonist this compound potently suppresses liver injury and fibrosis without worsening of ductular reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. Enanta Announces Results of INTREPID Study of this compound for the Treatment of Primary Biliary Cholangitis - BioSpace [biospace.com]
- 7. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 8. Effects of obeticholic acid on lipoprotein metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Obeticholic acid raises LDL-cholesterol and reduces HDL-cholesterol in the Diet-Induced NASH (DIN) hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of Obeticholic Acid on the Lipoprotein Profile in Patients with Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hyperlipidemia with obeticholic acid in the treatment of nonalcoholic steatohepatitis - Pockros - Digestive Medicine Research [dmr.amegroups.org]
A Meta-Analysis of Preclinical Studies on the Farnesoid X Receptor Agonist EDP-305
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the preclinical data for EDP-305, a novel, potent, and selective farnesoid X receptor (FXR) agonist. This compound has been investigated for the treatment of non-alcoholic steatohepatitis (NASH) and other fibrotic liver diseases. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying biological pathways and study designs to offer an objective comparison with other FXR agonists, primarily Obeticholic Acid (OCA).
Data Presentation: Quantitative Comparison of FXR Agonists
The following tables summarize the in vitro and in vivo preclinical data for this compound in comparison to other relevant FXR agonists.
Table 1: In Vitro Potency and Selectivity of FXR Agonists
| Compound | Target | Assay | EC50 (nM) | Relative Potency vs. OCA | TGR5 Activity | Reference |
| This compound | FXR | Full-length human FXR reporter (HEK293 cells) | 8 | 16-fold more potent | Minimal (EC50 > 15,000 nM) | [1][2][3][4] |
| Obeticholic Acid (OCA) | FXR | Full-length human FXR reporter (HEK293 cells) | 130 | - | Active (EC50 = 381 nM) | [1][2][3] |
| Chenodeoxycholic Acid (CDCA) | FXR | Chimeric FXR reporter (CHO cells) | 10,600 | - | Active | [1] |
Table 2: In Vitro Regulation of FXR Target Genes in Human Hepatocytes (Huh7.5 cells)
| Compound (at 12 nM) | SHP mRNA Induction (fold change) | BSEP mRNA Induction (fold change) | CYP7A1 mRNA Expression (% of control) | Reference |
| This compound | ~5 | ~18 | ~5% | [2] |
| Obeticholic Acid (OCA) | Minimal | Minimal | ~40% | [2] |
Table 3: In Vivo Efficacy of this compound in Murine Models of Liver Injury and Fibrosis
| Model | Treatment Group | Dose | Key Findings | Reference |
| BALBc.Mdr2-/- (Biliary Fibrosis) | This compound | 10 mg/kg/day | - Serum Transaminases: ↓ by ~30% | [5][6] |
| This compound | 30 mg/kg/day | - Serum Transaminases: ↓ by 53%- Collagen Deposition: ↓ by up to 39% | [3][5][6] | |
| Obeticholic Acid (OCA) | 30 mg/kg/day | - Serum Transaminases: ↓ by up to 30%- No significant improvement in fibrosis | [3][5][6] | |
| Methionine/Choline-Deficient (MCD) Diet (NASH) | This compound | 30 mg/kg/day | - Serum ALT: ↓ by 62%- Collagen Deposition: ↓ by >80% | [3][5][6] |
| Obeticholic Acid (OCA) | 30 mg/kg/day | - No significant improvement in fibrosis | [3][5][6] | |
| Diet-Induced NASH (DIN) Mouse Model | This compound | 10 mg/kg/day | - Significant ↓ in plasma total cholesterol | [1] |
| This compound | 30 mg/kg/day | - Significant ↓ in plasma total cholesterol- Significant ↓ in hepatocyte ballooning and NAFLD Activity Score (NAS) | [1] | |
| Obeticholic Acid (OCA) | 30 mg/kg/day | - No significant reduction in hepatocyte ballooning or NAS compared to this compound | [1] |
Experimental Protocols
Detailed methodologies for the key preclinical studies are outlined below.
1. In Vitro FXR Activation and Gene Expression Assays
-
FXR Reporter Assays:
-
Full-length human FXR reporter assay: Human embryonic kidney (HEK293) cells were transfected with a luciferase reporter construct containing the full-length human FXR gene. Cells were treated with varying concentrations of this compound or OCA for 22 hours, and luciferase activity was measured to determine EC50 values.[2]
-
Chimeric FXR reporter assay: Chinese hamster ovary (CHO) cells were co-transfected with a chimeric FXR construct and a luciferase reporter. Similar to the full-length assay, cells were treated with test compounds to assess FXR activation.[2]
-
-
TGR5 Activation Assay: TGR5 activation was assessed in CHO cells by measuring the cellular levels of cyclic adenosine monophosphate (cAMP) using a competitive immunoassay based on enzyme fragment complementation.[2]
-
Gene Expression Analysis:
-
Human hepatoma (Huh7.5) cells were seeded overnight in serum-reduced media.[2]
-
Cells were then treated with this compound or OCA for 10 hours.[2]
-
Total RNA was isolated, and the expression of target genes (SHP, BSEP, CYP7A1) was quantified using real-time PCR, with 18S ribosomal RNA used as a housekeeping gene control.[2]
-
2. In Vivo Animal Models
-
General Procedures:
-
BALBc.Mdr2-/- Mouse Model of Biliary Fibrosis:
-
BALBc.Mdr2-/- mice, which spontaneously develop biliary-type fibrosis, were used.[5][6]
-
Treatment with this compound (10 and 30 mg/kg/day) or OCA (30 mg/kg/day) was initiated after the establishment of fibrosis.[5][6]
-
Endpoints included measurement of serum transaminases, portal pressure, and quantification of collagen deposition in the liver.[5]
-
-
Methionine/Choline-Deficient (MCD) Diet-Induced NASH Model:
-
C57BL/6J mice were fed an MCD diet to induce steatohepatitis and metabolic-type fibrosis.[5][6]
-
Therapeutic administration of this compound or OCA was initiated after the development of NASH.[5][6]
-
Key assessments included serum ALT levels and histological analysis of liver tissue for fibrosis ("chicken wire" pattern) and collagen content.[5][6]
-
-
Diet-Induced NASH (DIN) Mouse Model:
-
C57BL/6J mice were fed a high-fat, high-cholesterol diet with fructose in the drinking water for 16 weeks to induce NASH.[1]
-
Mice were then randomized to receive vehicle, this compound (10 or 30 mg/kg), or OCA (30 mg/kg) in their diet for an additional 10 weeks.[1]
-
Evaluations included plasma and hepatic lipid levels, and histological scoring of liver steatosis, hepatocyte ballooning, and the NAFLD Activity Score (NAS).[1]
-
Mandatory Visualizations
Signaling Pathway of this compound as an FXR Agonist
Caption: Simplified signaling pathway of this compound activating the FXR nuclear receptor.
Experimental Workflow for In Vivo Murine NASH Models
Caption: Generalized experimental workflow for preclinical evaluation in murine NASH models.
References
- 1. enanta.com [enanta.com]
- 2. enanta.com [enanta.com]
- 3. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enanta.com [enanta.com]
- 5. A novel non-bile acid FXR agonist this compound potently suppresses liver injury and fibrosis without worsening of ductular reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
Validating the Clinical Relevance of EDP-305's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of EDP-305, a novel farnesoid X receptor (FXR) agonist, with other alternatives, supported by experimental data. The content is intended to help researchers and drug development professionals in the field of non-alcoholic steatohepatitis (NASH) and other fibrotic liver diseases to evaluate the clinical relevance of this compound's mechanism of action.
Introduction to this compound and the Role of FXR
This compound is a potent and selective oral agonist of the farnesoid X receptor (FXR), a nuclear receptor that is highly expressed in the liver, intestine, and kidneys.[1][2] FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism, as well as modulating inflammatory responses and fibrosis.[3][4] Its activation has emerged as a promising therapeutic strategy for NASH, a progressive liver disease with no currently approved treatments.[2][4] this compound is a non-bile acid agonist, designed to offer a distinct pharmacological profile compared to the first-in-class FXR agonist, obeticholic acid (OCA).[1][5]
Comparative Efficacy and Safety Profile
Clinical and preclinical studies have demonstrated the potential of this compound in improving key markers of NASH and liver fibrosis. This section compares the performance of this compound with placebo and OCA.
Preclinical Data Summary
Preclinical studies in various animal models of liver disease have highlighted the potent anti-fibrotic and hepato-protective effects of this compound.
| Parameter | This compound | Obeticholic Acid (OCA) | Vehicle Control | Animal Model | Key Findings |
| Serum Transaminases (ALT/AST) | Up to 53% reduction (Mdr2-/- model); 62% reduction in ALT (MCD model)[1] | Up to 30% reduction[1] | - | BALBc.Mdr2-/- and MCD-fed mice | This compound showed a more pronounced reduction in liver enzymes compared to OCA.[1][6] |
| Liver Fibrosis | Up to 39% decrease in collagen deposition (Mdr2-/- model); Over 80% reduction in collagen deposition (MCD model)[1] | Did not improve fibrosis[1] | - | BALBc.Mdr2-/- and MCD-fed mice | This compound demonstrated significant anti-fibrotic effects, while OCA did not in these models.[1] |
| Hepatic Steatosis & Ballooning | Significantly reduced liver lipids and hepatocyte ballooning scores[4][6] | Reduced liver lipids to a lesser extent; no significant effect on steatosis or ballooning[6] | - | Diet-induced NASH (DIN) mice | This compound was more effective in improving features of NASH histology.[4][6] |
| FXR Target Gene Regulation | Potent induction of SHP and BSEP mRNA; Strong repression of CYP7A1 mRNA[2] | Minimal induction of SHP and BSEP; Less repression of CYP7A1 at similar concentrations[2] | - | In vitro (Huh7.5 cells) & in vivo (C57BL/6 mice) | This compound demonstrated greater efficacy in modulating FXR target genes involved in bile acid metabolism.[2] |
Clinical Data Summary
Phase II clinical trial data in patients with NASH provide insights into the efficacy and safety of this compound in a clinical setting.
| Endpoint | This compound (2.5 mg) | This compound (1 mg) | Placebo | Study | Key Findings |
| Mean Change in ALT (U/L) from Baseline | -27.9[7] | -21.7[7] | -15.4[7] | Phase II (12 weeks) | The 2.5 mg dose of this compound resulted in a statistically significant reduction in ALT levels compared to placebo.[7] |
| Absolute Liver Fat Reduction (%) | -7.1[7][8] | -3.3[7][8] | -2.4[7][8] | Phase II (12 weeks) | The 2.5 mg dose of this compound led to a significant reduction in liver fat content.[7][8] |
| Pruritus (Itching) | 50.9% of patients[7][8] | 9.1% of patients[7][8] | 4.2% of patients[7][8] | Phase II (12 weeks) | Pruritus was a common adverse event, particularly at the higher dose, leading to discontinuation in some patients.[7][8][9] |
| LDL Cholesterol | Increased[9] | Increased[9] | Decreased[9] | Phase II (12 weeks) | This compound treatment was associated with an increase in LDL cholesterol levels.[9] |
Mechanism of Action: The FXR Signaling Pathway
Activation of FXR by this compound initiates a cascade of transcriptional events that contribute to its therapeutic effects. The diagram below illustrates the simplified signaling pathway.
Caption: FXR signaling pathway activated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the evaluation of this compound.
In Vitro FXR Activation Assay
Objective: To determine the potency and efficacy of this compound in activating FXR.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) cells or Chinese hamster ovary (CHO) cells are cultured under standard conditions.[2]
-
Transfection: Cells are co-transfected with plasmids encoding full-length human FXR and a luciferase reporter gene under the control of an FXR response element.[2]
-
Compound Treatment: Cells are treated with varying concentrations of this compound, OCA, or a vehicle control for a specified period (e.g., 22 hours).[2]
-
Luciferase Assay: Luciferase activity is measured using a luminometer.
-
Data Analysis: The EC50 (half-maximal effective concentration) is calculated to determine the potency of the compound.
Animal Models of NASH and Fibrosis
Objective: To evaluate the in vivo efficacy of this compound in relevant disease models.
Methodology (example using a diet-induced NASH model):
-
Animal Model: Male C57BL/6J mice are fed a high-fat, high-cholesterol diet supplemented with fructose in the drinking water to induce NASH.[6]
-
Treatment: After a period of disease induction, mice are randomized to receive daily oral gavage of this compound (e.g., 10 or 30 mg/kg), OCA (e.g., 30 mg/kg), or vehicle control for a specified duration (e.g., 10 weeks).[6]
-
Endpoint Analysis:
-
Serum Biochemistry: Blood is collected to measure levels of ALT, AST, cholesterol, and triglycerides.
-
Histology: Liver tissue is collected, fixed, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS), and with Sirius Red for quantification of fibrosis.[3][6]
-
Gene Expression Analysis: RNA is extracted from liver tissue to quantify the expression of FXR target genes (e.g., SHP, CYP7A1) and genes involved in fibrosis (e.g., Col1a1) and inflammation (e.g., MCP-1) using quantitative real-time PCR (qPCR).[2][3]
-
Caption: General experimental workflow for in vivo studies.
Conclusion
This compound is a potent, selective, non-bile acid FXR agonist that has demonstrated significant efficacy in preclinical models of NASH and fibrosis, often exceeding the effects of the first-in-class agonist, OCA.[1][6] In a Phase II clinical trial, this compound significantly reduced liver fat and ALT levels in patients with NASH.[7][8] However, the clinical development of this compound has been challenged by the dose-dependent incidence of pruritus, a known class effect of FXR agonists.[7][8][9] The data presented in this guide underscore the clinical relevance of targeting FXR in liver diseases while also highlighting the need for a therapeutic window that balances efficacy with tolerability. Further research and development of FXR agonists with improved safety profiles remain a key objective in the field.
References
- 1. A novel non-bile acid FXR agonist this compound potently suppresses liver injury and fibrosis without worsening of ductular reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enanta.com [enanta.com]
- 3. enanta.com [enanta.com]
- 4. enanta.com [enanta.com]
- 5. Enanta Announces New Preclinical Data on its FXR Agonist this compound for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
- 6. This compound, a novel and highly potent farnesoid X receptor agonist, improves liver steatosis, ballooning and non-alcoholic fatty liver disease (NAFLD) activity score (NAS) in a diet-induced murine model of non-alcoholic steatohepatitis [natap.org]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. This compound in patients with NASH: A phase II double-blind placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FXR Agonist this compound Lowers ALT and Liver Fat in NASH [natap.org]
A Head-to-Head In Vitro Comparison of FXR Agonists: EDP-305 vs. Tropifexor
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro performance of two leading Farnesoid X Receptor (FXR) agonists, EDP-305 and tropifexor, with supporting experimental data and detailed methodologies.
The farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical therapeutic target for a variety of metabolic and cholestatic liver diseases, including non-alcoholic steatohepatitis (NASH). As a master regulator of bile acid, lipid, and glucose homeostasis, activation of FXR by synthetic agonists offers a promising strategy for mitigating liver injury and fibrosis. This guide provides a side-by-side comparison of two novel, non-bile acid FXR agonists, this compound and tropifexor, based on their in vitro pharmacological profiles.
Quantitative Performance at a Glance
The following table summarizes the key in vitro performance metrics for this compound and tropifexor based on publicly available data. It is important to note that while both are potent FXR agonists, direct comparisons should be made with caution as the experimental conditions may vary between studies.
| Parameter | This compound | Tropifexor | Reference Compound (OCA) |
| FXR Agonist Potency (EC50) | 8 nM (full-length FXR reporter assay, HEK cells)[1][2][3] | 0.20 nM (FXR/SRC1 interaction assay); 0.26 nM (BSEP reporter assay)[4] | 130 nM (full-length FXR reporter assay, HEK cells)[1][2] |
| TGR5 Activity (EC50) | > 15 µM[2][5] | >10 µM[6] | 0.381 µM[2] |
| Target Gene Regulation | Induces SHP and BSEP mRNA expression in Huh7.5 and HepaRG cells[1] | Induces SHP and BSEP mRNA expression in human primary hepatocytes at ≥ 0.1 nM[4] | Induces SHP and BSEP mRNA expression[1] |
In Vitro Efficacy and Selectivity
This compound is a potent FXR agonist with an EC50 value of 8 nM in a full-length FXR reporter assay using HEK cells, demonstrating approximately 16-fold greater potency than obeticholic acid (OCA) in the same assay.[1][2] this compound exhibits high selectivity for FXR, with minimal activity against the Takeda G-protein-coupled receptor 5 (TGR5), a bile acid receptor implicated in pruritus.[1][2][5] In human hepatocyte cell lines such as Huh7.5 and HepaRG, this compound has been shown to robustly induce the expression of key FXR target genes, including the small heterodimer partner (SHP) and the bile salt export pump (BSEP).[1]
Tropifexor is an exceptionally potent non-bile acid FXR agonist with reported EC50 values in the sub-nanomolar range, specifically 0.20 nM in a biochemical assay measuring the interaction between FXR and the steroid receptor coactivator-1 (SRC1), and 0.26 nM in a cell-based BSEP reporter gene assay.[4] This indicates a significantly higher potency compared to this compound, although the assay systems differ. Tropifexor also demonstrates high selectivity for FXR over TGR5.[6] In primary human hepatocytes, tropifexor has been shown to induce the expression of BSEP and SHP at concentrations as low as 0.1 nM, confirming its potent engagement of the FXR pathway in a physiologically relevant cell system.[4]
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental approaches, the following diagrams have been generated.
References
- 1. enanta.com [enanta.com]
- 2. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enanta.com [enanta.com]
- 4. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of EDP-305: A Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists. This document provides essential guidance on the proper disposal procedures for EDP-305, a farnesoid X receptor (FXR) agonist used in research settings.
While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, adherence to proper disposal protocols for all laboratory chemicals is a critical component of responsible research and environmental protection.[1] The following procedures are designed to provide clear, step-by-step instructions for the safe handling and disposal of this compound waste.
Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be familiar with the fundamental safety and handling precautions for this compound. This information, summarized from the Safety Data Sheet, should be readily accessible to all personnel handling the compound.
| Property | Information | Source |
| Product Name | This compound | MedChemExpress SDS[1] |
| CAS Number | 1933507-63-1 | MedChemExpress SDS[1] |
| Hazard Classification | Not a hazardous substance or mixture | MedChemExpress SDS[1] |
| Personal Protective Equipment (PPE) | Full personal protective equipment, including gloves, lab coat, and eye protection. | MedChemExpress SDS[1] |
| Handling Precautions | Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use in a well-ventilated area. | MedChemExpress SDS[1] |
| First Aid: Eye Contact | Remove contact lenses, flush eyes immediately with large amounts of water. Seek medical attention. | MedChemExpress SDS[1] |
| First Aid: Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing. | MedChemExpress SDS[1] |
| First Aid: Inhalation | Relocate to fresh air. If breathing is difficult, provide respiratory support. | MedChemExpress SDS[1] |
| First Aid: Ingestion | Wash out mouth with water. Do NOT induce vomiting. Seek medical attention. | MedChemExpress SDS[1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the disposal of this compound from a laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and other solid materials in a designated, clearly labeled waste container.
-
The container should be labeled as "Non-Hazardous Chemical Waste" and include the name "this compound."
-
-
Liquid Waste (Solutions):
-
For solutions of this compound, absorb the liquid with a non-reactive, absorbent material such as diatomite or universal binders.[1]
-
Place the absorbent material into the designated solid chemical waste container.
-
Avoid disposing of any pharmaceutical waste, including non-hazardous substances, down the drain to prevent environmental contamination.[2][3]
-
2. Decontamination of Surfaces and Equipment:
-
Following any handling or disposal activities, decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Use alcohol to scrub the affected surfaces and equipment thoroughly.[1]
-
Dispose of any cleaning materials (e.g., wipes, paper towels) used for decontamination in the designated chemical waste container.
3. Final Disposal:
-
Once the waste container is full, seal it securely.
-
Arrange for the disposal of the container through your institution's established chemical waste management program.
-
While this compound is not classified as hazardous, it should be disposed of in accordance with all applicable federal, state, and local environmental control laws.[4] Most pharmaceutical waste is ultimately incinerated at a licensed facility.[2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Edp-305
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Edp-305. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment, is essential to minimize exposure and ensure a safe working environment.[1] The recommended PPE for handling this compound is summarized in the table below.
| Situation | Required PPE | Rationale |
| Routine Handling (e.g., weighing, preparing solutions) | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | To prevent skin and eye contact with the powder or solution.[1][2] |
| Risk of Aerosol or Dust Generation | - All routine handling PPE- Use of a chemical fume hood or an area with appropriate exhaust ventilation | To avoid inhalation of fine particles.[1] |
| Accidental Spills | - Full personal protective equipment, including respiratory protection if significant dust is generated | To ensure comprehensive protection during cleanup of a larger quantity of the substance. |
| Firefighting | - Self-contained breathing apparatus- Protective clothing | To protect against potentially irritant fumes that may be emitted during combustion. |
Experimental Protocols: Safe Handling and Disposal
General Handling Precautions:
-
Avoid contact with eyes and skin.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Ensure adequate ventilation in the work area. A chemical fume hood is recommended for procedures that may generate dust.[1]
-
An accessible safety shower and eye wash station should be available.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water, removing any contact lenses. Seek medical attention.[1]
-
Skin Contact: Rinse the affected skin area thoroughly with water. Remove contaminated clothing and seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.[1]
Visualizing Safety Workflows
The following diagrams illustrate the decision-making process for PPE selection and the procedural steps for the disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
